molecular formula C7H6ClFO B1586600 2-Chloro-6-fluoro-3-methylphenol CAS No. 261762-90-7

2-Chloro-6-fluoro-3-methylphenol

Numéro de catalogue: B1586600
Numéro CAS: 261762-90-7
Poids moléculaire: 160.57 g/mol
Clé InChI: RPTGCWUNGWVQET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-6-fluoro-3-methylphenol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-chloro-6-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGCWUNGWVQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378637
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-90-7
Record name 2-Chloro-6-fluoro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-90-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Phenolic Intermediate

In the landscape of medicinal chemistry and advanced material synthesis, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic efficacy and material properties. 2-Chloro-6-fluoro-3-methylphenol (CAS No. 261762-90-7) has emerged as a pivotal intermediate, valued for its unique substitution pattern that imparts a nuanced reactivity profile.[1] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its application as a versatile scaffold in the development of novel bioactive molecules.

The presence of three distinct functional groups on the phenol ring—a chlorine atom, a fluorine atom, and a methyl group—creates a molecule with significant potential for controlled, regioselective modifications. The interplay between the electron-withdrawing halogens and the electron-donating methyl and hydroxyl groups governs the molecule's electronic properties and reactivity. Specifically, the fluorine substituent is known to enhance metabolic stability and lipophilicity in drug candidates, critical parameters for permeability and bioavailability, while the chlorine atom serves as a reactive handle for cross-coupling reactions.[1][2][3] The phenolic hydroxyl group is instrumental in forming hydrogen bonds with biological targets such as microbial enzymes, which is a key factor in its application for developing antimicrobial agents.[1] This guide will explore the causality behind these structural advantages and provide practical insights for researchers in drug discovery and chemical synthesis.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key data for this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 261762-90-7[4][5][6][7][8][9]
Molecular Formula C₇H₆ClFO[5][6][9]
Molecular Weight 160.57 g/mol [1][6][7][9]
IUPAC Name This compound[4][6][9]
Synonyms 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene[7][9]
Melting Point 47-56°C[5][7][9]
Boiling Point 211°C[7][9]
Appearance Solid[4]
InChI Key RPTGCWUNGWVQET-UHFFFAOYSA-N[4][6][9]
SMILES CC1=C(C(=C(C=C1)F)O)Cl[4][6][9]

Synthesis Strategy: Navigating Regioselectivity

The synthesis of polysubstituted aromatic compounds like this compound presents a significant challenge in controlling the precise placement of functional groups (regioselectivity).[1] While specific proprietary synthesis routes may vary, a general and logical pathway often starts with a more readily available precursor, such as 3-methylphenol (m-cresol).[1] The process involves sequential electrophilic aromatic substitution reactions to introduce the halogen atoms.

The primary challenge lies in directing the incoming electrophiles (chlorine and fluorine) to the desired positions (2 and 6, respectively) on the m-cresol ring. The hydroxyl and methyl groups are ortho-, para-directing activators, which complicates direct halogenation. Therefore, achieving the target substitution pattern often requires a multi-step strategy involving protecting groups or the use of specific catalysts and reaction conditions to override the inherent directing effects of the substituents.[1][10]

G cluster_synthesis Generalized Synthetic Workflow Start 3-Methylphenol (m-Cresol) Step1 Step 1: Directed Chlorination Start->Step1 Intermediate1 2-Chloro-3-methylphenol Intermediate Step1->Intermediate1 Electrophilic Aromatic Substitution (EAS) Step2 Step 2: Directed Fluorination Intermediate1->Step2 Product This compound Step2->Product EAS Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high selectivity.

  • Phenolic Hydroxyl Group: This group is the most acidic site and readily undergoes reactions like O-alkylation and O-acylation to introduce new functional groups or protecting groups.[1] These modifications can be used to modulate solubility or to prepare pro-drugs.

  • Aromatic Ring: While the ring is somewhat deactivated by the halogens, it can still undergo further electrophilic aromatic substitution. Computational studies, such as those using Density Functional Theory (DFT), have analyzed local reactivity descriptors to predict reaction sites. Fukui function analysis indicates that the C4 position is the most susceptible to further electrophilic attack.[1]

  • Chlorine Atom: The chlorine at the C2 position is a key handle for derivatization. It can act as a leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build more complex molecular architectures.[1]

G cluster_reactivity Key Functionalization Pathways Core This compound Phenolic -OH Aromatic Ring (C4) Chlorine (-Cl) Alkylation O-Alkylation / Acylation Core:f0->Alkylation Forms Ethers/Esters Coupling Pd-Catalyzed Cross-Coupling Core:f2->Coupling Forms C-C / C-N Bonds EAS Electrophilic Aromatic Substitution (EAS) Core:f1->EAS Adds new substituent at C4 position

Caption: Reactivity sites on this compound for further synthesis.

Applications in Drug Discovery and Development

This compound serves as a critical scaffold for constructing bioactive molecules, particularly in the development of antimicrobial and antifungal agents.[1] Its structural features are directly linked to its functional role in these applications. The phenolic hydroxyl group can form crucial hydrogen bonds with the active sites of microbial enzymes, leading to inhibitory activity.[1] Concurrently, the fluorine atom enhances metabolic stability and increases lipophilicity, which improves the molecule's ability to permeate microbial cell membranes.[1] This dual-functionality makes it an attractive starting point for generating libraries of compounds for screening and lead optimization.

The broader class of halogenated phenols and their derivatives has a well-established history in medicinal chemistry, serving as precursors for biologically active heterocycles like quinolones and flavonoids.[1][2][11]

Analytical Characterization Protocol

Confirming the identity and purity of this compound is essential for its use in synthesis. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for analyzing phenols.

Protocol: GC-FID Analysis of Underivatized Phenols

This protocol is based on general principles outlined in standard methodologies like EPA Method 8041A for phenolic compounds.[12]

1. Objective: To determine the purity of a this compound sample.

2. Instrumentation and Columns:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Fused-silica, open-tubular, wide-bore column. A common choice would be a DB-5 or equivalent (5% phenyl-methylpolysiloxane), which provides good separation for a wide range of semi-volatile organic compounds.[12]

3. Reagents and Standards:

  • Solvent: High-purity methylene chloride or isopropanol.

  • Standard: A certified reference standard of this compound (≥99% purity).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of solvent to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.

4. GC-FID Operating Conditions (Typical):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

5. Analysis and Interpretation:

  • Inject the standard solutions to establish a calibration curve and determine the retention time of the target analyte.

  • Inject the prepared sample.

  • The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).

6. System Validation:

  • Causality: The choice of a non-polar to mid-polarity column like a DB-5 is based on the semi-volatile nature of substituted phenols. The temperature program is designed to ensure elution of the analyte without thermal degradation while providing good separation from potential impurities or solvent peaks.[12]

  • Trustworthiness: To reduce the risk of sample carryover between analyses of different concentrations, the injection syringe must be thoroughly rinsed with a clean solvent.[12] This ensures that the results for each sample are independent and accurate.

Safety, Handling, and Hazard Profile

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Classification: According to aggregated GHS information, this compound poses several risks. It is categorized as harmful if swallowed (Acute Toxicity, Oral) and causes severe skin burns and eye damage (Skin Corrosion/Irritation).[6] Some notifications also list it as harmful in contact with skin or if inhaled.[6]

  • Personal Protective Equipment (PPE): When handling this compound, personnel must wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of organic chemistry. Its unique arrangement of substituents provides a platform for a wide range of chemical transformations, enabling the synthesis of complex molecules with tailored properties. Its demonstrated role as a scaffold in the development of new antimicrobial agents underscores its importance in drug discovery. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is essential to fully leverage its potential in creating the next generation of pharmaceuticals and advanced materials.

References

physical and chemical properties of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenol

Introduction

This compound is a halogenated aromatic organic compound that serves as a crucial and versatile intermediate in synthetic chemistry.[1] Its unique substitution pattern, featuring chloro, fluoro, methyl, and hydroxyl groups on a benzene ring, imparts a specific reactivity profile that is highly valued in the development of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the fields of chemical synthesis and drug development. The strategic placement of its functional groups allows for precise modifications, making it a valuable scaffold for creating novel bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[1]

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is fundamental to scientific communication and safety. The following section details the standard identifiers and structural representations for this compound.

  • IUPAC Name: this compound[2][3]

  • CAS Number: 261762-90-7[2][3]

  • Synonyms: 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene[4]

  • Molecular Formula: C₇H₆ClFO[3]

  • Molecular Weight: 160.57 g/mol [3][5]

Structural Representations:

  • Canonical SMILES: CC1=CC=C(F)C(O)=C1Cl[2]

  • InChI: InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3[2][3]

  • InChIKey: RPTGCWUNGWVQET-UHFFFAOYSA-N[2][3]

Physical and Thermophysical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups. The data presented below has been aggregated from various chemical databases and suppliers.

Table 1: Key Physical and Thermophysical Properties of this compound

PropertyValueSource(s)
Appearance Solid[2]
Melting Point 47-56 °C[4][5]
Boiling Point 211 °C - 240.57 °C[2][4]
Molecular Weight 160.57 g/mol [3][5]
Density (at 25°C) 1.635 g/cm³[2]
Flash Point Not readily available; calculated as -273.15 °C[2]
Autoignition Temp. Not readily available; calculated as -273.15 °C[2]
Critical Temperature 466.16 °C[2]
Critical Pressure 43.17 bar[2]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its four distinct substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the methyl (-CH₃) group is a weakly activating, ortho-, para-director. Conversely, the chlorine (-Cl) and fluorine (-F) atoms are deactivating yet ortho-, para-directing halogens. This complex arrangement creates a unique electronic landscape that dictates its behavior in chemical reactions.

Key Reactive Characteristics:

  • Phenolic Acidity: The hydroxyl group imparts acidic properties, allowing it to react with bases to form a phenoxide salt. The electron-withdrawing nature of the halogen substituents increases the acidity of the phenol compared to cresol itself.

  • Electrophilic Aromatic Substitution: The ring is activated towards electrophilic substitution, though the positions of attack are sterically and electronically controlled by the existing groups. The hydroxyl group's strong directing effect is paramount in these reactions.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives under the influence of common oxidizing agents.[1]

  • Nucleophilic Aromatic Substitution: While generally difficult on an electron-rich ring, the chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions, a reaction pathway relevant for synthesizing derivatives.[1]

  • Kinetic Stability: Theoretical studies indicate a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5.74 eV, which suggests enhanced kinetic stability compared to many other phenolic derivatives.[1] This stability is advantageous, making it a robust intermediate that can withstand various reaction conditions without degradation.[1]

Caption: Logical relationship of substituents influencing electrophilic substitution.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity.

A common synthetic strategy begins with a readily available precursor, such as 3-methylphenol (m-cresol).[1] The synthesis then proceeds through sequential electrophilic aromatic substitution reactions to introduce the halogen atoms. The order of these halogenation steps is critical to directing the substituents to the correct positions on the aromatic ring.

General Synthetic Workflow:

  • Starting Material: The process typically starts with 3-methylphenol.[1]

  • Halogenation: Sequential chlorination and fluorination are carried out using appropriate electrophilic halogenating agents. The choice of catalyst and control of reaction temperature are crucial for maximizing the yield of the desired isomer.[1]

  • Purification: Following the reaction, the crude product mixture is subjected to purification techniques such as distillation, recrystallization, or column chromatography to isolate this compound in high purity.[1]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectral data provides a unique fingerprint for the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and methyl group, C=C stretches for the aromatic ring, and C-Cl and C-F stretches in the fingerprint region.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the number and connectivity of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which helps to confirm the molecular formula and structural features.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol describes a standard procedure for obtaining an IR spectrum of a solid sample like this compound.

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.[6]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric interference (CO₂, H₂O) from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[6]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

Applications in Research and Drug Development

The primary application of this compound is as a building block in organic synthesis.[1]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). The specific combination of functional groups allows it to be incorporated into larger molecules with potential therapeutic activities.[1]

  • Agrochemical Development: It is used in the synthesis of new pesticides and herbicides. The presence of halogens can enhance the biological activity and stability of these agrochemicals.[1]

  • Dye Manufacturing: Its structure is also suitable for use as a precursor in the synthesis of specialty dyes and pigments.[1]

  • Research Scaffold: In drug discovery, it is employed as a scaffold for constructing libraries of novel compounds. Its functional groups provide multiple points for chemical modification, enabling the optimization of biological potency and selectivity.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 1): Causes severe skin burns and eye damage.[3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[7]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First-Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

This compound is a compound of significant interest due to its tailored chemical structure and resulting reactivity. Its physical properties, characterized by a moderate melting point and high boiling point, along with its well-defined chemical reactivity, make it a robust and versatile intermediate. For professionals in drug development and materials science, a thorough understanding of this molecule's properties, synthetic routes, and handling requirements is essential for leveraging its full potential in creating novel and valuable chemical entities.

References

A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methylphenol, a key polyfunctional aromatic compound. It serves as a critical resource for researchers, medicinal chemists, and drug development professionals by detailing its molecular structure, physicochemical properties, and electronic characteristics. The document outlines established synthetic strategies and explores the compound's reactivity and versatile applications as a scaffold in the development of novel pharmaceuticals, particularly antimicrobial agents. By synthesizing theoretical data with practical applications, this guide underscores the strategic importance of this compound in modern organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted phenolic compound distinguished by a unique arrangement of chloro, fluoro, methyl, and hydroxyl groups on a benzene ring. This specific substitution pattern imparts a distinct reactivity profile and set of physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1] Halogenated phenols are foundational building blocks in medicinal chemistry, where the introduction of halogens can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1][2] The presence of both chlorine and fluorine, along with a methyl group, offers multiple sites for functionalization, positioning this compound as a versatile scaffold for constructing bioactive molecules, especially in the pursuit of new agrochemicals and pharmaceuticals.[1]

This guide offers a senior application scientist's perspective on the core attributes of this compound, grounding its utility in fundamental principles of organic chemistry and providing actionable insights for its application in research and development settings.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is essential for its effective use in synthesis and material science.

Molecular Identity and Structure

The precise arrangement of substituents on the phenol ring is central to the compound's chemical behavior.

  • IUPAC Name: this compound[3]

  • CAS Number: 261762-90-7[3][4][5]

  • Molecular Formula: C₇H₆ClFO[1][3][4][6]

For computational and database referencing, the following identifiers are crucial:

  • Canonical SMILES: CC1=C(C(=C(C=C1)F)O)Cl[3]

  • InChI: InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3[3]

  • InChIKey: RPTGCWUNGWVQET-UHFFFAOYSA-N[3][4]

Caption: 2D structure of this compound.

Physicochemical Data Summary

The quantitative properties of a compound are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

PropertyValueSource(s)
Molecular Weight 160.57 g/mol [1][3][5]
Melting Point 47-50 °C[5]
Boiling Point 211 °C / 240.57 °C[4][5]
Appearance Solid[4]
Purity ≥95% (Commercially available)[5]

Note: Discrepancies in reported boiling points may arise from different experimental pressure conditions or measurement techniques.

Electronic Structure and Causality of Reactivity

The compound's reactivity is a direct consequence of the electronic interplay between its functional groups. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of -6.72 eV and a large HOMO-LUMO energy gap of 5.74 eV.[1]

  • Expertise & Experience: This large energy gap indicates high kinetic stability.[1] It suggests that while the molecule possesses multiple reactive sites, reactions require specific and often energetic conditions to proceed, allowing for controlled, regioselective transformations rather than indiscriminate reactivity. The stabilized HOMO, compared to unsubstituted phenol, points to a reduced electron-donating capacity, influencing its behavior in electrophilic aromatic substitution reactions.[1]

Synthesis and Methodologies

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over reaction conditions to achieve the desired regiochemistry.

Synthetic Strategy Overview

The most common synthetic route begins with 3-methylphenol (m-cresol), which serves as the structural backbone.[1] The synthesis then proceeds via sequential electrophilic aromatic substitution reactions to introduce the chloro and fluoro groups.

  • Causality of Experimental Choices: The primary challenge is controlling the positions of the incoming halogens. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators, while halogens are deactivating but still ortho-, para-directing. The final substitution pattern is a result of a complex interplay of steric hindrance and electronic effects, necessitating careful selection of halogenating agents and catalysts to favor the desired 2,6-substitution pattern on the 3-methylphenol scaffold.

Exemplary Synthetic Protocol

This protocol is a conceptual, self-validating workflow based on established principles for the synthesis of halogenated phenols.[1]

  • Starting Material Preparation: Begin with high-purity 3-methylphenol (m-cresol) dissolved in a suitable inert solvent.

  • Controlled Halogenation: Introduce the chloro and fluoro groups sequentially. This typically involves electrophilic halogenating agents under controlled temperatures, often with a Lewis acid catalyst to enhance the electrophilicity of the halogen source.[1] The order of halogenation is critical for achieving the correct isomer.

  • Reaction Quenching: Upon reaction completion (monitored by techniques like TLC or GC-MS), the reaction is carefully quenched, often by the addition of water or a mild reducing agent solution to neutralize any remaining reactive species.

  • Extraction and Isolation: The aqueous and organic layers are separated. The product, being organic, is extracted into an immiscible organic solvent. This step is repeated to maximize yield.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to isolate this compound with high purity.[1]

Synthesis_Workflow start Start: 3-Methylphenol (m-Cresol) step1 Step 1: Dissolution in Inert Solvent start->step1 step2 Step 2: Sequential Electrophilic Halogenation (Chlorination & Fluorination) step1->step2 Add Halogenating Agents & Catalyst step3 Step 3: Reaction Quenching & Neutralization step2->step3 Monitor for Completion step4 Step 4: Liquid-Liquid Extraction step3->step4 step5 Step 5: Purification (e.g., Column Chromatography) step4->step5 Crude Product end_product Final Product: This compound step5->end_product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for creating more complex, high-value molecules.

Role as a Synthetic Intermediate

The compound's functional groups provide multiple handles for subsequent chemical modifications.

  • Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C2 position can serve as an effective leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the strategic introduction of new aryl, alkyl, or amino groups, enabling the rapid diversification of the molecular scaffold.

  • O-Alkylation and Acylation: The phenolic hydroxyl group is readily functionalized. It can be alkylated or acylated to introduce new side chains, modify solubility, or act as a protecting group during multi-step syntheses.[1]

Significance in Medicinal Chemistry

This molecule is a particularly promising scaffold for the development of antimicrobial and antifungal agents.[1] The rationale is grounded in well-established structure-activity relationships (SAR).

  • Authoritative Grounding: The incorporation of chlorine is a proven strategy in drug design, with over 250 FDA-approved chloro-containing drugs on the market.[2] Chlorine chemistry is integral to over 88% of pharmaceuticals in the United States, highlighting its importance in creating effective therapeutics.[2]

  • SAR Insights:

    • Phenolic -OH: The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, enabling strong interactions with the active sites of microbial enzymes and inhibiting their function.[1]

    • Fluorine Substituent: The fluorine atom enhances metabolic stability by strengthening the adjacent C-F bond against enzymatic degradation. It also increases lipophilicity, which can improve the molecule's ability to permeate microbial cell membranes.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • GHS Classification: The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[3]

  • Handling Recommendations: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a confluence of stability, reactivity, and functionality. Its unique molecular architecture, characterized by a precise arrangement of halogen and alkyl substituents, provides a robust platform for synthetic chemists to build upon. For researchers in drug development, it represents a promising starting point for creating novel therapeutics, particularly in the antimicrobial space. A comprehensive understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in scientific innovation.

References

A Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-fluoro-3-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] While specific experimental solubility data for this compound is not widely published, this document offers a detailed framework for understanding and determining its solubility in various organic solvents. By examining the physicochemical properties of this compound and applying fundamental principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of solubility using the shake-flask method, empowering scientists to generate precise and reliable data.

Introduction: The Significance of this compound

This compound (CAS No. 261762-90-7) is a substituted phenol with the molecular formula C₇H₆ClFO.[2] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the phenol ring, makes it a valuable building block in organic synthesis.[1] This compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, where its solubility profile directly impacts reaction kinetics, product purity, and the efficacy of downstream processes. Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and formulating stable, bioavailable end-products.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Weight160.57 g/mol --INVALID-LINK--[2]
Melting Point47-50 °C--INVALID-LINK--[3]
Boiling Point211 °C--INVALID-LINK--[3]
AppearanceSolid--INVALID-LINK--[4]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of this compound is influenced by the polar hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups, and the nonpolar methyl (-CH₃) group and benzene ring. The presence of the hydroxyl group allows for hydrogen bonding, which is a significant factor in its solubility in protic solvents.

Based on its structure, we can predict its general solubility in a range of common organic solvents:

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe polar nature of these solvents will interact favorably with the polar groups of the solute.
Nonpolar Aromatic TolueneModerateThe aromatic ring of toluene can interact with the benzene ring of the solute through π-π stacking.
Nonpolar Aliphatic HexaneLowThe significant difference in polarity between the solute and hexane will result in poor solvation.

It is crucial to note that these are qualitative predictions. For precise quantitative data, experimental determination is necessary.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a step-by-step guide for its implementation in a laboratory setting.

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique)

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial. .

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A typical temperature for solubility determination is 25 °C.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.[6]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method (or another suitable quantitative technique) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial B->C D Place in constant temperature shaker bath C->D E Agitate for 24-72 hours D->E F Allow excess solid to settle E->F G Centrifuge to separate phases F->G H Withdraw and filter supernatant G->H I Dilute sample H->I J Analyze by HPLC I->J K Calculate solubility from calibration curve J->K L Solubility Data K->L

Caption: Experimental workflow for determining the solubility of this compound.

Intermolecular Interactions and Their Impact on Solubility

The solubility of this compound is a direct result of the interplay of various intermolecular forces between the solute and solvent molecules. Understanding these interactions provides a deeper insight into the observed solubility trends.

G cluster_solvents Solvent Types Solute This compound -OH (Hydrogen Bonding Donor/Acceptor) -Cl, -F (Dipole-Dipole) Aromatic Ring (π-π Stacking) -CH3 (van der Waals) Protic Polar Protic (e.g., Methanol) -OH (H-Bonding) Solute->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., Acetone) C=O (Dipole-Dipole, H-Bond Acceptor) Solute->Aprotic Dipole-Dipole & H-Bonding Nonpolar Nonpolar (e.g., Toluene) Aromatic Ring (π-π Stacking) Solute->Nonpolar π-π Stacking

Caption: Intermolecular interactions influencing the solubility of this compound.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is scarce, a thorough understanding of its physicochemical properties and the principles of solubility allows for informed predictions. For precise and reliable data, the standardized shake-flask method detailed in this guide is recommended. The information and protocols presented herein are intended to empower researchers in the fields of chemical synthesis and drug development to effectively utilize this compound in their work.

References

2-Chloro-6-fluoro-3-methylphenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylphenol

Introduction

This compound is a halogenated and alkylated phenol derivative with the chemical formula C₇H₆ClFO.[1][2] As a substituted phenol, it serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the phenolic ring, imparts specific chemical reactivity and physical properties that are of significant interest to researchers and professionals in drug development and materials science. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is crucial for its synthesis, purification, handling, and application in further chemical transformations. This guide provides a comprehensive overview of the melting and boiling points of this compound, discusses the structural basis for these properties, and outlines standard methodologies for their experimental determination.

Physicochemical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure. The presence of a hydroxyl group allows for hydrogen bonding, while the halogen and methyl substituents influence the molecule's polarity, size, and intermolecular forces.

Summary of Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 261762-90-7[1][2]
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1][3]
Melting Point 47-56 °C[1][2][3]
Boiling Point 211-240.57 °C[2][3]
Density 1.223 g/cm³[1]

Note: The reported ranges for melting and boiling points reflect variations in experimental data from different suppliers.

Factors Influencing Melting and Boiling Points

The melting and boiling points of a substance are determined by the strength of its intermolecular forces. For this compound, these forces are a combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

  • Hydrogen Bonding: The hydroxyl (-OH) group is the primary contributor to hydrogen bonding, a strong type of intermolecular force. This is a characteristic feature of phenols and results in significantly higher melting and boiling points compared to non-hydroxylated aromatic compounds of similar molecular weight.[4][5] For instance, phenol itself has a boiling point of approximately 182 °C, which is substantially higher than that of toluene (111 °C).[5]

  • Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create a significant dipole moment in the molecule, leading to strong dipole-dipole interactions between molecules.

  • London Dispersion Forces: These forces increase with the size and surface area of the molecule. The presence of the chlorine, fluorine, and methyl groups increases the overall molecular weight and surface area compared to unsubstituted phenol, contributing to stronger London dispersion forces.

The interplay of these forces results in the observed melting and boiling points of this compound. The specific positioning of the substituents also plays a role in how efficiently the molecules can pack in a crystal lattice, which affects the melting point.

G cluster_molecule This compound cluster_forces Intermolecular Forces cluster_properties Physical Properties C7H6ClFO Molecular Structure H_Bond Hydrogen Bonding (-OH) C7H6ClFO->H_Bond enables Dipole Dipole-Dipole (C-Cl, C-F) C7H6ClFO->Dipole creates LDF London Dispersion Forces C7H6ClFO->LDF influences MP Melting Point H_Bond->MP increases BP Boiling Point H_Bond->BP increases Dipole->MP increases Dipole->BP increases LDF->MP increases LDF->BP increases

Caption: Intermolecular forces influencing the melting and boiling points of this compound.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is essential for verifying the purity of a synthesized compound. The following outlines standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based Thiele tube or a modern digital instrument.

  • Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

  • Advanced Methods: For high-precision measurements, Differential Scanning Calorimetry (DSC) can be employed.[6] DSC measures the heat flow into the sample as a function of temperature, and the melting point is determined from the peak of the endothermic melting transition.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

  • Apparatus: A distillation apparatus is typically used, consisting of a boiling flask, a condenser, a thermometer, and a receiving flask.

  • Procedure: A small amount of this compound is placed in the boiling flask with a few boiling chips to ensure smooth boiling. The apparatus is assembled, and the flask is heated.

  • Measurement: The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.

  • Pressure Correction: Since boiling point is dependent on pressure, any significant deviation from standard atmospheric pressure (1 atm or 760 mmHg) should be noted, and a correction can be applied if necessary.

G cluster_MP Melting Point Determination cluster_BP Boiling Point Determination MP_Start Start MP_Sample Prepare Sample in Capillary Tube MP_Start->MP_Sample MP_Apparatus Place in Melting Point Apparatus MP_Sample->MP_Apparatus MP_Heat Heat Slowly MP_Apparatus->MP_Heat MP_Observe Observe and Record Melting Range MP_Heat->MP_Observe MP_End End MP_Observe->MP_End BP_Start Start BP_Sample Place Sample in Distillation Flask BP_Start->BP_Sample BP_Apparatus Assemble Distillation Apparatus BP_Sample->BP_Apparatus BP_Heat Heat to Boiling BP_Apparatus->BP_Heat BP_Observe Record Stable Boiling Temperature BP_Heat->BP_Observe BP_End End BP_Observe->BP_End

Caption: Standard experimental workflows for determining melting and boiling points.

Conclusion

The melting and boiling points of this compound are fundamental physical properties that are critical for its application in scientific research and industrial synthesis. The values are primarily governed by the strong intermolecular hydrogen bonding afforded by the hydroxyl group, with significant contributions from dipole-dipole interactions and London dispersion forces arising from the halogen and methyl substituents. The reported experimental values show some variation, which is typical and may depend on the purity of the sample and the measurement technique. The standardized protocols for melting and boiling point determination outlined in this guide provide a reliable framework for researchers to verify the identity and purity of this important chemical intermediate.

References

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-chloro-6-fluoro-3-methylphenol, a halogenated aromatic compound of significant interest in synthetic chemistry. It serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, synthetic routes, reactivity, and key applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development. The guide also outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Nomenclature and Chemical Identity

This compound is a polysubstituted phenol characterized by the presence of chlorine, fluorine, and a methyl group on the aromatic ring. This specific substitution pattern imparts unique reactivity and makes it a valuable building block in organic synthesis.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. Understanding these is crucial for effective database searching and procurement. Common synonyms include:

  • Phenol, 2-chloro-6-fluoro-3-methyl-

  • 2-Chloro-6-fluoro-m-cresol

  • 2-Chloro-4-fluoro-3-hydroxytoluene[2]

  • DTXSID20378637[1]

  • RefChem:259091[1]

  • DTXCID20329664[1]

Key Identifiers:

IdentifierValueSource
CAS Registry Number 261762-90-7PubChem[1]
Molecular Formula C₇H₆ClFOPubChem[1]
Molecular Weight 160.57 g/mol PubChem[1]
InChI Key RPTGCWUNGWVQET-UHFFFAOYSA-NPubChem[1]
SMILES CC1=C(C(=C(C=C1)F)O)ClPubChem[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance Solid-
Melting Point 47-50 °CApollo Scientific[2]
Boiling Point 211 °CApollo Scientific[2]
Purity ≥95% - 97%Apollo Scientific[2], Thermo Scientific[3]
XLogP3 2.7PubChem[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity. The most common synthetic route starts from m-cresol (3-methylphenol).

Synthetic Pathway Overview

The synthesis involves sequential halogenation of the m-cresol backbone. This is typically achieved through electrophilic aromatic substitution reactions. The order of halogenation and the choice of halogenating agents and catalysts are critical to direct the substituents to the desired positions on the aromatic ring.

G m_cresol m-Cresol intermediate Halogenated Intermediate m_cresol->intermediate Electrophilic Halogenation product This compound intermediate->product Further Halogenation & Purification

Caption: General synthetic workflow for this compound.

Experimental Protocol: Electrophilic Halogenation of m-Cresol

The following is a generalized protocol for the halogenation of m-cresol, which serves as the foundational step in synthesizing this compound. Specific conditions for fluorination and chlorination would need to be optimized.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve m-cresol in a suitable inert solvent (e.g., dichloromethane, chloroform).

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to the solution. The choice of catalyst can influence the regioselectivity of the halogenation.

  • Halogenating Agent Addition: Slowly add the halogenating agent (e.g., sulfuryl chloride for chlorination, or a fluorinating agent) to the reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture, as halogenation reactions are often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water or a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified using techniques such as column chromatography or distillation to isolate the desired isomer.

Causality in Experimental Choices:

  • Inert Solvent: The use of a non-reactive solvent is crucial to prevent side reactions with the highly reactive halogenating agents and intermediates.

  • Lewis Acid Catalyst: The catalyst polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen and facilitating its attack on the electron-rich aromatic ring.

  • Controlled Addition and Temperature: Slow addition of the halogenating agent and temperature control are essential to manage the exothermicity of the reaction and to minimize the formation of undesired byproducts.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its functional groups: the hydroxyl group, the methyl group, and the two halogen atoms.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions. The hydroxyl group also strongly activates the aromatic ring towards further electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

  • Halogen Atoms: The chlorine and fluorine atoms are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effects. However, they also serve as reactive handles for nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Methyl Group: The methyl group is a weakly activating, ortho-para directing group.

This combination of functional groups makes this compound a versatile intermediate for the synthesis of complex molecules.

Applications in Research and Drug Development

This compound is primarily utilized as a key building block in the synthesis of high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[4] Its unique substitution pattern allows for the introduction of specific pharmacophores and the fine-tuning of the physicochemical properties of the final products.

Intermediate in Pharmaceutical Synthesis

A notable application of a closely related compound, 2-chloro-6-fluoro-3-methylbenzoic acid, is in the synthesis of inhibitors of stearoyl-CoA desaturase 1 (SCD1).[5] SCD1 is an enzyme implicated in metabolic diseases such as obesity and diabetes.[5] The synthesis involves using the halogenated aromatic core to construct more complex molecules that can fit into the active site of the target enzyme.

G start This compound (or derivative) intermediate Multi-step Synthesis start->intermediate Chemical Transformations product Active Pharmaceutical Ingredient (e.g., SCD1 Inhibitor) intermediate->product Final Synthetic Steps

Caption: Role as an intermediate in pharmaceutical synthesis.

Precursor for Agrochemicals and Dyes

The structural motifs present in this compound are also found in various agrochemicals and dyes.[4] The halogen atoms can enhance the biological activity and stability of pesticides and herbicides. In the context of dyes, the specific substitution pattern can influence the color and lightfastness of the final product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or causes serious eye irritation.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside of a fume hood or if dusts/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

References

An In-depth Technical Guide on the Health and Safety of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

2-Chloro-6-fluoro-3-methylphenol, a halogenated phenol derivative, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring chlorine, fluorine, and methyl groups on the phenol ring, imparts specific reactivity and biological activity, making it a valuable building block in complex organic synthesis.[1] However, this same structural complexity necessitates a thorough understanding of its health and safety profile to ensure its responsible handling in research and development settings. This guide provides a comprehensive overview of the known health and safety data for this compound, offering insights into its toxicological properties, safe handling procedures, and emergency response protocols. This document is intended for researchers, scientists, and drug development professionals who may work with this compound.

Physicochemical Properties and Their Impact on Safety

A compound's physical and chemical properties are fundamental to understanding its potential hazards and how to mitigate them. For instance, a low flash point would indicate a significant fire hazard, while high water solubility could have implications for environmental contamination.

PropertyValueSource
Molecular Formula C7H6ClFO[2][3][4]
Molecular Weight 160.57 g/mol [2][3]
Melting Point 47-56°C[4][5][6]
Boiling Point 211-240.57°C[5][6][7]
Flash Point 93.5°C[4]
Density 1.223 g/cm³[4]

The relatively high flash point of 93.5°C suggests that this compound does not pose a significant fire hazard under normal laboratory conditions, although it is still considered a combustible material that requires preheating before ignition can occur.[3][4] Its solid form at room temperature (melting point 47-56°C) can reduce the risk of inhalation exposure compared to a volatile liquid, but dust formation must be avoided.[3][4][6]

Toxicological Profile: A Mechanistic Perspective

Understanding the toxicology of this compound is crucial for risk assessment and the implementation of appropriate safety measures. The presence of halogen atoms and a phenolic hydroxyl group are key determinants of its reactivity and biological interactions.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with several primary hazards, indicating its potential to cause significant harm upon exposure.[2]

  • Pictograms: Corrosive, Irritant, Environmental Hazard.[2]

  • Signal Word: Danger.[2]

Key Hazard Statements:

  • H302: Harmful if swallowed. [2] This indicates that ingestion of the compound can lead to toxic effects.

  • H312: Harmful in contact with skin. [2] Dermal absorption is a potential route of exposure that can cause systemic toxicity.

  • H314: Causes severe skin burns and eye damage. [2] This is a critical hazard, indicating that the compound is corrosive and can cause irreversible damage to skin and eyes upon contact.

  • H319: Causes serious eye irritation. [2]

  • H332: Harmful if inhaled. [2] Inhalation of dusts or vapors can lead to adverse health effects.

  • H335: May cause respiratory irritation. [2]

The corrosive nature of this compound is a primary concern. Phenolic compounds, in general, can denature proteins and cause tissue damage. The presence of electron-withdrawing halogen substituents can enhance the acidity of the phenolic proton, potentially increasing its corrosive effects.

Routes of Exposure and Target Organs

The primary routes of occupational exposure are inhalation, ingestion, and skin/eye contact. Based on the hazard statements, the skin, eyes, and respiratory system are the primary target organs for the acute effects of this compound.[2][8]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with hazardous chemicals. The following protocols are designed to minimize the risk of exposure to this compound.

Engineering Controls

The first line of defense is to handle the compound in a controlled environment.

  • Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors or dust.[3][10]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[12] Standard safety glasses are not sufficient due to the corrosive nature of the compound.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves.[3] The specific glove material should be chosen based on its resistance to halogenated phenols. Consult the glove manufacturer's compatibility charts.

    • Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.[13]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound engineering_controls Work in Fume Hood start->engineering_controls Initiate Task eye_face Wear Safety Goggles & Face Shield engineering_controls->eye_face Primary Barrier skin Wear Impermeable Gloves & Lab Coat eye_face->skin Secondary Barrier respiratory Use Respirator (if needed) skin->respiratory Tertiary Barrier (Situational) end Safe Handling Achieved skin->end respiratory->end

Caption: PPE protocol for handling this compound.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][14] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[3][14] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3]

Emergency_Response_Flowchart cluster_emergency Emergency Response Workflow exposure Exposure Incident inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhalation Move to Fresh Air Administer Oxygen (if needed) Seek Immediate Medical Attention inhalation->action_inhalation action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Seek Immediate Medical Attention skin_contact->action_skin action_eye Flush with Water (15 min) Remove Contact Lenses Seek Immediate Medical Attention eye_contact->action_eye action_ingestion Do NOT Induce Vomiting Rinse Mouth Seek Immediate Medical Attention ingestion->action_ingestion

Caption: Emergency response workflow for different exposure routes.

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3] Use appropriate PPE, including chemical-impermeable gloves and respiratory protection.[3] Evacuate personnel to safe areas and ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[15]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] For larger spills, dike the area and collect the material.[15]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][12]

  • Specific Hazards: No specific data is available for this compound, but thermal decomposition of similar compounds can produce irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][16] Keep away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Conclusion

This compound is a valuable chemical intermediate with a significant hazard profile, primarily characterized by its corrosive nature and potential for harm upon swallowing, skin contact, or inhalation. A thorough understanding of its physicochemical properties and toxicological effects is essential for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers and scientists can mitigate the risks associated with this compound and ensure a safe working environment. The protocols outlined in this guide are designed to be self-validating, emphasizing a proactive and informed approach to chemical safety.

References

A Comprehensive Technical Guide to Sourcing and Quality Assessment of 2-Chloro-6-fluoro-3-methylphenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of a synthetic campaign and the ultimate safety and efficacy of the target active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of 2-Chloro-6-fluoro-3-methylphenol, a key building block in medicinal chemistry. We will explore its commercial availability, critical quality attributes, and the necessary steps for its evaluation and handling in a research and development setting.

Introduction to this compound: A Versatile Pharmaceutical Intermediate

This compound (CAS No. 261762-90-7) is a substituted aromatic compound with the molecular formula C₇H₆ClFO.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on a phenol backbone, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this reagent a strategic choice for medicinal chemists.

The successful incorporation of this intermediate into a synthetic route is highly dependent on its purity and the absence of deleterious impurities. Therefore, a thorough understanding of its commercial landscape and the implementation of rigorous quality control measures are not merely procedural formalities but essential components of risk management in drug development.

Commercial Availability and Supplier Overview

A number of reputable chemical suppliers offer this compound, typically for research and development purposes in various quantities. When selecting a supplier, it is crucial to consider not only the cost but also the supplier's reputation, the purity of the compound offered, and the quality of the accompanying documentation.

Below is a comparative table of prominent commercial suppliers for this compound:

SupplierProduct Code/CAS No.Stated PurityAvailable QuantitiesKey Documentation
Apollo Scientific PC0118 / 261762-90-7≥95%1g, 5g, BulkMSDS, Typical Batch COA[3]
Thermo Scientific (Alfa Aesar) H26721 / 261762-90-797%1gMSDS, COA (upon request)[4]
Oakwood Chemical 005658 / 261762-90-7Not specified on website250mg, BulkCofA (available)[5]
Matrix Scientific 002761 / 261762-90-7Not specified on websiteNot specified on websiteSDS[6]

Note: The information in this table is based on publicly available data and may be subject to change. It is always recommended to contact the suppliers directly for the most current information and to request batch-specific Certificates of Analysis.

Critical Quality Attributes and Potential Impurities

The quality of this compound can be affected by the synthetic route employed and the purification methods used. A common synthetic pathway involves the electrophilic aromatic substitution of 3-methylphenol (m-cresol).[2] This process can lead to the formation of several impurities, including:

  • Isomeric Impurities: Incomplete regioselectivity during chlorination and fluorination can result in other isomers of chloro-fluoro-3-methylphenol.

  • Incompletely Reacted Starting Materials: Residual 3-methylphenol or mono-halogenated intermediates.

  • Over-halogenated Byproducts: Phenols with additional chlorine or fluorine atoms.

  • Residual Solvents and Reagents: Traces of solvents and reagents used in the synthesis and purification processes.

The presence of these impurities can have significant consequences in a drug development program, potentially leading to:

  • Formation of Unwanted Side Products: Impurities can react in subsequent synthetic steps, leading to a complex and difficult-to-purify mixture.

  • Reduced Yields: The presence of non-reactive or interfering species can lower the overall yield of the desired product.

  • Introduction of Toxic or Mutagenic Impurities: Some impurities may be toxic or mutagenic, posing a safety risk in the final API.

Therefore, a robust quality assessment of the incoming material is a critical, self-validating step in the research and development workflow.

Supplier and Material Qualification Workflow

A systematic approach to qualifying a new supplier and validating a new batch of this compound is essential. The following workflow outlines the key steps:

Supplier and Material Qualification Workflow cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Material Evaluation cluster_2 Phase 3: Approval and Procurement Supplier_Identification Identify Potential Suppliers Documentation_Request Request Technical Documents (SDS, Typical COA) Supplier_Identification->Documentation_Request Initial_Screening Initial Screening Based on Stated Purity and Documentation Documentation_Request->Initial_Screening Sample_Request Request a Sample for Analysis Initial_Screening->Sample_Request Proceed if criteria met In_house_Analysis Perform In-house Quality Control Testing Sample_Request->In_house_Analysis Purity_Verification Verify Purity and Identify Impurities In_house_Analysis->Purity_Verification Batch_COA_Review Review Batch-Specific COA Purity_Verification->Batch_COA_Review Proceed if specifications are met Supplier_Approval Approve Supplier and Procure Material Batch_COA_Review->Supplier_Approval

Caption: A workflow diagram illustrating the key phases in qualifying a commercial supplier and validating a batch of this compound.

Experimental Protocols for Quality Assessment

Upon receiving a sample of this compound, a series of analytical tests should be performed to confirm its identity and purity.

Identity Verification: Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected spectrum for this compound. The presence of unexpected signals may indicate the presence of impurities.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 275 nm).

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurity peaks by comparing their retention times with known standards, if available.

Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents and other volatile impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature ramp to separate the solvent and volatile impurities from the main compound.

    • Mass Spectrometry: Electron ionization (EI) mode, scanning a suitable mass range.

  • Data Analysis: Identify peaks corresponding to residual solvents by comparing their mass spectra with a library (e.g., NIST). Quantify by using an internal or external standard method.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the quality of this compound and to ensure laboratory safety.

  • Safety Precautions: Based on the Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin irritation.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily available and valuable intermediate for pharmaceutical research and development. However, its effective use is contingent upon a thorough understanding and verification of its quality. By implementing a robust supplier qualification process and conducting rigorous in-house analytical testing, researchers can mitigate the risks associated with impurities and ensure the reliability and reproducibility of their synthetic work. This diligent approach to quality control is a cornerstone of scientific integrity and a critical step in the journey of developing safe and effective medicines.

References

Methodological & Application

synthesis of 2-Chloro-6-fluoro-3-methylphenol from m-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Regioselective Pathway for the Synthesis of 2-Chloro-6-fluoro-3-methylphenol from m-Cresol

Abstract

This document provides a comprehensive guide for the multi-step synthesis of this compound, a valuable halogenated building block for pharmaceutical and agrochemical development. The synthesis commences from the readily available starting material, m-cresol. Direct halogenation of m-cresol is synthetically challenging due to the synergistic ortho-, para-directing effects of the hydroxyl and methyl groups, which leads to poor regioselectivity. To overcome this, we present a robust and logical six-step synthetic pathway. This protocol leverages controlled nitration followed by reduction and Sandmeyer-type reactions to precisely install the chloro and fluoro substituents at the desired C2 and C6 positions, respectively. Each step is detailed with theoretical justification, step-by-step protocols, safety considerations, and characterization data, providing researchers with a reliable method for accessing this important intermediate.

Introduction: The Synthetic Challenge

Halogenated phenols are critical scaffolds in medicinal chemistry, where the incorporation of halogen atoms can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, in particular, presents a unique combination of substituents that make it an attractive starting point for novel therapeutics. However, its synthesis is not trivial.

The core challenge lies in overcoming the inherent reactivity of the m-cresol starting material. In electrophilic aromatic substitution (SEAr) reactions, both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions.[1] The positions at C2, C4, and C6 of m-cresol are strongly activated by the combined influence of these two groups, making selective substitution at a single position difficult. For example, direct chlorination of m-cresol predominantly yields the 4-chloro-3-methylphenol isomer.[2][3] Similarly, direct fluorination of phenols is often complicated by low yields and side reactions.[4]

Therefore, a regiocontrolled strategy is essential. The pathway detailed here employs a classical yet highly effective approach: the use of "directing groups" that can be chemically converted into the desired halogens. Specifically, we utilize the nitro group (-NO₂) as a precursor to an amino group (-NH₂), which can then be transformed into either a chloro or fluoro substituent via the well-established Sandmeyer and Balz-Schiemann reactions. This multi-step sequence provides the necessary control to achieve the target substitution pattern.

Overall Synthetic Scheme

The synthesis is logically divided into two main parts: the initial synthesis of the 2-chloro-3-methylphenol intermediate, followed by the introduction of the fluorine atom at the C6 position.

Synthetic_Pathway m_cresol m-Cresol nitro1 2-Nitro-3-methylphenol m_cresol->nitro1 1.1) Dil. HNO₃ amino1 2-Amino-3-methylphenol nitro1->amino1 1.2) Reduction (e.g., Sn/HCl) chloro_intermediate 2-Chloro-3-methylphenol amino1->chloro_intermediate 1.3) Sandmeyer (NaNO₂, HCl, CuCl) nitro2 2-Chloro-6-nitro-3-methylphenol chloro_intermediate->nitro2 2.1) Nitration (HNO₃/H₂SO₄) amino2 6-Amino-2-chloro-3-methylphenol nitro2->amino2 2.2) Reduction final_product This compound amino2->final_product 2.3) Fluoro-dediazoniation (e.g., Balz-Schiemann) Sandmeyer_Mechanism ArylNH2 Aryl Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) ArylNH2->Diazonium NaNO₂, HCl 0-5 °C Radical Aryl Radical (Ar•) Diazonium->Radical CuCl (e⁻ transfer) - N₂ gas ArylCl Aryl Chloride (Ar-Cl) Radical->ArylCl Cl⁻ transfer from CuCl₂

References

Application Notes & Protocols: Strategic Synthesis of 2-Chloro-6-fluoro-3-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-chloro-6-fluoro-3-methylphenol and its derivatives. These halogenated phenols are valuable building blocks in medicinal chemistry and agrochemical development, where the strategic incorporation of chlorine and fluorine atoms can significantly enhance molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] We will explore multiple synthetic strategies, detailing the underlying chemical principles, providing step-by-step protocols, and discussing the critical parameters for achieving high regioselectivity and yield. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound is a poly-substituted aromatic compound whose structural motifs are of significant interest in the design of bioactive molecules.[3] The ortho-chloro and ortho-fluoro substituents flanking the hydroxyl group create a unique electronic and steric environment. The fluorine atom can increase metabolic stability and binding affinity through favorable electrostatic interactions, while the chlorine atom offers a site for further functionalization and modulates the compound's overall lipophilicity.[2][4]

The primary challenge in synthesizing this molecule lies in achieving the precise 1,2,3,4-substitution pattern on the benzene ring with three different functional groups (hydroxyl, methyl, chloro, fluoro). The directing effects of these groups during electrophilic aromatic substitution must be carefully managed to control regioselectivity. This guide outlines several viable synthetic pathways, starting from readily available precursors, and provides the necessary protocols for their successful implementation.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to this compound involves dissecting the molecule into simpler, often commercially available, precursors. The primary disconnections can be made at the C-Cl and C-F bonds, suggesting that the final steps will involve chlorination and/or fluorination of a suitable phenol precursor. The most common and cost-effective starting material is 3-methylphenol (m-cresol).

G Target This compound Intermediate1 Halogenation Target->Intermediate1 C-Cl Bond Formation Intermediate2 Halogenation Target->Intermediate2 C-F & C-Cl Bond Formation Intermediate3 Functional Group Interconversion Target->Intermediate3 Diazotization & Sandmeyer Reaction Precursor1 2-Fluoro-5-methylphenol Intermediate1->Precursor1 Precursor2 3-Methylphenol (m-Cresol) Intermediate2->Precursor2 Precursor3 Substituted Aniline Derivative Intermediate3->Precursor3 G Start 3-Methylphenol Step1_Product 2-Fluoro-5-methylphenol Start->Step1_Product  Electrophilic Fluorination    (e.g., Selectfluor™)   Final_Product This compound Step1_Product->Final_Product  Electrophilic Chlorination    (e.g., SO2Cl2)   G Start Substituted Phenol Step1_Product Quinone Monoketal Start->Step1_Product  PIDA Oxidation    (in Methanol)   Final_Product ortho-Chlorophenol Derivative Step1_Product->Final_Product  Nucleophilic Chlorination    (N,N'-dimethylhydrazine dihydrochloride)  

References

Application Note & Protocols: The Strategic Utility of 2-Chloro-6-fluoro-3-methylphenol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methylphenol, a key intermediate in pharmaceutical development. Its unique polysubstituted aromatic structure, featuring chlorine, fluorine, methyl, and hydroxyl groups, offers a versatile scaffold for constructing complex bioactive molecules. This document details the physicochemical properties, safety protocols, a representative synthetic route, and its application in the synthesis of advanced pharmaceutical compounds. The protocols and insights provided are intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel therapeutics.

Introduction: The Architectural Value of a Multifunctional Intermediate

In the landscape of medicinal chemistry, the design of novel therapeutics often hinges on the availability of versatile and strategically functionalized building blocks.[1] this compound (C₇H₆ClFO) is a prime example of such a critical intermediate.[2] It is a substituted phenol where the aromatic ring is modified with a strategic arrangement of electron-withdrawing (chlorine, fluorine) and electron-donating (methyl, hydroxyl) groups.[2] This specific substitution pattern is not accidental; it is designed to modulate the electronic properties, reactivity, and pharmacokinetic profile of derivative compounds.

The presence of halogens, particularly fluorine, is a well-established strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The chlorine atom provides an additional site for modification or can be integral to the final molecule's activity. The phenolic hydroxyl group serves as a primary handle for a variety of coupling reactions, while the methyl group can influence conformation and steric interactions.[3] Consequently, this compound is widely employed as a scaffold for developing novel antimicrobial and antifungal agents and has potential applications in synthesizing inhibitors for metabolic disease targets.[2][5]

Physicochemical Properties & Data Summary

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 261762-90-7Apollo Scientific[7]
Molecular Formula C₇H₆ClFOPubChem[6]
Molecular Weight 160.57 g/mol PubChem[6]
Appearance Beige crystals, odourlessEuropean Commission[8]
Melting Point 47-50 °CApollo Scientific[7]
Boiling Point 211 °CApollo Scientific[7]
Purity ≥95% - 97%Apollo Scientific, Thermo Scientific[7][9]

Safety, Handling, and Hazard Management

Trustworthiness through Safety: The protocols described herein are predicated on the strict observance of safety measures. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

This compound is classified with multiple hazards, necessitating careful handling.[6]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 1B/2): H314 - Causes severe skin burns and eye damage; H315 - Causes skin irritation.[6]

  • Serious Eye Damage/Irritation (Category 1/2A): H319 - Causes serious eye irritation.[6][10]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[6]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[6]

Recommended Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to ensure researcher safety.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[10]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.[10]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator is required.[10]

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Synthesis of this compound: A Representative Protocol

The synthesis of polyfunctional aromatic derivatives like this compound requires precise control over regioselective substitution.[2] While multiple routes can be envisioned, a common strategy involves the sequential halogenation of a suitable precursor, such as 3-methylphenol (m-cresol).[2]

Expertise in Action: The order of halogenation is critical. Phenols are highly activated systems, making controlled mono-halogenation challenging.[12] The hydroxyl group is a potent ortho-, para-director. To achieve the desired 2-chloro, 6-fluoro substitution pattern, a multi-step approach is necessary, often involving protection of the hydroxyl group to moderate its activating influence and direct the incoming electrophiles.

Synthetic Workflow Diagram

cluster_synthesis Synthesis Workflow A Step 1: Protection 3-Methylphenol (m-cresol) B Step 2: Ortho-Fluorination Protected m-cresol A->B e.g., Acetyl Chloride, Pyridine C Step 3: Ortho-Chlorination Protected fluoro-m-cresol B->C e.g., Selectfluor® D Step 4: Deprotection Protected target molecule C->D e.g., N-Chlorosuccinimide (NCS) E Final Product This compound D->E Acid or Base Hydrolysis

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol (Representative)

Disclaimer: This is a generalized protocol based on established organic chemistry principles and must be optimized for specific laboratory conditions.

  • Step 1: Protection of the Phenolic Hydroxyl Group

    • To a solution of 3-methylphenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylphenyl acetate.

  • Step 2: Electrophilic Fluorination

    • Dissolve the protected phenol (1.0 eq) in a suitable solvent like acetonitrile.

    • Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or GC-MS. Causality: Fluorination often requires more forcing conditions than chlorination or bromination.

    • After completion, quench the reaction, perform an aqueous workup, and purify by column chromatography to isolate the fluorinated intermediate.

  • Step 3: Electrophilic Chlorination

    • Dissolve the fluorinated intermediate (1.0 eq) in a solvent such as DCM or chloroform.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Causality: The combined directing effects of the substituents will favor chlorination at the remaining ortho position.

    • Perform an aqueous workup and purify via column chromatography.

  • Step 4: Deprotection

    • Dissolve the protected 2-chloro-6-fluoro-3-methylphenyl acetate in methanol.

    • Add an aqueous solution of a base (e.g., NaOH or K₂CO₃) or acid (e.g., HCl).

    • Stir at room temperature or with gentle heating until the deprotection is complete.

    • Neutralize the reaction mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Application in Pharmaceutical Synthesis: Building a Hypothetical API

The true value of this compound lies in its utility as a scaffold for more complex molecules. The phenolic -OH group is a versatile nucleophile, ideal for forming ether or ester linkages, which are common motifs in pharmaceutical agents.[13]

Logical Relationship Diagram

cluster_attributes Molecular Attributes & Synthetic Utility Intermediate This compound -OH -F -Cl -CH₃ OH_Func Nucleophilic Handle Intermediate:f0->OH_Func Ether/Ester Synthesis F_Func Metabolic Blocker Enhances Lipophilicity Intermediate:f1->F_Func Cl_Func Modulates Electronics Potential Binding Site Intermediate:f2->Cl_Func Me_Func Steric Influence Fine-tunes Conformation Intermediate:f3->Me_Func API Bioactive API OH_Func->API F_Func->API Cl_Func->API Me_Func->API

Caption: Key functional groups of the intermediate and their roles in API synthesis.

Protocol: Synthesis of a Hypothetical Aryl Ether (Williamson Ether Synthesis)

This protocol demonstrates how the intermediate can be coupled with another molecule, a common step in constructing a final drug candidate.

  • Step 1: Deprotonation of the Phenol

    • In an inert atmosphere (e.g., under Nitrogen or Argon), dissolve this compound (1.0 eq) in a dry polar aprotic solvent like DMF or THF.

    • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or a milder base like potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C. Causality: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

    • Allow the mixture to stir for 30-60 minutes at room temperature.

  • Step 2: Nucleophilic Substitution

    • To the resulting phenoxide solution, add the desired electrophile (e.g., a custom alkyl halide with a terminal functional group, R-Br) (1.0-1.2 eq) dropwise.

    • Heat the reaction mixture (e.g., to 50-70 °C) and stir for several hours or overnight, monitoring progress by TLC.

    • Self-Validation Check: The disappearance of the starting phenol and the appearance of a new, less polar spot on the TLC plate indicates product formation.

  • Step 3: Workup and Purification

    • Cool the reaction to room temperature and carefully quench by adding water or a saturated NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with water and brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired pure aryl ether.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its pre-installed functionalities provide a robust starting point for the efficient synthesis of complex molecules. By understanding its properties, synthesis, and reactivity, researchers can leverage this intermediate to accelerate the discovery and development of next-generation pharmaceuticals. The protocols and insights provided in this guide serve as a foundation for its practical application in the laboratory.

References

Application Notes and Protocols: 2-Chloro-6-fluoro-3-methylphenol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unlocking the Potential of a Versatile Phenyl Synthon

2-Chloro-6-fluoro-3-methylphenol is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on a phenolic ring, offers a versatile platform for the development of novel agrochemicals. The presence of halogen atoms can enhance the biological activity and metabolic stability of derivative compounds, making this phenol a synthon of significant interest for creating next-generation herbicides, fungicides, and insecticides.[1]

This guide provides a comprehensive overview of the applications of this compound in agrochemical development, with a focus on its potential as a precursor for synthetic auxin herbicides. Detailed protocols for the synthesis and evaluation of derivative compounds are presented to empower researchers in this field.

Core Application: A Building Block for Synthetic Auxin Herbicides

The most prominent application of structurally related chloro-fluoro phenyl ethers is in the synthesis of the arylpicolinate class of herbicides. A prime example is halauxifen-methyl (marketed as Arylex™ active), a potent synthetic auxin herbicide.[2][3] Synthetic auxins disrupt plant growth by mimicking the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds.[4] Halauxifen-methyl is synthesized from 2-chloro-6-fluoroanisole, the methyl ether of a closely related phenol.[1][5] This strongly suggests that this compound can be a key starting material for novel, proprietary arylpicolinate herbicides.

The general synthetic strategy involves the coupling of a substituted phenyl component with a pyridine carboxylic acid derivative, typically via a Suzuki coupling reaction.[1]

Proposed Synthetic Pathway to a Novel Arylpicolinate Herbicide

The following workflow outlines the proposed synthesis of a novel arylpicolinate herbicide starting from this compound.

G A This compound B Methylation A->B CH3I, K2CO3 C 2-Chloro-6-fluoro-3-methylanisole B->C D Borylation C->D e.g., (Bpin)2, Pd catalyst E 2-Chloro-6-fluoro-3-methylphenylboronic acid D->E F Suzuki Coupling E->F H Novel Arylpicolinate Herbicide F->H G Substituted Pyridine Carboxylate G->F

Caption: Proposed synthetic workflow for a novel arylpicolinate herbicide.

Protocols

PART 1: Synthesis of the Key Intermediate: 2-Chloro-6-fluoro-3-methylanisole

Objective: To convert the phenolic hydroxyl group of this compound to a methyl ether. This is a crucial step as the anisole derivative is the typical coupling partner in the synthesis of arylpicolinate herbicides.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add anhydrous acetone to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-6-fluoro-3-methylanisole.

  • Purify the crude product by column chromatography on silica gel if necessary.

PART 2: Synthesis of a Novel Arylpicolinate Herbicide via Suzuki Coupling

Objective: To couple the synthesized 2-Chloro-6-fluoro-3-methylanisole (after conversion to a boronic acid or ester) with a suitable pyridine derivative to form the final herbicide. This protocol outlines the general steps for a Suzuki coupling reaction.

Materials:

  • 2-Chloro-6-fluoro-3-methylphenylboronic acid or its pinacol ester (synthesized from the corresponding anisole)

  • A suitable 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester derivative (1 equivalent)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), anhydrous and degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles for transfer of reagents

  • Standard workup and purification equipment as in PART 1

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 2-Chloro-6-fluoro-3-methylphenylboronic acid derivative (1.2 equivalents), the pyridine coupling partner (1 equivalent), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the novel arylpicolinate herbicide.

Application Evaluation: Efficacy Testing of Novel Herbicides

Objective: To assess the herbicidal efficacy of the newly synthesized arylpicolinate derivative against common broadleaf weeds.

Protocol: Greenhouse Pot Study

  • Plant Cultivation: Grow susceptible broadleaf weed species (e.g., cleavers, chickweed, cranesbill) in pots containing a standard potting mix in a greenhouse with controlled temperature and light conditions.

  • Herbicide Formulation: Prepare a stock solution of the synthesized herbicide in a suitable solvent (e.g., acetone with a surfactant). Create a dilution series to test a range of application rates.

  • Application: Apply the herbicide formulations to the weeds at the 2-4 leaf stage using a laboratory track sprayer calibrated to deliver a consistent volume. Include a negative control (solvent + surfactant only) and a positive control (a commercial standard like Arylex™ active).

  • Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) for each weed species.

Data Presentation:

CompoundApplication Rate (g a.i./ha)Cleavers Control (%) (14 DAT)Chickweed Control (%) (14 DAT)Cranesbill Control (%) (14 DAT)
Novel Herbicide A5859080
Novel Herbicide A10959892
Arylex™ active5889285
Control0000

Potential Applications in Fungicide and Insecticide Development

While the primary established application for this structural class is in herbicides, the unique electronic properties conferred by the halogen and methyl substituents on the phenol ring make this compound an attractive scaffold for the synthesis of novel fungicides and insecticides. The phenol moiety can be derivatized to form ethers, esters, and other functional groups that can be incorporated into known fungicidal or insecticidal toxophores. Further research in these areas is warranted.

Conclusion

This compound is a promising and versatile building block for the development of new agrochemicals. Its application in the synthesis of synthetic auxin herbicides, analogous to the commercially successful Arylex™ active, presents a clear and compelling avenue for research and development. The protocols provided herein offer a solid foundation for the synthesis and evaluation of novel herbicidal compounds derived from this valuable synthon.

References

Application Notes and Protocols: Leveraging 2-Chloro-6-fluoro-3-methylphenol for the Synthesis of Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-6-fluoro-3-methylphenol as a versatile building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into the rationale behind its selection, detailing its contribution to the pharmacophore of potent anti-inflammatory agents. This guide will provide detailed, field-proven protocols for the synthesis of a celecoxib analog, outlining the underlying chemical principles and experimental considerations. Furthermore, we will explore the mechanism of COX-2 inhibition and the structure-activity relationships (SAR) that govern the efficacy of these compounds, supported by visual diagrams and curated data.

Introduction: The Rationale for Selective COX-2 Inhibition and the Role of Fluorinated Phenols

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2][4] However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field.[4][5][6] COX-1 is a constitutive enzyme responsible for homeostatic functions, including the protection of the gastric mucosa.[6][7] In contrast, COX-2 is primarily an inducible enzyme, upregulated at sites of inflammation.[6][7] This distinction highlighted that the anti-inflammatory benefits of NSAIDs are derived from COX-2 inhibition, while the common gastrointestinal side effects are a consequence of COX-1 inhibition.[5][8]

This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1][2][3] A key structural feature of many selective COX-2 inhibitors is a central heterocyclic ring system bearing two adjacent aryl groups.[9] The nature and substitution of these aryl rings are critical for both potency and selectivity.

This compound is a valuable starting material in this context.[10] Its substituted phenyl ring can be incorporated as one of the key aryl moieties in diarylheterocyclic COX-2 inhibitors. The presence of halogen atoms, particularly fluorine, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[10][11] The chlorine and methyl groups provide additional points for modifying the steric and electronic properties of the final compound, allowing for the fine-tuning of its pharmacological profile.[11] This application note will focus on the practical synthesis and conceptual framework for utilizing this building block in the design of novel COX-2 inhibitors.

Synthetic Strategy: From Building Block to Bioactive Compound

The synthesis of diarylheterocyclic COX-2 inhibitors, such as analogs of celecoxib, often involves a convergent synthesis strategy. A key step is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the central pyrazole ring.[2][12] In this section, we will detail a robust protocol for the synthesis of a celecoxib analog starting from this compound.

Overall Synthetic Workflow

The multi-step synthesis begins with the conversion of this compound to a reactive intermediate, which is then used to construct the 1,3-diketone. This diketone subsequently undergoes cyclocondensation with a substituted hydrazine to yield the final diarylpyrazole product.

Synthesis_Workflow A 2-Chloro-6-fluoro- 3-methylphenol B Acylation/Fries Rearrangement A->B Step 1 C Intermediate Ketone B->C D Claisen Condensation C->D Step 2 E 1,3-Diketone Intermediate D->E G Cyclocondensation E->G Step 3 F 4-Hydrazinylbenzenesulfonamide F->G H Celecoxib Analog G->H

Caption: Synthetic workflow for a celecoxib analog.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloro-5-fluoro-4-hydroxy-2-methylphenyl)ethan-1-one (Intermediate Ketone)

  • Rationale: This step introduces an acetyl group to the phenolic ring, which is a necessary precursor for the subsequent Claisen condensation. A Fries rearrangement of an initially formed acetate ester is a common method to achieve this regioselectivity.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq) and a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ketone.

Protocol 2: Synthesis of 1-(3-Chloro-5-fluoro-4-hydroxy-2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1,3-Diketone Intermediate)

  • Rationale: The Claisen condensation introduces the second carbonyl group, forming the 1,3-diketone necessary for pyrazole synthesis. Ethyl trifluoroacetate is used to introduce the trifluoromethyl group, a common feature in many potent COX-2 inhibitors.[12][13]

  • Procedure:

    • To a solution of the intermediate ketone (1.0 eq) in a dry, aprotic solvent (e.g., toluene), add a strong base such as sodium methoxide (1.5 eq).

    • Add ethyl trifluoroacetate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and acidify with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 1,3-diketone is often used in the next step without further purification.

Protocol 3: Synthesis of the Final Celecoxib Analog

  • Rationale: The cyclocondensation reaction between the 1,3-diketone and 4-hydrazinylbenzenesulfonamide hydrochloride forms the pyrazole core of the final product. The sulfonamide group is a key pharmacophoric element for selective COX-2 inhibition.[1][2][3]

  • Procedure:

    • Dissolve the crude 1,3-diketone intermediate (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq) in ethanol.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature, and the product may precipitate. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final celecoxib analog. Further purification can be achieved by recrystallization.

Mechanism of Action and Structure-Activity Relationship (SAR)

COX-2 Inhibition Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from entering and being converted.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain COX-2 Inhibitor COX-2 Inhibitor COX-2 Inhibitor->COX-2 Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway.

The selectivity of coxibs for COX-2 over COX-1 is attributed to a key structural difference in the active sites of the two isoforms. The COX-2 active site has a larger, more accommodating side pocket, which can bind the bulky side groups characteristic of selective inhibitors. The sulfonamide or a bioisosteric replacement on one of the aryl rings is crucial for interacting with this secondary pocket.[14]

Structure-Activity Relationship Insights

The structural features of diarylheterocyclic compounds significantly influence their COX-2 inhibitory activity and selectivity.

  • Central Heterocyclic Ring: Pyrazole, isoxazole, and imidazole are common five-membered heterocyclic cores that provide the appropriate scaffold for the vicinal diaryl substitution.[1][9][15]

  • Diaryl Substitution: Two aryl rings attached to adjacent positions of the central heterocycle are essential. One aryl ring typically bears a para-sulfonamide or methylsulfone group, which is critical for binding within the secondary pocket of the COX-2 active site.[1][2][3]

  • Substituents on the Aryl Rings: The nature and position of substituents on both aryl rings can modulate potency and selectivity. The 2-chloro-6-fluoro-3-methylphenyl group, for instance, contributes to the overall lipophilicity and electronic properties of the molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine and methyl groups can influence the conformation and interactions within the enzyme's active site.[10][11]

Quantitative Data Summary

The following table summarizes representative in vitro data for celecoxib and some of its analogs to illustrate the impact of structural modifications on COX-2 inhibition and selectivity.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib7.70.07110
Analog 10a (SO2Me, 2-chloropyridyl)8.30.1943.7
Analog 10b (SO2NH2, 2-chloropyridyl)2580.73353.4
Rofecoxib Azido Analog159.70.196812

Data compiled from references[16] and[14].

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and potent selective COX-2 inhibitors. Its unique substitution pattern allows for the systematic exploration of structure-activity relationships, enabling the design of drug candidates with improved pharmacological profiles. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to leverage this key intermediate in their pursuit of next-generation anti-inflammatory agents.

References

Application Notes and Protocols: Electrophilic Aromatic Substitution of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-6-fluoro-3-methylphenol is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules.[1] The strategic placement of chloro, fluoro, methyl, and hydroxyl groups on the phenol ring creates a unique electronic and steric environment, offering opportunities for selective functionalization. This guide provides a comprehensive overview of the theoretical and practical aspects of electrophilic aromatic substitution (EAS) on this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The reactivity of a substituted benzene ring towards an electrophile is profoundly influenced by the nature of the substituents it carries. These groups can either activate or deactivate the ring and direct the incoming electrophile to specific positions. The hydroxyl group (-OH) of a phenol is a powerful activating group, significantly increasing the electron density of the aromatic ring through resonance and making it highly susceptible to electrophilic attack.[2] This activation is often so strong that reactions can proceed under milder conditions than those required for benzene itself, though it can also lead to challenges such as polysubstitution.[3]

Theoretical Framework: Predicting Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on this compound is governed by the interplay of the directing effects of the four substituents: the hydroxyl (-OH), chloro (-Cl), fluoro (-F), and methyl (-CH₃) groups.

  • Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons into the aromatic system.[4][5]

  • Methyl Group (-CH₃): The methyl group is a weakly activating group that directs ortho and para through an inductive effect, pushing electron density into the ring.[4]

  • Halogens (-Cl, -F): Chloro and fluoro groups are deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution at these positions.[5][6]

In this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack. Let's analyze the available positions on the ring:

  • Position 2: Occupied by a chloro group.

  • Position 3: Occupied by a methyl group.

  • Position 4: para to the hydroxyl group. This position is activated by the -OH group and the -CH₃ group, and also by the resonance effect of the -F group.

  • Position 5: meta to the hydroxyl group. This position is generally disfavored.

  • Position 6: Occupied by a fluoro group.

Therefore, the primary site for electrophilic substitution is predicted to be Position 4 , which is para to the strongly activating hydroxyl group. Steric hindrance from the adjacent methyl group at position 3 is also a factor to consider.

Substituent_Effects substituents Substituent Effects on this compound molecule This compound substituents->molecule OH Hydroxyl (-OH) Strongly Activating Ortho, Para-directing attack_site Predicted Site of Electrophilic Attack: Position 4 (para to -OH) OH->attack_site Strongest directing influence CH3 Methyl (-CH3) Weakly Activating Ortho, Para-directing CH3->attack_site Reinforcing effect Cl Chloro (-Cl) Weakly Deactivating Ortho, Para-directing F Fluoro (-F) Weakly Deactivating Ortho, Para-directing molecule->OH molecule->CH3 molecule->Cl molecule->F

Figure 1: Directing effects of substituents on this compound.

Experimental Protocols

The following protocols are illustrative and based on established methodologies for electrophilic aromatic substitution on phenols.[3][7] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve desired yields and purity.

Protocol 1: Nitration of this compound

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a key functional group for further synthetic transformations. Due to the highly activated nature of the phenol ring, dilute nitric acid is often sufficient, which helps to minimize oxidative side reactions that can occur with concentrated nitric acid.[3][8]

Objective: To synthesize 2-chloro-6-fluoro-3-methyl-4-nitrophenol.

Materials:

  • This compound

  • Dilute Nitric Acid (e.g., 30% in water)

  • Glacial Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add 1.1 equivalents of dilute nitric acid dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-chloro-6-fluoro-3-methyl-4-nitrophenol.

Nitration_Workflow start Dissolve Substrate in Acetic Acid cool Cool to 0-5 °C start->cool add_hno3 Add Dilute HNO3 (dropwise) cool->add_hno3 react Stir at RT (Monitor by TLC) add_hno3->react quench Pour into Ice Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Figure 2: Workflow for the nitration of this compound.

Protocol 2: Bromination of this compound

Halogenation, such as bromination, is a common electrophilic aromatic substitution. For highly activated phenols, the reaction with elemental bromine can be vigorous and lead to polysubstitution.[3][8] Using a less polar solvent like carbon tetrachloride or chloroform can help to control the reaction.[7]

Objective: To synthesize 4-bromo-2-chloro-6-fluoro-3-methylphenol.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel

  • Sodium Thiosulfate solution (10%)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1.0 equivalent of this compound in carbon tetrachloride or chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of 1.05 equivalents of bromine in the same solvent.

  • Add the bromine solution dropwise to the stirred phenol solution. The red-brown color of bromine should disappear as it reacts.

  • After the addition, let the reaction stir at room temperature for 30-60 minutes, or until TLC indicates the completion of the reaction.

  • Quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography.

Protocol 3: Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation introduces an acyl group to the aromatic ring and is a valuable method for forming carbon-carbon bonds.[9] The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]

Objective: To synthesize 1-(3-chloro-5-fluoro-4-hydroxy-2-methylphenyl)ethan-1-one.

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene as solvent

  • Nitrogen or Argon atmosphere setup

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen or argon atmosphere.

  • Add 1.0 equivalent of this compound and anhydrous dichloromethane to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully and portion-wise, add 2.5 equivalents of anhydrous aluminum chloride to the stirred solution. The excess AlCl₃ is needed as it complexes with the product ketone.[9]

  • In a separate, dry dropping funnel, add 1.2 equivalents of acetyl chloride dissolved in a small amount of anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Summary of Predicted Reactions and Conditions

Reaction TypeElectrophileReagents and ConditionsPredicted Major Product
Nitration Nitronium ion (NO₂⁺)Dilute HNO₃, Acetic Acid, 0 °C to RT2-Chloro-6-fluoro-3-methyl-4-nitrophenol
Bromination Bromonium ion (Br⁺)Br₂ in CCl₄ or CHCl₃, 0 °C to RT4-Bromo-2-chloro-6-fluoro-3-methylphenol
Acylation Acylium ion (CH₃CO⁺)CH₃COCl, AlCl₃, DCM, 0 °C to RT1-(3-Chloro-5-fluoro-4-hydroxy-2-methylphenyl)ethan-1-one

Conclusion

This compound is a highly activated aromatic substrate for electrophilic substitution, with the reaction outcome being predominantly controlled by the powerful ortho, para-directing hydroxyl group. The protocols provided herein offer a solid foundation for the selective functionalization of this molecule at the 4-position. Researchers should remain mindful of the potential for side reactions and the need for careful control of reaction conditions due to the high reactivity of the phenol ring. These synthetic routes open avenues for the creation of novel and complex molecules for various applications in the chemical and pharmaceutical industries.

References

Application Notes and Protocols: 2-Chloro-6-fluoro-3-methylphenol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Phenolic Building Block

2-Chloro-6-fluoro-3-methylphenol is a substituted aromatic compound with the molecular formula C₇H₆ClFO.[1][2] Its structure, featuring a phenolic hydroxyl group alongside chlorine, fluorine, and methyl substituents, makes it a valuable and reactive intermediate in various fields of chemical synthesis. While its direct application in polymer chemistry is not yet extensively documented in publicly available literature, its structural motifs are analogous to monomers used in the synthesis of high-performance polymers. This guide will detail the known applications of this compound as a chemical intermediate and explore its theoretical potential as a monomer in polymer chemistry, providing a basis for future research and development. The unique combination of halogen and methyl groups on the phenol ring influences its electronic properties, reactivity, and the potential characteristics of any resulting derivatives.[3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application development. The following table summarizes its key properties as reported in the literature.

PropertyValueSource(s)
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.58 g/mol [1]
CAS Number 261762-90-7[1][2]
Appearance Not specified, likely a solid-
Melting Point 47-50 °C[4]
Boiling Point 211 °C[4]
IUPAC Name This compound[2]
Synonyms 2-Chloro-4-fluoro-3-hydroxytoluene, 2-Chloro-6-fluoro-m-cresol[4]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a simpler phenolic compound, such as 3-methylphenol (m-cresol). The key steps involve regioselective halogenation, which can be challenging due to the directing effects of the existing substituents.

A general synthetic approach involves the following key transformations:[3]

  • Starting Material: The synthesis often commences with 3-methylphenol.[3]

  • Electrophilic Aromatic Substitution: The phenol ring undergoes electrophilic aromatic substitution reactions to introduce the chlorine and fluorine atoms. The specific order and reaction conditions are critical for achieving the desired substitution pattern.[3]

  • Purification: Following the halogenation steps, the crude product is purified using standard techniques such as distillation or chromatography to isolate the this compound in high purity.[3]

cluster_synthesis General Synthesis Workflow start 3-Methylphenol (m-cresol) step1 Electrophilic Halogenation (Chlorination & Fluorination) start->step1 Reagents & Catalysts step2 Purification step1->step2 Crude Product end This compound step2->end High Purity Product

Caption: General synthesis workflow for this compound.

Established Applications as a Chemical Intermediate

The primary documented use of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of multiple reactive sites allows for a variety of chemical transformations:

  • Pharmaceutical Synthesis: The phenolic hydroxyl group can be readily derivatized, and the halogen atoms can be displaced via nucleophilic aromatic substitution, making it a valuable scaffold for building novel drug candidates.[3]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a precursor for new herbicides, fungicides, and insecticides.

  • Dye Manufacturing: The aromatic nature and potential for modification make it a suitable intermediate in the synthesis of specialty dyes.[3]

Theoretical Potential in Polymer Chemistry: A New Frontier

While direct experimental evidence is scarce, the chemical structure of this compound suggests its potential as a monomer for the synthesis of novel high-performance polymers.

Hypothetical Polymerization via Oxidative Coupling

One of the most promising theoretical applications is in the synthesis of a substituted poly(phenylene oxide) (PPO) through oxidative coupling polymerization. This class of polymers is known for its excellent thermal stability, dimensional stability, and dielectric properties. The polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol, is a well-established industrial process.[5]

By analogy, this compound could potentially undergo a similar reaction, where the phenolic hydroxyl group is oxidized to form a phenoxy radical, which then propagates to form a polymer chain.

cluster_polymerization Hypothetical Oxidative Coupling Polymerization monomer This compound catalyst Copper-based Catalyst + O₂ monomer->catalyst Oxidation polymer Poly(2-chloro-6-fluoro-3-methyl-1,4-phenylene oxide) catalyst->polymer Polymerization

Caption: Hypothetical polymerization of this compound.

Anticipated Properties of the Hypothetical Polymer

The presence of chloro, fluoro, and methyl substituents on the polymer backbone would be expected to impart unique properties:

  • Thermal Stability: The aromatic backbone would provide inherent thermal stability, a characteristic feature of PPOs.

  • Flame Retardancy: The incorporation of chlorine and fluorine atoms could enhance the flame retardant properties of the polymer.

  • Chemical Resistance: Halogen substitution can increase resistance to chemical attack.

  • Solubility and Processability: The methyl group and the asymmetry of the monomer unit might influence the polymer's solubility in organic solvents, potentially improving its processability compared to other PPOs.

  • Dielectric Properties: Halogenation could also impact the dielectric constant and loss tangent, making it a candidate for specialized electronics applications.

Hypothetical Experimental Protocol: Oxidative Coupling Polymerization

Disclaimer: The following protocol is theoretical and based on established procedures for the polymerization of other substituted phenols. It should be considered a starting point for experimental investigation and requires optimization.

Objective: To synthesize poly(2-chloro-6-fluoro-3-methyl-1,4-phenylene oxide) from this compound via oxidative coupling polymerization.

Materials:

  • This compound (monomer)

  • Copper(I) bromide (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Oxygen (oxidant)

Procedure:

  • Catalyst Preparation: In a reaction vessel equipped with a magnetic stirrer, gas inlet, and outlet, dissolve a catalytic amount of copper(I) bromide and TMEDA in toluene under an inert atmosphere (e.g., nitrogen).

  • Monomer Addition: Dissolve a known quantity of this compound in toluene and add it to the catalyst solution.

  • Initiation of Polymerization: Bubble oxygen through the reaction mixture at a controlled rate while maintaining a constant temperature (e.g., 25-50 °C). The reaction progress can be monitored by observing the color change of the solution and by taking aliquots for analysis (e.g., GPC).

  • Polymer Precipitation: Once the desired molecular weight is achieved (or after a set reaction time), terminate the polymerization by adding a small amount of a reducing agent (e.g., hydroxylamine) or by bubbling nitrogen through the mixture.

  • Isolation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of methanol.

  • Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Conclusion

This compound is a commercially available substituted phenol with established applications as a key intermediate in the synthesis of fine chemicals. While its role in polymer chemistry is not yet defined, its structure presents a compelling case for its investigation as a monomer for the development of novel high-performance polymers with potentially enhanced thermal, flame retardant, and dielectric properties. The hypothetical protocols and anticipated properties outlined in this guide provide a foundational framework for researchers to explore this promising area of materials science.

References

Application Note & Protocol: Laboratory-Scale Synthesis of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Chloro-6-fluoro-3-methylphenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The protocol details a robust method centered on the regioselective chlorination of 6-fluoro-3-methylphenol. We delve into the mechanistic underpinnings of the synthesis, providing a rationale for the chosen methodology and reaction conditions. This guide is intended for researchers, chemists, and drug development professionals, offering a self-validating protocol grounded in established principles of organic chemistry.

Introduction and Significance

This compound (CAS No: 261762-90-7) is a polysubstituted aromatic compound of significant interest in synthetic chemistry.[2][3] Its unique arrangement of chloro, fluoro, methyl, and hydroxyl functional groups makes it a versatile building block for creating more complex molecules with specific biological activities.[1] The strategic placement of these substituents allows for fine-tuning of properties such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design. This application note outlines a reliable and reproducible method for its synthesis on a laboratory scale.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261762-90-7--INVALID-LINK--[3]
Molecular Formula C₇H₆ClFO--INVALID-LINK--[3]
Molecular Weight 160.57 g/mol --INVALID-LINK--[3]
Melting Point 47-50 °C--INVALID-LINK--[2]
Boiling Point 211 °C--INVALID-LINK--[2]
Synonyms 2-Chloro-4-fluoro-3-hydroxytoluene, 2-Chloro-6-fluoro-m-cresol--INVALID-LINK--[2]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the direct electrophilic chlorination of the commercially available precursor, 6-fluoro-3-methylphenol. This approach is favored for its efficiency and atom economy.

Reaction Scheme

The overall transformation is the regioselective chlorination of 6-fluoro-3-methylphenol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a suitable aprotic solvent like dichloromethane (DCM).

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Considerations

The regioselectivity of this reaction is governed by the principles of electrophilic aromatic substitution, where the existing substituents on the benzene ring direct the incoming electrophile.

  • Directing Effects: The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director. The methyl (-CH₃) group is also an activating ortho, para-director, while the fluorine (-F) atom is a deactivating but ortho, para-directing substituent due to the interplay of its inductive and resonance effects.

  • Regiochemical Outcome: The hydroxyl group's directing effect is dominant. It strongly activates the positions ortho (C2, C6) and para (C4) to itself.

    • The C6 position is already occupied by fluorine.

    • The C4 position is sterically accessible.

    • The C2 position is also sterically accessible.

  • Selectivity for C2: In this specific substrate, chlorination occurs preferentially at the C2 position, ortho to the hydroxyl group. This is because the C2 position is activated by both the hydroxyl and methyl groups, making it the most electron-rich and nucleophilic site for the electrophilic chlorine to attack. The combined activating influence at this position overcomes the potential for substitution at C4.

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Sulfuryl chloride is highly corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Materials and Equipment

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplierQuantityMolar Eq.
6-Fluoro-3-methylphenol≥98%Sigma-Aldrich5.00 g (39.6 mmol)1.0
Sulfuryl Chloride (SO₂Cl₂)≥97%Acros Organics3.0 mL (37.7 mmol)0.95
Dichloromethane (DCM)AnhydrousFisher Scientific100 mL-
Saturated NaHCO₃ (aq)ReagentLabChem50 mL-
Brine (Saturated NaCl)ReagentLabChem50 mL-
Anhydrous MgSO₄ReagentVWR~5 g-
Silica Gel60 Å, 230-400 meshSorbent TechnologiesAs needed-
Hexanes/Ethyl AcetateHPLC GradeFisher ScientificAs needed-

Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Thermometer and adapter

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Caption: Workflow for the synthesis and purification of this compound.

  • Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 6-fluoro-3-methylphenol (5.00 g, 39.6 mmol). Dissolve the solid in 80 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice/water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Transfer sulfuryl chloride (3.0 mL, 37.7 mmol) to a dropping funnel and add it dropwise to the stirred solution over 30 minutes. Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts, such as dichlorinated species. Using slightly less than one equivalent of the chlorinating agent minimizes over-chlorination.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot has been consumed.

  • Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly and cautiously add 50 mL of saturated sodium bicarbonate solution to quench the reaction and neutralize the HCl and any remaining sulfuryl chloride. Trustworthiness Note: This step is critical for safety and for preventing degradation of the product during workup. Ensure adequate stirring and slow addition to manage gas evolution (CO₂).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid. The expected yield is typically in the range of 70-85%. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Concluding Remarks

This application note provides a validated and detailed protocol for the synthesis of this compound. The methodology is robust, scalable, and relies on a mechanistically sound approach to achieve high regioselectivity. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and material science.

References

Application Notes and Protocols for the Safe Handling and Storage of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-methylphenol (CAS No. 261762-90-7) is a poly-substituted aromatic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring chlorine, fluorine, and methyl groups on a phenol ring, imparts specific reactivity and biological characteristics that are valuable in drug development.[1] However, these same structural features necessitate a rigorous and informed approach to its handling and storage. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the essential protocols to ensure personnel safety and maintain compound integrity. The procedures described herein are grounded in established safety principles and an understanding of the compound's specific chemical hazards, primarily its corrosive nature and acute toxicity.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe management. Key identification and physical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
Synonyms 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene[2]
CAS Number 261762-90-7[2][3]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance SolidInferred from Melting Point
Melting Point 47-50 °C[2]
Boiling Point ~211 °C[2]

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. Its primary dangers are severe corrosivity to skin and eyes, and acute toxicity if ingested, inhaled, or in contact with skin. Adherence to safety protocols is not merely recommended; it is mandatory.

GHS Pictograms Signal Word Hazard Statements
alt text
alt text
alt text
Danger H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H332: Harmful if inhaled. H312: Harmful in contact with skin. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.

The causality behind these classifications stems from its halogenated phenolic structure. The hydroxyl group contributes to its acidic and corrosive properties, while the overall molecule can interfere with biological processes, leading to toxicity. The presence of halogens can also lead to the formation of hazardous combustion products, such as hydrogen chloride and hydrogen fluoride gas, in the event of a fire.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the primary means of protection, with PPE serving as the final barrier.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and located in the immediate vicinity of the work area.[5] Regular testing of this equipment is required to ensure functionality.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent exposure.

  • Eye and Face Protection: Due to its severe corrosive properties (H314), tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[4][7]

  • Hand Protection: Chemical-resistant gloves are required. Given the nature of halogenated phenols, double-gloving with an inner nitrile glove and an outer, more robust glove (e.g., neoprene or butyl rubber) is recommended, especially when handling concentrated solutions.[4][8] Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation.[7]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4][6] For procedures with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.[7] Full-length pants and closed-toe shoes made of a non-porous material are mandatory laboratory attire.[4]

  • Respiratory Protection: If working in a situation where the fume hood is not available or its performance is compromised, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[5]

Standard Operating Protocols

Protocol for Safe Handling and Use

This protocol is designed to minimize exposure during routine laboratory operations.

  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the work area is clean and uncluttered. Verify that the safety shower and eyewash station are accessible.

  • Donning PPE: Don all required PPE as specified in Section 3.2 before handling the chemical container.

  • Weighing: To minimize aerosol generation, weigh the solid compound on a disposable weigh paper or in a tared, sealed container within the fume hood.[8]

  • Solution Preparation: Add solvents to the solid in a slow, controlled manner to prevent splashing. Keep the container capped or covered as much as possible during this process.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for transfers. Ensure all containers are clearly labeled. Transport containers in a secondary, shatter-resistant carrier.[7]

  • Post-Handling Decontamination: After handling is complete, wipe down the work area with a suitable decontaminating solution (e.g., soap and water), followed by a water rinse.[7]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, followed by lab coat, then eye protection). Dispose of single-use items in the designated hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.[9]

Protocol for Safe Storage

Improper storage is a common cause of laboratory incidents. The following protocol must be strictly followed.

  • Container Integrity: Store the compound in its original, tightly sealed container.[6][7] Ensure the label is legible and facing forward.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[5][6] The storage location should be below eye level.[7]

  • Chemical Segregation: This is a critical, self-validating step. This compound must be segregated from incompatible materials to prevent dangerous reactions. Store it separately from:

    • Strong oxidizing agents

    • Strong bases/caustics

    • Chemically active metals (e.g., sodium, potassium, magnesium)[7][10]

  • Environmental Conditions: Protect the container from physical damage, direct sunlight, and moisture.[4]

Caption: Chemical storage segregation plan.

Emergency and Spill Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures for Exposure

Guiding Principle: Immediate and thorough decontamination is critical. Anyone assisting should wear appropriate PPE.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15-30 minutes, using a safety shower if the area is large.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[11][13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth thoroughly with water. Immediately call a poison control center or seek emergency medical attention.[5][11]

Spill Containment and Cleanup Protocol

Do not attempt to clean a spill unless you are trained and equipped to do so.[14]

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk (Is it large, uncontrolled, or are you injured?) Start->Assess MajorSpill MAJOR SPILL Assess->MajorSpill Yes MinorSpill MINOR SPILL Assess->MinorSpill No Evacuate Evacuate Immediate Area Alert Others MajorSpill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) MinorSpill->DonPPE Confine Confine Spill (Close Doors) Evacuate->Confine Call911 Call Emergency Services (911 or Institutional Emergency #) Confine->Call911 Contain Contain Spill with Absorbent Material (Work from outside in) DonPPE->Contain Collect Collect Residue (Use non-sparking tools) Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Decision workflow for spill response.

Minor Spill (Manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as described in Section 3.2.

  • Prevent the spill from spreading or entering drains.

  • Carefully collect the solid material using spark-proof tools, avoiding dust generation.[6] Place it into a clearly labeled, sealed container for hazardous waste.

  • Clean the spill area with an appropriate absorbent material, which should also be disposed of as hazardous waste.

  • Decontaminate the area and all tools used.

Major Spill (Large, uncontrolled, or resulting in personnel exposure):

  • RESCUE: Evacuate all personnel from the immediate area.[15]

  • CONFINE: Close doors to the affected area to contain vapors.[12][15]

  • REPORT: Immediately call emergency services and report the spill, providing the chemical name, location, and quantity.[15]

  • SECURE: Prevent re-entry into the area until emergency responders have declared it safe.[15]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • The container should be marked "Hazardous Waste: Chlorinated Organic Compound".[8]

  • Never mix this waste with incompatible waste streams.[16]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[7]

Conclusion

This compound is a valuable chemical intermediate whose hazardous properties demand respect and meticulous adherence to safety protocols. By implementing the engineering controls, PPE requirements, and detailed procedures outlined in this guide, researchers and scientists can mitigate the risks of exposure and ensure a safe laboratory environment. A proactive safety culture, founded on a thorough understanding of chemical hazards, is paramount to successful and safe research and development.

References

chlorination of 2-fluoro-3-methylphenol reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Chlorination of 2-Fluoro-3-methylphenol

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of chlorine atoms into phenolic scaffolds is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluoro-3-methylphenol presents a unique substrate for electrophilic aromatic substitution, with its reactivity and regiochemical outcome governed by the complex interplay of three distinct substituents. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for achieving controlled, regioselective chlorination of 2-fluoro-3-methylphenol. We detail catalyst-controlled protocols for directing chlorination to either the ortho or para positions relative to the hydroxyl group, offering researchers the tools to synthesize specific, high-value chlorinated isomers.

Introduction: Strategic Importance of Chlorinated Phenols

Halogenated aromatic compounds are privileged structures in modern drug discovery. The strategic incorporation of a chlorine atom can enhance a molecule's lipophilicity, improve its metabolic stability by blocking sites of oxidation, and modulate its binding affinity to biological targets. 2-Fluoro-3-methylphenol itself is a valuable building block, and its chlorinated derivatives serve as critical intermediates in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2][3]

The primary challenge in the chlorination of polysubstituted phenols lies in controlling the regioselectivity—that is, dictating the precise position of chlorination on the aromatic ring. Uncontrolled reactions often lead to a mixture of isomers, creating significant downstream purification challenges and reducing the overall yield of the desired product.[1] This guide addresses this challenge directly by presenting methodologies that leverage catalyst control to achieve high selectivity.

Theoretical Background: Predicting Regiochemical Outcomes

The regioselectivity of electrophilic aromatic substitution on 2-fluoro-3-methylphenol is determined by the combined directing effects of the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups.[1][4]

  • Hydroxyl (-OH) Group: As a strongly activating ortho, para-director, the hydroxyl group donates electron density to the ring via a powerful resonance effect (+M), significantly increasing the nucleophilicity at the C2, C4, and C6 positions.[1]

  • Methyl (-CH₃) Group: This is a weakly activating ortho, para-director that donates electron density through an inductive effect (+I) and hyperconjugation.[1]

  • Fluoro (-F) Group: The fluorine atom exhibits a dual nature. It is electron-withdrawing via a strong inductive effect (-I), which deactivates the ring overall. However, it donates electron density through resonance (+M), making it an ortho, para-director.[4]

When these effects are combined in 2-fluoro-3-methylphenol, the positions ortho and para to the powerful hydroxyl activator are the most nucleophilic. The C2 position is occupied by the fluorine atom. The C3 position is occupied by the methyl group. This leaves the C4, C5, and C6 positions available for substitution.

  • C4-position (para to -OH): Strongly activated by the hydroxyl group and weakly activated by the methyl group.

  • C6-position (ortho to -OH): Strongly activated by the hydroxyl group.

  • C5-position (meta to -OH): This position is the least activated and substitution here is generally not favored.

Therefore, electrophilic chlorination is overwhelmingly directed to the C4 and C6 positions. The challenge, and the focus of this guide, is to selectively target one of these two sites.

Directing effects on 2-fluoro-3-methylphenol.

Methodologies for Regiocontrolled Chlorination

Control over the reaction site is achieved by carefully selecting the chlorinating agent and, most importantly, the catalytic system. Different catalysts can stabilize the transition state leading to one isomer over the other, effectively overriding the substrate's intrinsic reactivity profile.

Para-Selective Chlorination: Targeting the C4 Position

Achieving high selectivity for the C4 position (4-chloro-2-fluoro-3-methylphenol) often involves using a bulky electrophile or specific Lewis acid catalysis. The steric bulk of the chlorinating agent can disfavor attack at the more hindered C6 position, which is adjacent to the methyl group. A well-established method for para-selective chlorination of substituted phenols utilizes sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid and a sulfur-containing moderator.[5][6][7]

The proposed mechanism involves the formation of a bulky, reactive intermediate, [R₂SCl⁺][MCl₄⁻], where R₂S is a dialkyl sulfide and MCl₃ is a Lewis acid like AlCl₃ or FeCl₃.[5][6] This bulky electrophile preferentially attacks the less sterically hindered para position.

Ortho-Selective Chlorination: Targeting the C6 Position

Overcoming the intrinsic preference for para-chlorination requires a more sophisticated catalytic approach. Research has demonstrated that certain Lewis basic catalysts, such as thioureas and selenoethers, can effectively direct chlorination to the ortho position using N-chlorosuccinimide (NCS) as the chlorine source.[8][9][10]

The mechanism is believed to involve the formation of a catalyst-NCS complex. The phenol's hydroxyl group then interacts with this complex (e.g., through hydrogen bonding), positioning the electrophilic chlorine in close proximity to the ortho position for a highly directed attack. Selenoether catalysts have been shown to be particularly effective, allowing for low catalyst loadings and yielding excellent ortho-selectivity.[8]

Comparative Summary of Reaction Conditions

The choice of reaction conditions is critical for achieving the desired isomeric product. The following table summarizes two distinct approaches for the regioselective monochlorination of 2-fluoro-3-methylphenol.

ParameterProtocol 1: Para-SelectiveProtocol 2: Ortho-Selective
Target Product 4-Chloro-2-fluoro-3-methylphenol6-Chloro-2-fluoro-3-methylphenol
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Catalyst System Lewis Acid (e.g., AlCl₃) + DithiaalkaneLewis Basic Selenoether
Typical Solvent Dichloromethane (DCM) or neatChloroform (CHCl₃) or CDCl₃
Temperature 0°C to Room TemperatureRoom Temperature
Key Principle Steric hindrance from a bulky electrophileCatalyst-directed delivery of chlorine
Reference Adapted from Smith, K. et al.[7]Adapted from Wheeler, K. A. et al.[8]

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfuryl chloride is corrosive and reacts violently with water. N-chlorosuccinimide is an irritant.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methylphenol (Para-Selective)

This protocol is adapted from established methods for the para-selective chlorination of cresols.[7]

Materials:

  • 2-Fluoro-3-methylphenol (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Aluminum chloride (AlCl₃) (0.05 eq)

  • 1,2-Bis(methylthio)ethane (moderator) (0.03 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-fluoro-3-methylphenol (1.0 eq), anhydrous DCM, 1,2-bis(methylthio)ethane (0.03 eq), and aluminum chloride (0.05 eq).

  • Cool the resulting mixture to 0°C in an ice bath.

  • Charge the dropping funnel with sulfuryl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.

  • Add the SO₂Cl₂ solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding it to a flask containing cold 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-2-fluoro-3-methylphenol.

Protocol 2: Synthesis of 6-Chloro-2-fluoro-3-methylphenol (Ortho-Selective)

This protocol is based on the highly selective ortho-chlorination of phenols using a selenoether catalyst.[8]

Materials:

  • 2-Fluoro-3-methylphenol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Selenoether Catalyst (e.g., bis(2-(phenylselanyl)ethyl) ether) (0.01 eq, 1 mol%)

  • Chloroform (CHCl₃), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vial under a nitrogen atmosphere, dissolve 2-fluoro-3-methylphenol (1.0 eq) and the selenoether catalyst (0.01 eq) in anhydrous chloroform.

  • Add N-chlorosuccinimide (1.2 eq) to the solution in one portion.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. To avoid the formation of dichlorinated products, the reaction is typically run to 50-70% conversion.[8] Monitor progress by TLC or GC-MS.

  • Upon reaching the desired conversion, dilute the reaction mixture with chloroform.

  • Transfer the mixture to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel. The separation of the desired ortho-product from the unreacted starting material and the minor para-isomer is necessary to obtain the pure compound.

Workflow and Mechanistic Visualizations

A clear understanding of the experimental flow and underlying mechanism is essential for successful synthesis.

G sub Substrate & Catalyst (2-Fluoro-3-methylphenol) setup Reaction Setup (Inert atmosphere, solvent) sub->setup reagent Reagent Addition (Chlorinating agent, temp. control) setup->reagent monitor Reaction Monitoring (TLC, GC-MS) reagent->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product (Characterization: NMR, MS) purify->product

General experimental workflow for regioselective chlorination.

Competing pathways in electrophilic chlorination.

Conclusion

The selective chlorination of 2-fluoro-3-methylphenol is a tractable synthetic challenge that can be addressed through rational selection of catalysts and reaction conditions. For the synthesis of the C4-chloro isomer, methods employing sulfuryl chloride with a Lewis acid provide a reliable route driven by steric factors. Conversely, for the more challenging C6-chloro isomer, the use of Lewis basic selenoether catalysts with NCS offers a highly effective, catalyst-directed strategy. The protocols and principles outlined in this guide provide researchers with a robust framework for synthesizing these valuable chlorinated building blocks with a high degree of regiochemical control.

References

Application Notes and Protocols for the Sandmeyer Reaction on Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of Aminophenols via the Sandmeyer Reaction

The Sandmeyer reaction stands as a cornerstone transformation in synthetic organic chemistry, providing a robust method for the conversion of primary aromatic amines into a diverse array of functionalities via their diazonium salt intermediates.[1][2] This reaction is particularly instrumental in the synthesis of substituted aromatic compounds where direct substitution is either not feasible or inefficient.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedure for performing the Sandmeyer reaction on aminophenols. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and address the specific challenges and considerations that arise from the presence of the hydroxyl group on the aromatic ring.

Aminophenols are valuable building blocks in medicinal chemistry and materials science. The ability to selectively replace the amino group with halides, cyano, or other functionalities opens up a vast chemical space for the development of novel compounds. However, the presence of the electron-donating hydroxyl group introduces complexities that require careful control of reaction conditions to prevent unwanted side reactions.[5] This guide is structured to provide both a theoretical understanding and a practical framework for successfully executing this powerful transformation.

Mechanistic Insights: A Radical Pathway Tempered by Phenolic Reactivity

The Sandmeyer reaction proceeds through a two-stage process: the initial diazotization of the primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group.[4][6]

Stage 1: Diazotization of Aminophenols

The first step involves the conversion of the aminophenol to its corresponding diazonium salt. This is achieved by treating the aminophenol with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[7][8] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the thermally labile diazonium salt.[9][10]

The presence of the hydroxyl group on the aromatic ring can influence the diazotization process. Being an activating group, it increases the electron density of the ring, which can potentially lead to side reactions like nitrosation at the ring or oxidation. Therefore, careful control of stoichiometry and temperature is paramount.

Stage 2: Copper(I)-Catalyzed Radical Nucleophilic Aromatic Substitution (SRNAr)

The core of the Sandmeyer reaction is the substitution of the diazonium group. The mechanism is widely accepted to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1][11] The key steps are:

  • Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl, CuBr, CuCN) donates a single electron to the diazonium salt. This results in the formation of an aryl diazonium radical and a copper(II) species.[4][11]

  • Dinitrogen Extrusion: The aryl diazonium radical rapidly loses a molecule of nitrogen gas (N₂) to generate a highly reactive aryl radical.[11]

  • Halogen/Pseudohalogen Transfer: The aryl radical then abstracts a halogen or pseudohalogen from the copper(II) species, yielding the final substituted phenol product and regenerating the copper(I) catalyst.[11][12]

The presence of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of the aryl radical intermediate.[1]

Visualizing the Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction (S RN Ar) Aminophenol Aminophenol (Ar-NH₂) Diazonium Diazonium Salt ([Ar-N₂]⁺) Aminophenol->Diazonium NaNO₂, HCl 0-5 °C Diazonium_Salt Diazonium Salt ([Ar-N₂]⁺) Aryl_Radical Aryl Radical (Ar•) Diazonium_Salt->Aryl_Radical + Cu(I)X - N₂ Product Substituted Phenol (Ar-X) Aryl_Radical->Product + Cu(II)X₂ CuI Cu(I)X CuII Cu(II)X₂ CuI->CuII SET CuII->CuI Regeneration N2 N₂

Caption: General mechanism of the Sandmeyer reaction on aminophenols.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the Sandmeyer reaction on aminophenols. These should be considered as a general framework and may require optimization based on the specific isomer of aminophenol and the desired product.

General Safety Precautions
  • Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Always prepare and use them in solution at low temperatures.[13]

  • Handle sodium nitrite and strong acids with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction generates nitrogen gas, which can cause pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood with an open or vented system.

  • Copper salts are toxic. Avoid inhalation of dust and skin contact.

Protocol 1: Synthesis of a Chlorophenol from an Aminophenol (e.g., 4-Amino-2-chlorophenol)

This protocol details the conversion of an aminophenol to the corresponding chlorophenol using copper(I) chloride.

Materials:

  • Aminophenol (e.g., 4-Amino-2-chlorophenol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend the aminophenol (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled aminophenol suspension via the dropping funnel. Crucially, maintain the reaction temperature below 5 °C throughout the addition.

  • After the complete addition of the nitrite solution, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 20-30 minutes to ensure the diazotization is complete.[9]

Part B: Sandmeyer Reaction

  • In a separate, larger beaker or flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

  • Cool the CuCl solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.[14]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired chlorophenol.

Protocol 2: Synthesis of a Bromophenol from an Aminophenol

This protocol is analogous to Protocol 1, substituting hydrobromic acid and copper(I) bromide.

Modifications to Protocol 1:

  • In Part A, use 48% hydrobromic acid (HBr) instead of concentrated HCl.

  • In Part B, use copper(I) bromide (CuBr) dissolved in 48% HBr instead of CuCl in HCl.[15]

Protocol 3: Synthesis of a Cyanophenol from an Aminophenol

This protocol outlines the conversion of an aminophenol to a cyanophenol (hydroxybenzonitrile).

Modifications to Protocol 1:

  • In Part B, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Extreme caution is required when handling cyanides as they are highly toxic. This step must be performed in a well-ventilated fume hood.

  • The addition of the diazonium salt solution to the cyanide solution should be done carefully, and the subsequent heating may require adjustment.

Experimental Workflow Visualization

Experimental_Workflow Start Start Diazotization 1. Diazotization - Dissolve aminophenol in acid - Cool to 0-5 °C - Add NaNO₂ solution dropwise Start->Diazotization Sandmeyer 2. Sandmeyer Reaction - Prepare Cu(I)X solution - Add diazonium salt solution - Warm to complete reaction Diazotization->Sandmeyer Workup 3. Work-up & Purification - Quench and neutralize - Extract with organic solvent - Dry and concentrate - Purify by chromatography Sandmeyer->Workup End End Workup->End

Caption: A streamlined workflow for the Sandmeyer reaction on aminophenols.

Challenges and Optimization Strategies with Aminophenols

The presence of the hydroxyl group in aminophenols introduces specific challenges that are not as prominent with other anilines.

ChallengeCausalityOptimization Strategy
Phenol Formation The diazonium salt can react with water, especially at elevated temperatures, to form the corresponding dihydroxylated arene (e.g., catechol, resorcinol, or hydroquinone).[10]Strictly maintain the temperature at 0-5 °C during diazotization and the initial stages of the Sandmeyer reaction.[10] Use a slight excess of mineral acid to suppress the phenoxide formation.
Azo Coupling The electrophilic diazonium salt can couple with the electron-rich phenol ring of the starting material or product to form colored azo compounds.[10][16]Ensure slow, controlled addition of the sodium nitrite solution to avoid a buildup of nitrous acid. Maintain a sufficiently acidic pH to minimize the concentration of the highly reactive phenoxide ion.
Oxidation Aminophenols, particularly ortho- and para-isomers, are susceptible to oxidation to form quinones, which can lead to tarry byproducts.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Use freshly prepared reagents and deoxygenated solvents.
Incomplete Diazotization The hydroxyl group can influence the basicity of the amino group, potentially affecting the rate and completeness of diazotization.Use a slight excess of sodium nitrite and ensure efficient stirring to promote complete reaction. Monitor the completion of diazotization using a starch-iodide paper test for excess nitrous acid.[14]

Conclusion

The Sandmeyer reaction on aminophenols is a powerful synthetic tool that enables the diversification of these important building blocks. By understanding the underlying radical mechanism and being cognizant of the potential side reactions induced by the hydroxyl group, researchers can successfully implement this transformation. Careful control of temperature, stoichiometry, and acidity are the cornerstones of a successful Sandmeyer reaction with this class of substrates. The protocols and optimization strategies outlined in this application note provide a comprehensive guide for achieving high yields and purity in the synthesis of substituted phenols, thereby facilitating advancements in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2-Chloro-6-fluoro-3-methylphenol, providing explanations and actionable solutions.

Question 1: Low Yield of this compound During the Sandmeyer Reaction

Possible Causes:

  • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is a critical step.[1] Incomplete reaction can be due to improper temperature control or incorrect stoichiometry of reagents.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.[1] Premature decomposition before the addition of the copper(I) chloride catalyst will lead to byproducts and a lower yield of the desired chlorinated product.

  • Suboptimal Catalyst Activity: The copper(I) catalyst plays a crucial role in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2][3] The use of old or improperly stored CuCl can result in reduced catalytic activity.

  • Side Reactions: The diazonium group can be displaced by other nucleophiles present in the reaction mixture, such as water, leading to the formation of phenolic byproducts.[4]

Solutions & Optimization Strategies:

StrategyDetailed ProtocolRationale
Optimize Diazotization 1. Maintain a low reaction temperature, typically between 0-5 °C, during the addition of sodium nitrite to the acidic solution of the starting amine (e.g., 2-fluoro-3-methylaniline).[5][6] 2. Ensure the slow, dropwise addition of the sodium nitrite solution to prevent localized overheating and decomposition. 3. Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.Low temperatures enhance the stability of the diazonium salt, minimizing decomposition.[1] Slow addition of nitrite prevents a rapid, exothermic reaction.
Control the Sandmeyer Reaction 1. Add the freshly prepared, cold diazonium salt solution to a solution of copper(I) chloride in concentrated hydrochloric acid. 2. Maintain the reaction temperature as specified in your protocol, often slightly elevated from the diazotization step but still controlled to prevent vigorous nitrogen evolution. 3. Ensure efficient stirring to promote good mixing of the reactants.The use of a copper(I) salt is characteristic of the Sandmeyer reaction and is essential for the substitution of the diazo group with chlorine.[2] Proper temperature control is a balance between promoting the reaction and preventing unwanted side reactions.
Ensure Catalyst Quality 1. Use freshly purchased or properly stored copper(I) chloride. 2. If the quality is uncertain, consider a pre-treatment step, such as washing with dilute acid to remove any oxidized copper(II) species.The catalytic cycle of the Sandmeyer reaction relies on the Cu(I) species.[3] The presence of Cu(II) can hinder the reaction.
Question 2: Formation of Isomeric Impurities During Chlorination

Possible Causes:

  • Lack of Regioselectivity: Direct chlorination of a substituted phenol like 3-fluoro-4-methylphenol can lead to a mixture of isomers.[7][8][9] The hydroxyl and methyl groups are ortho-, para-directing, while the fluorine atom is also ortho-, para-directing, leading to potential chlorination at multiple positions on the aromatic ring.

  • Over-chlorination: The use of harsh chlorinating agents or reaction conditions can result in the introduction of more than one chlorine atom onto the phenol ring.

Solutions & Optimization Strategies:

StrategyDetailed ProtocolRationale
Directed Ortho-Lithiation 1. Protect the hydroxyl group of the starting phenol (e.g., 3-fluoro-4-methylphenol) as a suitable protecting group (e.g., methoxymethyl ether). 2. Treat the protected phenol with a strong base like n-butyllithium at low temperature (-78 °C) to selectively deprotonate the position ortho to the protecting group. 3. Quench the resulting lithiated species with an electrophilic chlorine source (e.g., N-chlorosuccinimide). 4. Deprotect the hydroxyl group to obtain the desired this compound.This multi-step approach offers high regioselectivity by directing the chlorination to a specific position, thus avoiding the formation of isomers.
Use of a Bulky Chlorinating Agent 1. Employ a sterically hindered chlorinating agent in the presence of a Lewis acid catalyst. 2. For example, use sulfuryl chloride (SO2Cl2) with a catalytic amount of aluminum chloride (AlCl3).[7]The bulky nature of the reagent-catalyst complex can favor chlorination at the less sterically hindered position, potentially improving the regioselectivity of the reaction.
Question 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Presence of Tarry Byproducts: Diazotization reactions, if not properly controlled, can produce dark, tarry materials that complicate purification.[10]

  • Similar Polarity of Isomers: If isomeric byproducts are formed, their similar physical properties can make separation by standard techniques like column chromatography challenging.

  • Residual Starting Materials: Incomplete reactions will leave unreacted starting materials in the crude product mixture.

Solutions & Optimization Strategies:

StrategyDetailed ProtocolRationale
Aqueous Workup 1. After the reaction is complete, quench the reaction mixture with water. 2. Perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities. 4. Wash with brine to remove residual water, and then dry the organic layer over an anhydrous salt (e.g., sodium sulfate).A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities before proceeding to chromatography or crystallization.
Column Chromatography 1. Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. 2. Monitor the separation using thin-layer chromatography (TLC).Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.
Crystallization 1. If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. 2. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly to induce crystallization.Recrystallization is an excellent technique for purifying solid compounds and can often remove small amounts of impurities more effectively than chromatography.

II. Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A frequently employed synthetic pathway involves a multi-step process that often begins with a substituted aniline. A representative synthesis could be:

  • Diazotization: 2-Fluoro-3-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.[1]

  • Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, yielding an intermediate which is then converted to the final product.[2][11]

What are the key safety precautions to consider during this synthesis?
  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[10]

  • Reagents: Handle all chemicals, including strong acids, chlorinating agents, and organic solvents, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Exothermic Reactions: Both diazotization and the Sandmeyer reaction can be exothermic. Maintain strict temperature control and use slow, controlled addition of reagents to prevent runaway reactions.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the starting material and the formation of the product.

What are the expected spectroscopic data for this compound?

While specific data can vary slightly, you can expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: Resonances for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (160.57 g/mol ).[12][13]

III. Visualizing the Workflow

General Workflow for the Synthesis of this compound via the Sandmeyer Reaction

Synthesis Workflow node_start Start 2-Fluoro-3-methylaniline node_diazotization Diazotization NaNO₂, HCl, 0-5 °C node_start->node_diazotization node_diazonium Aryl Diazonium Salt (Intermediate) node_diazotization->node_diazonium node_sandmeyer Sandmeyer Reaction CuCl, HCl node_diazonium->node_sandmeyer node_product Crude this compound node_sandmeyer->node_product node_workup Aqueous Workup & Extraction node_product->node_workup node_purification Purification (Column Chromatography/Crystallization) node_workup->node_purification node_final Pure this compound node_purification->node_final

Caption: A typical workflow for the synthesis of this compound.

IV. References

  • Smolecule. (n.d.). 2-Chloro-3-fluoro-6-methylphenol. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3169.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from --INVALID-LINK--

  • Google Patents. (1997). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (2003). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols. Retrieved from --INVALID-LINK--

  • Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Fluoro-3-methylaniline. Retrieved from --INVALID-LINK--

  • Unibrom Corp. (n.d.). Intermediates 3-Fluoro-4-methylphenol for critical molecular building block. Retrieved from --INVALID-LINK--

  • Google Patents. (2001). WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols. Retrieved from --INVALID-LINK--

  • Thermo Scientific Alfa Aesar. (n.d.). 2-Fluoro-3-methylaniline, 97% 25 g. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from --INVALID-LINK--

  • United States Biological. (n.d.). 416171 2-Bromo-6-fluoro-3-methylphenol CAS: 1226808-63-4. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-3-methylaniline 1978-33-2. Retrieved from --INVALID-LINK--

  • R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Stability issues of 6-Bromo-2-chloro-3-methylphenol under reaction conditions. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1226808-63-4 | 2-Bromo-6-fluoro-3-methylphenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-6-methylphenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Fluoro-4-methylphenol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluoro-3-methylphenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this valuable intermediate. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction to Synthetic Challenges

The synthesis of this compound presents a significant regioselectivity challenge. The phenol ring is substituted with a strongly activating hydroxyl group, a moderately activating methyl group, and a deactivating but ortho-para directing fluorine atom. Direct electrophilic chlorination of a precursor like 2-fluoro-3-methylphenol or 3-methylphenol can lead to a complex mixture of isomers that are difficult to separate, significantly impacting yield and purity.

To circumvent these issues, a multi-step, regioselective strategy is often employed. The workflow presented in this guide is designed to provide precise control over the substitution pattern, thereby minimizing the formation of undesirable side products.

Proposed Synthetic Workflow Diagram

Synthetic_Workflow Figure 1: Proposed Synthetic Workflow for this compound A 2-Fluoro-3-methylphenol B Nitration (HNO3/H2SO4) A->B Step 1 C 2-Fluoro-3-methyl-6-nitrophenol B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 6-Amino-2-fluoro-3-methylphenol D->E F Diazotization (NaNO2/HCl) E->F Step 3 G Diazonium Salt Intermediate F->G H Sandmeyer Reaction (CuCl/HCl) G->H Step 4 I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Nitration of 2-Fluoro-3-methylphenol

Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 6-nitro product?

Answer: The formation of isomeric nitro products is a common issue in the nitration of substituted phenols. The hydroxyl, fluoro, and methyl groups all influence the position of electrophilic attack. While the hydroxyl group is a strong ortho, para-director, the fluorine and methyl groups also exert directing effects.

  • Causality: The hydroxyl group strongly directs ortho and para. In 2-fluoro-3-methylphenol, the positions ortho to the hydroxyl are C2 (occupied by fluorine) and C6. The position para is C4. The methyl group at C3 also weakly activates its ortho (C2, C4) and para (C6) positions. The fluorine at C2 is a deactivator but directs ortho and para (C3 and C1, both occupied). The combined directing effects favor substitution at C4 and C6.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance selectivity. Higher temperatures can lead to the formation of multiple isomers and increase the risk of oxidative side reactions.

    • Nitrating Agent: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is standard. For enhanced regioselectivity, consider using milder nitrating agents or catalyst systems. For instance, the use of ammonium nitrate with a solid acid catalyst like KHSO₄ has been reported to favor ortho-nitration of phenols[1].

    • Solvent Effects: The reaction solvent can influence the isomer distribution. Acetic anhydride or trifluoroacetic acid can be used as solvents and may alter the regioselectivity of the nitration[2].

Question 2: I am observing a low yield and the formation of dark, tarry byproducts in my nitration reaction. What is the cause and how can I prevent this?

Answer: Phenols are highly activated and susceptible to oxidation by nitric acid, leading to the formation of polymeric, tarry materials and a reduction in the yield of the desired nitro-phenol.

  • Causality: Nitric acid is a strong oxidizing agent. The electron-rich phenol ring can be easily oxidized, especially at elevated temperatures or with an excess of nitric acid.

  • Troubleshooting:

    • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the phenol solution while maintaining a low temperature. This prevents localized overheating and high concentrations of the nitrating agent.

    • Stoichiometry: Use a carefully controlled stoichiometry of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote oxidation.

    • Reaction Time: Monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

Part 2: Reduction of the Nitro Group

Question 3: The reduction of the nitro group is incomplete, or I am observing side products. What are the best practices for this step?

Answer: The reduction of an aromatic nitro group to an amine is a standard transformation, but the presence of other functional groups (fluoro, chloro, hydroxyl) requires careful selection of the reducing agent.

  • Causality: Incomplete reduction can be due to insufficient reducing agent, poor catalyst activity, or deactivation of the catalyst. Side reactions can occur if the reducing agent is too harsh and affects other parts of the molecule.

  • Troubleshooting:

    • Choice of Reducing Agent:

      • Fe/HCl or SnCl₂/HCl: These are classic and effective methods for nitro group reduction and are generally compatible with halogen substituents and the phenolic hydroxyl group[3].

      • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can sometimes lead to dehalogenation (removal of the chloro or fluoro group)[3]. Using a catalyst like Raney Nickel might be a better alternative if dehalogenation is a concern[3].

    • Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.

Part 3: Sandmeyer Reaction and Hydrolysis

Question 4: My Sandmeyer reaction has a low yield of the desired this compound. What are the common side products and how can I minimize their formation?

Answer: The Sandmeyer reaction, while powerful, is known for the formation of several side products that can reduce the yield of the target aryl halide.

  • Causality and Common Side Products:

    • Phenol Formation: The diazonium salt can react with water in the reaction mixture to form the corresponding phenol (in this case, regenerating the starting material of this step, 6-Amino-2-fluoro-3-methylphenol). This is more prevalent at higher temperatures[4][5].

    • Biaryl Formation: Aryl radicals, which are intermediates in the Sandmeyer reaction, can dimerize to form biaryl compounds[4].

    • Azo Coupling: The diazonium salt can couple with the starting amine or the product phenol to form colored azo compounds, especially if the pH is not sufficiently acidic[4].

    • Tar Formation: Premature decomposition of the diazonium salt, often due to elevated temperatures, can lead to the formation of intractable tars[4].

  • Troubleshooting and Optimization:

    • Strict Temperature Control: The diazotization and the Sandmeyer reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt[4].

    • Acidic Conditions: Maintain a strongly acidic environment to suppress the formation of phenols from the reaction with water and to prevent azo coupling.

    • Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction. Do not store it.

    • Efficient Stirring: Ensure efficient mixing to promote the reaction between the diazonium salt and the copper(I) chloride catalyst, which can help to minimize the formation of biaryl byproducts.

Question 5: I am having difficulty isolating the final product from the reaction mixture. What are the recommended purification strategies?

Answer: The purification of the final product can be challenging due to the presence of isomeric byproducts and other impurities.

  • Troubleshooting and Purification Protocol:

    • Extraction: After the reaction, the product is typically extracted into an organic solvent. A key step is to wash the organic layer with an aqueous base (e.g., NaOH) to remove any unreacted phenolic starting materials or phenolic byproducts. The desired product, being a phenol, will also be extracted into the aqueous basic layer as its phenoxide salt. The aqueous layer can then be separated and re-acidified to precipitate the purified product.

    • Steam Distillation: For volatile phenols, steam distillation can be an effective purification method to separate the product from non-volatile impurities and tars.

    • Column Chromatography: If isomeric impurities are present, silica gel column chromatography is often necessary for separation. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective final purification step.

Detailed Experimental Protocols

Protocol 1: Nitration of 2-Fluoro-3-methylphenol
  • To a stirred solution of 2-fluoro-3-methylphenol (1 equivalent) in a suitable solvent (e.g., acetic acid) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude 2-fluoro-3-methyl-6-nitrophenol for use in the next step.

Protocol 2: Reduction of 2-Fluoro-3-methyl-6-nitrophenol
  • To a stirred suspension of iron powder (3-4 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add the crude 2-fluoro-3-methyl-6-nitrophenol from the previous step portion-wise to the refluxing mixture.

  • After the addition is complete, continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-amino-2-fluoro-3-methylphenol.

Protocol 3: Sandmeyer Reaction to Synthesize this compound
  • Dissolve the crude 6-amino-2-fluoro-3-methylphenol in a mixture of concentrated hydrochloric acid and water and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates excess nitrous acid).

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods as described in the troubleshooting section.

Summary of Potential Side Products

Reaction Step Potential Side Product Reason for Formation Mitigation Strategy
Nitration 4-Nitro-2-fluoro-3-methylphenolCompeting regioselectivity of electrophilic aromatic substitution.Low temperature, careful choice of nitrating agent and solvent.[1][2]
Dinitro productsOver-nitration due to harsh conditions.Control stoichiometry and reaction time.
Oxidative degradation products (tars)Oxidation of the electron-rich phenol ring.Low temperature, slow addition of nitrating agent.
Reduction Incomplete reduction product (nitroso, hydroxylamine)Insufficient reducing agent or reaction time.Monitor reaction by TLC, use sufficient reducing agent.
Dehalogenated productOver-reduction with certain catalysts (e.g., Pd/C).Use milder conditions or alternative reducing agents like Fe/HCl or Raney Nickel.[3]
Sandmeyer 6-Amino-2-fluoro-3-methylphenolReaction of the diazonium salt with water.Low temperature, strongly acidic conditions.[4][5]
Biaryl compoundsDimerization of aryl radical intermediates.Efficient stirring, use of appropriate catalyst concentration.[4]
Azo compoundsCoupling of the diazonium salt with the starting amine or product.Maintain low pH.

Conclusion

The successful synthesis of this compound hinges on a well-designed, multi-step strategy that effectively controls regioselectivity. By understanding the underlying chemical principles and potential pitfalls at each stage, researchers can troubleshoot common issues and optimize their synthetic protocols. This guide provides a framework for addressing these challenges, from managing isomer formation during nitration to minimizing side reactions in the critical Sandmeyer step. Careful attention to reaction conditions, particularly temperature control and reagent stoichiometry, is paramount to achieving high yields and purity of the target compound.

References

Technical Support Center: Optimizing Reaction Temperature for Phenol Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenol Chlorination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature in phenol chlorination experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and actionable protocols to address common challenges.

I. Frequently Asked Questions (FAQs)

FAQ 1: What is the primary effect of temperature on the rate of phenol chlorination?

Increasing the reaction temperature generally increases the rate of phenol chlorination.[1][2] This is due to the fundamental principle that higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. An activation energy of 14 kcal/mol has been reported for the uncatalyzed reaction between chlorine and phenol, which translates to a doubling of the reaction rate for every 10°C increase in temperature.[1]

However, it is crucial to understand that temperature's influence extends beyond simple rate acceleration. It also significantly impacts product distribution and the formation of undesirable byproducts.

FAQ 2: How does temperature influence the selectivity between ortho-, para-, and meta-chlorophenol isomers?

The hydroxyl group of phenol is an activating, ortho-, para-directing group in electrophilic aromatic substitution.[3][4] This means that chlorination will predominantly yield ortho-chlorophenol and para-chlorophenol. The meta- product is generally not formed in significant amounts under typical chlorination conditions.

The ratio of ortho to para isomers is temperature-dependent. Generally, lower temperatures favor the formation of the para isomer due to steric hindrance at the ortho position. As the temperature increases, the kinetic energy of the reactants becomes sufficient to overcome this steric barrier, often leading to a higher proportion of the ortho isomer. The interplay between reaction kinetics and thermodynamics, influenced by temperature, governs this selectivity.[5][6]

FAQ 3: What is the risk of over-chlorination, and how is it affected by temperature?

Phenol is highly activated, making it susceptible to polysubstitution, where more than one chlorine atom is added to the aromatic ring.[3] The initial products, monochlorophenols, are themselves activated and can undergo further chlorination to form dichlorophenols (e.g., 2,4-dichlorophenol, 2,6-dichlorophenol) and subsequently 2,4,6-trichlorophenol.[1][7]

Higher temperatures accelerate these subsequent chlorination steps, significantly increasing the risk of over-chlorination. If the desired product is a monochlorophenol, maintaining a lower reaction temperature is critical for maximizing its yield and minimizing the formation of di- and tri-chlorinated species.

FAQ 4: Can high temperatures lead to the formation of other undesirable byproducts?

Yes, excessively high temperatures can lead to the formation of a variety of toxic and complex byproducts. At elevated temperatures, particularly in the presence of certain catalysts or conditions, reactions can occur that lead to the formation of chlorinated dibenzodioxins and dibenzofurans, which are significant environmental pollutants.[8] While these extreme conditions may not be typical for controlled laboratory synthesis, it underscores the importance of careful temperature management. Furthermore, at higher temperatures, ring cleavage products, such as α,β-unsaturated C4-dicarbonyl compounds, can be formed.[9]

II. Troubleshooting Guides

Scenario 1: Low Yield of Monochlorinated Phenol and High Levels of Over-chlorination

Problem: Your reaction is consuming the starting phenol, but the primary products are di- and trichlorophenols, with only a small amount of the desired monochlorinated product.

Root Cause Analysis: This issue is a classic sign that the reaction rate of the subsequent chlorination steps is too high relative to the initial chlorination. Elevated reaction temperatures are a primary contributor to this problem.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: Immediately lower the reaction temperature. For many phenol chlorination reactions, starting at a lower temperature (e.g., 0-10°C) can significantly improve selectivity for monochlorination.

  • Monitor Reactant Addition: Control the rate of addition of the chlorinating agent. A slow, dropwise addition allows for the consumption of the chlorinating agent in the primary reaction before it can react with the newly formed monochlorophenol.

  • Stoichiometric Control: Ensure you are using a precise stoichiometry of the chlorinating agent. A slight excess can be sufficient to drive the reaction towards over-chlorination, especially at higher temperatures.

  • Solvent Effects: Consider the solvent being used. The choice of solvent can influence reaction rates and selectivity.

Experimental Workflow for Optimization:

Caption: Workflow for troubleshooting over-chlorination.

Scenario 2: Poor para to ortho Selectivity

Problem: The reaction produces a mixture of ortho- and para-chlorophenol, but a higher yield of the para isomer is desired.

Root Cause Analysis: The ratio of ortho to para isomers is governed by a combination of electronic and steric effects, which are influenced by temperature. Higher temperatures tend to favor the formation of the ortho isomer by overcoming the steric hindrance.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Decreasing the temperature will generally favor the formation of the thermodynamically more stable para isomer.[5]

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Lewis acid catalysts are often used in chlorination reactions.[10] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃) or exploring catalyst-free conditions may alter the ortho/para ratio.[11] Some modern methods even utilize specialized catalysts to achieve high ortho-selectivity.[12]

  • Solvent Polarity: The polarity of the solvent can influence the transition state energies for ortho and para attack. A systematic study of different solvents may reveal conditions that favor the desired isomer.

Data Presentation: Effect of Temperature on ortho/para Ratio

Temperature (°C)para-chlorophenol (%)ortho-chlorophenol (%)
06535
255545
504060

Note: These are representative values and can vary based on specific reaction conditions.

Scenario 3: Reaction is Too Slow or Does Not Initiate

Problem: After adding the reactants, there is little to no consumption of the starting phenol, even after a significant amount of time.

Root Cause Analysis: The activation energy for the reaction is not being overcome at the current temperature. This is a common issue when attempting to run reactions at very low temperatures to maximize selectivity.

Troubleshooting Protocol:

  • Gradual Temperature Increase: Slowly and incrementally increase the reaction temperature in 5-10°C intervals. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Catalyst Addition/Activation: If a catalyst is being used, ensure it is active. Some catalysts may require activation or may be poisoned by impurities in the starting materials or solvent. Consider adding a small amount of a more active catalyst if the reaction remains stalled.

  • Check Reagent Purity: Impurities in the phenol or the chlorinating agent can inhibit the reaction. Ensure the purity of your starting materials.

Logical Relationship Diagram for Temperature Optimization:

G cluster_0 Reaction Outcome cluster_1 Action TooSlow Reaction Too Slow IncreaseTemp Increase Temperature TooSlow->IncreaseTemp Optimal Optimal Rate & Selectivity MaintainTemp Maintain Temperature Optimal->MaintainTemp TooFast Poor Selectivity / Over-chlorination DecreaseTemp Decrease Temperature TooFast->DecreaseTemp

Caption: Temperature adjustment based on reaction outcome.

III. General Experimental Protocol for Kinetic Analysis

This protocol provides a framework for studying the effect of temperature on the kinetics of phenol chlorination.

Materials:

  • Phenol

  • Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃)

  • Quenching solution (e.g., sodium thiosulfate solution)

  • Internal standard for GC/HPLC analysis

Procedure:

  • Reaction Setup: In a jacketed reactor connected to a temperature-controlled bath, dissolve phenol and the internal standard in the chosen solvent under an inert atmosphere (e.g., nitrogen).

  • Temperature Equilibration: Set the desired reaction temperature and allow the solution to equilibrate for at least 15-20 minutes.

  • Initiation: Add the chlorinating agent (and catalyst, if applicable) to the reaction mixture to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will stop the reaction by consuming any unreacted chlorinating agent.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentrations of phenol and the chlorinated products.

  • Data Analysis: Plot the concentration of phenol versus time to determine the reaction rate at that specific temperature. Repeat this procedure at different temperatures to understand the temperature dependence of the reaction rate and product distribution.

References

Technical Support Center: Navigating the Challenges of Regioselective Phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in your experiments. Phenols are foundational building blocks in pharmaceuticals and advanced materials, but the powerful activating and ortho, para-directing nature of the hydroxyl group presents significant synthetic challenges.[1][2][3] This resource provides troubleshooting guides and frequently asked questions to address the specific issues you may encounter at the bench.

Section 1: Core Challenges in Phenol Functionalization

The primary difficulty in the regioselective synthesis of substituted phenols stems from the electronic properties of the hydroxyl group. It is a strongly activating, ortho, para-director for electrophilic aromatic substitution (EAS), making the phenol ring highly nucleophilic.[2][4] This high reactivity often leads to a cascade of common experimental problems:

  • Poor Regioselectivity: Reactions often yield a mixture of ortho and para isomers that can be difficult to separate.[5][6]

  • Polysubstitution: The initial substitution product is often more reactive than the starting phenol, leading to di- or even tri-substituted byproducts. This is particularly problematic in reactions like halogenation.[2][7]

  • Oxidative Decomposition: The electron-rich nature of the phenol ring makes it susceptible to oxidation, especially under harsh reaction conditions (e.g., nitration with concentrated nitric acid), resulting in tarry materials and low yields.[4][7]

  • The Meta Challenge: Directing substituents to the meta position is notoriously difficult due to the inherent electronic bias of the hydroxyl group for the ortho and para positions.[4][8]

The following sections are designed as a troubleshooting guide to navigate these challenges.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental issues.

FAQ 1: Controlling Ortho vs. Para Selectivity

Question: My electrophilic substitution (e.g., halogenation, alkylation) is yielding an inseparable mixture of ortho and para isomers. How can I favor one over the other?

Answer: Achieving high regioselectivity between the ortho and para positions requires manipulating steric and electronic factors, often through strategic experimental design.

The para position is sterically less hindered, and strategies that amplify steric repulsion near the hydroxyl group will favor substitution at this site.

  • Bulky Protecting Groups: The most common approach is to introduce a sterically demanding protecting group on the phenolic oxygen. This physically blocks the ortho positions.[6]

    • Common Choices: tert-Butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), or benzyl ethers.

    • Causality: The protecting group not only provides steric bulk but also attenuates the activating effect of the hydroxyl group, which can help prevent polysubstitution.[9]

  • Sterically Hindered Reagents/Catalysts: Using a bulky catalyst or reagent can also disfavor approach to the ortho positions. For example, in Friedel-Crafts alkylation, using a bulky alkylating agent will preferentially yield the para product.[5]

  • Temperature and Solvent Control:

    • Temperature: Lowering the reaction temperature (e.g., below 0 °C) often favors the thermodynamically more stable para isomer.[5][6]

    • Solvent: Non-polar solvents can sometimes enhance para-selectivity, although this effect is highly substrate-dependent and should be screened.[6]

Troubleshooting Workflow for Para-Selectivity

start Start: Inseparable o/p Mixture strategy1 Strategy 1: Introduce Steric Hindrance (e.g., TBDMS protecting group, bulky reagent) start->strategy1 analyze Analyze o:p Ratio (GC, NMR) strategy1->analyze strategy2 Strategy 2: Lower Reaction Temperature (e.g., -20°C to 0°C) strategy2->analyze strategy3 Strategy 3: Screen Solvents (e.g., Hexane, Toluene vs. CH2Cl2) strategy3->analyze success Success: High Para-Selectivity (>95:5) analyze->success Ratio > 95:5 fail Ratio Still Poor analyze->fail Ratio < 95:5 fail->strategy2 fail->strategy3

Caption: Workflow for optimizing para-selectivity.

Promoting ortho substitution often involves chelation or directed metalation, where the hydroxyl group (or a derivative) directs the reagent to its vicinity.

  • Directed ortho-Metalation (DoM): This is a powerful and reliable strategy. The phenol is typically converted to a directing metalation group (DMG), such as a carbamate. Treatment with a strong base (e.g., s-BuLi) selectively deprotonates the ortho position, creating a nucleophilic aryllithium species that can be trapped with an electrophile.[10][11]

  • Chelation Control in Specific Reactions:

    • Reimer-Tiemann Reaction: This reaction typically shows a preference for the ortho-formylation product. The preference is thought to arise from the interaction between the phenoxide and the dichlorocarbene electrophile.[12][13][14]

    • Kolbe-Schmitt Reaction: Under standard conditions (sodium phenoxide), this reaction gives predominantly the ortho-carboxylation product (salicylic acid), likely due to the formation of a chelate between the sodium cation, the phenoxide, and the CO2 electrophile. Interestingly, switching to a cesium salt can favor the para product.[15][16]

  • Catalytic Ortho-Halogenation: Recent methods have employed ammonium salt catalysts that are believed to interact with the phenolic proton via hydrogen bonding, delivering the electrophilic halogenating agent (e.g., from DCDMH) to the ortho position with high selectivity.[17]

FAQ 2: Preventing Polysubstitution

Question: My reaction is leading to di- and tri-substituted products, significantly lowering the yield of my desired mono-substituted phenol. How can I stop it?

Answer: Polysubstitution occurs because the first substitution often further activates the ring. The key is to control the high reactivity of the phenol.

  • Use an Excess of Phenol: Employing a large excess of the phenol substrate relative to the electrophile ensures that the electrophile is more likely to react with an unreacted phenol molecule than a mono-substituted one. This is a common strategy in Friedel-Crafts alkylation.[5]

  • Attenuate Activity with a Protecting Group: Converting the hydroxyl group to an ether or an ester (e.g., acetate) reduces its activating strength. While still an ortho, para-director, the attenuated group makes polysubstitution less favorable. The protecting group can be removed in a subsequent step.[7]

  • Control Stoichiometry and Addition Rate: Add the electrophile slowly and in a controlled stoichiometric amount (e.g., 1.0 equivalent) to the reaction mixture. This maintains a low concentration of the electrophile, minimizing the chance of multiple substitutions.

FAQ 3: Achieving the "Impossible" Meta-Substitution

Question: I need to synthesize a meta-substituted phenol. How can I override the powerful ortho, para-directing effect?

Answer: Direct meta-functionalization of a phenol is a significant challenge and is at the forefront of modern synthetic methodology. Classical EAS is not a viable route. Advanced strategies are required.

  • Template-Assisted C-H Functionalization: This is the most successful modern approach. A directing group (template) is installed on the phenolic oxygen, which is designed to position a transition metal catalyst (commonly Palladium or Rhodium) over the meta C-H bond. This allows for selective functionalization, such as olefination or arylation.[1][2][18] The template is then cleaved to reveal the meta-substituted phenol.

  • Traceless Directing Group Strategy: An innovative approach involves the temporary use of a "traceless" directing group. For example, carbon dioxide can be used to form a carboxylic acid in situ, which then directs a palladium catalyst to the meta position of the original phenol for arylation. The CO2 group is lost during the reaction sequence.[19][20]

  • Regiodiversion of EAS: In some specialized cases, the mechanism of electrophilic substitution can be diverted. For instance, a Bi(V)-mediated electrophilic arylation can lead to a subsequent aryl migration/rearomatization, ultimately yielding the meta-arylated product.[4]

Logical Flow for Regioselectivity Control

start Desired Regioisomer? ortho Ortho-Product start->ortho Ortho para Para-Product start->para Para meta Meta-Product start->meta Meta dom Directed ortho-Metalation (DoM) - Convert -OH to DMG (e.g., carbamate) - Use strong base (s-BuLi) - Trap with electrophile ortho->dom chelation Chelation Control (e.g., Reimer-Tiemann, Kolbe-Schmitt with Na+) ortho->chelation sterics Steric Hindrance Strategy - Bulky protecting group on -OH - Bulky reagent/catalyst para->sterics thermo Thermodynamic Control - Low temperature - Non-polar solvent para->thermo template Template-Assisted C-H Activation - Install meta-directing template - Transition metal catalysis (Pd, Rh) - Cleave template meta->template

Caption: Decision tree for selecting a regiocontrol strategy.

Section 3: Experimental Protocols

Protocol 1: High Para-Selectivity in Phenol Bromination via Steric Hindrance

This protocol demonstrates the use of a bulky protecting group to achieve selective para-bromination.

Step 1: Protection of Phenol

  • To a solution of phenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude TBDMS-protected phenol is often pure enough for the next step.

Step 2: Para-Selective Bromination

  • Dissolve the TBDMS-protected phenol (1.0 eq) in a suitable solvent like carbon tetrachloride or DCM.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC. The steric bulk of the TBDMS group should heavily disfavor bromination at the ortho positions.

  • Work-up: Quench with aqueous sodium thiosulfate solution, separate the layers, wash with water and brine, dry, and concentrate. Purify by column chromatography if necessary.

Step 3: Deprotection

  • Dissolve the brominated ether in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir at room temperature for 1-2 hours until deprotection is complete.

  • Work-up: Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting 4-bromophenol by column chromatography or recrystallization.

Protocol 2: High Ortho-Selectivity via Directed ortho-Metalation (DoM)

This protocol outlines the synthesis of 2-substituted phenols using a carbamate directing group.

Step 1: Formation of the Carbamate Directing Group

  • In a flask under an inert atmosphere (N₂ or Ar), dissolve the starting phenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) carefully.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add N,N-diethyl carbamoyl chloride (1.2 eq) and heat the reaction to reflux for 12-16 hours.

  • Work-up: Cool to room temperature, quench carefully with water, extract with ether, wash, dry, and concentrate. Purify the O-aryl carbamate by column chromatography.

Step 2: Directed ortho-Lithiation and Electrophilic Quench

  • Under an inert atmosphere, dissolve the O-aryl carbamate (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add sec-butyllithium (s-BuLi, 1.2 eq) and stir at -78 °C for 1-2 hours. The solution should change color, indicating the formation of the aryllithium species.

  • Add the desired electrophile (e.g., trimethylsilyl chloride, iodine, an aldehyde) (1.3 eq) at -78 °C and stir for an additional 1-3 hours.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Warm to room temperature, extract with ether, wash, dry, and concentrate. Purify the ortho-substituted carbamate.

Step 3: Cleavage of the Directing Group

  • Dissolve the purified ortho-substituted carbamate in a suitable solvent (e.g., methanol/THF).

  • Add a strong base, such as aqueous NaOH or KOH, and heat to reflux for 4-8 hours.

  • Work-up: Cool the reaction, acidify with HCl to pH ~2, and extract the product into ethyl acetate. Wash, dry, and purify to obtain the desired 2-substituted phenol.

Section 4: Data Summary

Strategy Target Position Key Reagents/Conditions Advantages Common Issues Ref.
Steric Hindrance ParaBulky Protecting Group (e.g., TBDMS), NBS, low temp.High para-selectivity, good yields.Requires extra protection/deprotection steps.[6]
Directed Metalation (DoM) OrthoCarbamate DMG, s-BuLi at -78 °C, ElectrophileExcellent ortho-selectivity, wide electrophile scope.Requires strictly anhydrous/inert conditions, strong base.[10][11]
Kolbe-Schmitt Rxn Ortho/ParaNa⁺/K⁺ for ortho, Cs⁺ for para; CO₂, heat, pressureAtom-economical C-C bond formation.High temperatures/pressures often needed.[15]
Template-Assisted C-H Activation MetaRemovable Template, Pd or Rh catalystAccess to otherwise inaccessible meta-isomers.Multi-step, catalyst cost, template synthesis required.[1][2][18]

References

Technical Support Center: Preventing Byproduct Formation in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorination reactions. The introduction of fluorine into organic molecules can significantly enhance properties like metabolic stability and binding affinity, but these reactions are often plagued by byproduct formation.[1][2] This resource provides in-depth, experience-driven troubleshooting guides and FAQs to help you minimize side reactions and maximize the yield of your desired fluorinated products.

Section 1: Elimination Byproducts in Deoxy- and Nucleophilic Fluorination

One of the most common challenges in converting alcohols or alkyl halides to alkyl fluorides is the competition from elimination reactions, which lead to undesired alkenes.[3][4] This is particularly prevalent with secondary and tertiary substrates, or when using highly basic fluoride sources.

Frequently Asked Questions (FAQs)

Q1: My deoxyfluorination of a secondary alcohol with DAST is giving me almost exclusively the elimination product. What is happening?

A: This is a classic issue. Diethylaminosulfur trifluoride (DAST) and related reagents like Deoxo-Fluor®, while effective, can promote elimination, especially at elevated temperatures or with sterically hindered substrates.[5][6] The reaction proceeds through an intermediate alkoxyaminosulfur difluoride. If a proton on an adjacent carbon is accessible, the fluoride anion or another base in the mixture can abstract it, leading to an E2 elimination pathway that competes with the desired SN2 substitution.

Q2: How can I suppress this elimination side reaction?

A: You have several levers to pull, primarily focused on minimizing the reaction's propensity for an E2 mechanism.

  • Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[3] Running your reaction at a lower temperature (e.g., -78 °C to 0 °C) will kinetically favor the SN2 pathway.[7] DAST reactions should generally not be heated due to safety concerns and increased byproduct formation.[7]

  • Choose a Less Basic Reagent: If DAST is too harsh, consider newer-generation deoxyfluorination reagents specifically designed to be less basic and minimize elimination. Reagents like PyFluor and AlkylFluor have shown excellent efficacy in fluorinating a wide range of alcohols with reduced elimination byproducts.[8][9]

  • Use a Non-Polar Solvent: Solvents can play a crucial role. Using a nonpolar solvent like toluene can help suppress background elimination reactions.[3]

  • For Nucleophilic Substitution (e.g., from a tosylate): If you are displacing a leaving group with a fluoride salt, the basicity of the F⁻ source is critical. Tetrabutylammonium fluoride (TBAF) is notoriously basic and often promotes elimination.[3] Consider using a less basic source like cesium fluoride (CsF) or an amine-HF complex (e.g., Et₃N·3HF).[3][8] Using tetrabutylammonium bifluoride (TBATB) can also provide excellent yields with minimal elimination.[8]

Troubleshooting Guide: Minimizing Elimination
Symptom Potential Cause Recommended Solution(s)
Low yield of alkyl fluoride, high yield of alkene byproduct.1. Fluoride source is too basic. 2. Reaction temperature is too high. 3. Substrate is sterically hindered.1. Switch to a less basic fluoride source (e.g., from TBAF to CsF or an HF-amine complex).[3] 2. Lower the reaction temperature significantly (-78 °C is a good starting point).[7] 3. Consider using a modern deoxyfluorination reagent like PyFluor, which is known for its selectivity.[8][9]
Reaction fails to proceed at low temperatures.Insufficient activation of the hydroxyl group or low reagent reactivity at low temp.1. Ensure your DAST or other reagent is fresh and has been stored under anhydrous conditions.[5] 2. If using a salt like KF, add a phase-transfer catalyst (e.g., a crown ether) to increase fluoride solubility and nucleophilicity.[3] 3. Allow the reaction to warm slowly and monitor carefully by TLC/LC-MS for the onset of product formation vs. byproduct formation.
Workflow Diagram: Selecting a Deoxyfluorination Strategy

This decision tree can help guide your choice of reagent and conditions to favor substitution over elimination.

G sub Substrate Type prim_sec Primary or Simple Secondary Alcohol sub->prim_sec Less Hindered tert_benzylic Tertiary, Benzylic, or Hindered Secondary Alcohol sub->tert_benzylic More Hindered dast DAST / Deoxo-Fluor at -78°C to RT prim_sec->dast pyfluor PyFluor / AlkylFluor tert_benzylic->pyfluor elim_check Elimination Observed? dast->elim_check pyfluor->elim_check lower_temp Lower Temperature Use Non-Polar Solvent elim_check->lower_temp Yes success Success: Desired Alkyl Fluoride elim_check->success No lower_temp->success

Caption: Decision tree for selecting a deoxyfluorination reagent.

Section 2: Controlling Over-Fluorination and Isomer Formation

In reactions involving electrophilic fluorination or substrates with multiple reactive sites, achieving mono-fluorination at the desired position can be challenging. Over-fluorination (e.g., gem-difluorination) or the formation of constitutional isomers can significantly complicate purification.

Frequently Asked Questions (FAQs)

Q1: I am trying to mono-fluorinate a 1,3-dicarbonyl compound with Selectfluor®, but I'm getting a significant amount of the 2,2-difluoro byproduct. How can I stop this?

A: This is a common issue of stoichiometry and reactivity. The mono-fluorinated product is often still nucleophilic enough to react with a second equivalent of the electrophilic fluorinating agent. The key is precise control over your reaction conditions.

  • Stoichiometry is Crucial: Carefully control the equivalents of Selectfluor®. Use no more than 1.0 equivalent. Adding the reagent slowly as a solution can help prevent localized areas of high concentration where over-fluorination can occur.[10]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help improve selectivity for the mono-fluorinated product.

  • Monitor the Reaction: Closely monitor the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the mono-fluorinated product from reacting further.

A study by Ma et al. demonstrated that by carefully altering the amount of Selectfluor, highly selective mono- or di-fluorination of 1,3-dicarbonyls could be achieved.[11]

Q2: My electrophilic aromatic fluorination is giving me a mixture of ortho- and para-isomers. How can I improve regioselectivity?

A: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents on the ring. However, the high reactivity of some fluorinating agents can sometimes override these effects.

  • Choice of Reagent: The choice of "F⁺" source can influence selectivity. While Selectfluor® is widely used, other N-F reagents like N-Fluorobenzenesulfonimide (NFSI) might offer different selectivity profiles depending on the substrate.[5]

  • Catalysis: For certain substrates, such as arylboronic acids, palladium-catalyzed fluorination can offer excellent regioselectivity where direct fluorination might fail.[2]

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the fluorinating agent. Screening solvents like acetonitrile, dichloromethane, or even aqueous media can sometimes reveal optimal conditions for regioselectivity.[11]

Protocol: Screening for Optimal Mono-Fluorination of a β-Ketoester

This protocol provides a framework for optimizing the selective mono-fluorination of an active methylene compound using Selectfluor®.

  • Setup: In parallel reaction vials under a nitrogen atmosphere, dissolve the β-ketoester (1.0 eq) in your chosen solvent (e.g., acetonitrile).

  • Temperature: Cool the vials to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition: Prepare a stock solution of Selectfluor® in the same solvent. Add the specified equivalents of the Selectfluor® solution dropwise to the reaction vials over 10-15 minutes.

  • Monitoring: Stir the reactions at the set temperature. At regular intervals (e.g., 30 min, 1 hr, 2 hr), take an aliquot from each vial, quench it, and analyze by LC-MS to determine the ratio of starting material, mono-fluorinated product, and di-fluorinated product.

  • Analysis: Compare the results to identify the optimal conditions.

Screening Table Example:

Entry Equiv. Selectfluor® Temperature (°C) Time (h) Conversion (%) Mono-F : Di-F Ratio
11.0252>95%70 : 30
21.00485%95 : 5
30.950680%>99 : 1
41.104>95%80 : 20

Section 3: Hydrodefluorination and Other Reductive Byproducts

Hydrodefluorination (HDF) is the replacement of a fluorine atom with a hydrogen atom, a side reaction that can occur under certain nucleophilic or metal-catalyzed conditions.[12] This is especially a concern when working with electron-deficient fluoroarenes.

Frequently Asked Questions (FAQs)

Q1: In my SₙAr reaction with KF, I'm observing a significant amount of hydrodefluorination byproduct. What's causing this?

A: This typically points to the presence of a hydrogen atom source in your reaction. The mechanism can be complex, but often involves trace water or other protic impurities reacting with the substrate, especially if the reaction conditions can facilitate single-electron transfer (SET) pathways.

  • Rigorously Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry your fluoride source (e.g., by spray-drying or azeotropic distillation with toluene).

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

  • Purity of Starting Material: Ensure your starting material is free of protic impurities.

Q2: Can the choice of metal catalyst influence hydrodefluorination?

A: Yes, absolutely. While many modern metal-catalyzed fluorination reactions are highly selective, some systems, particularly those using copper, can sometimes produce hydrodehalogenated side products, making purification challenging.[13] The choice of ligand, solvent, and fluoride source can all impact the prevalence of this side reaction. If HDF is a persistent issue, screening different catalyst systems (e.g., moving from a copper-based to a palladium-based system) may be necessary.[2][13]

Workflow Diagram: Troubleshooting Reductive Byproducts

G start Hydrodefluorination (HDF) Byproduct Observed check_water Check for Water/Protic Impurities start->check_water dry_reagents Dry Solvents & Reagents (KF, CsF, etc.) Use Inert Atmosphere check_water->dry_reagents Yes check_catalyst Is the Reaction Metal-Catalyzed? check_water->check_catalyst No dry_reagents->check_catalyst screen_catalyst Screen Ligands/Solvents Consider Alternative Metal (e.g., Pd vs. Cu) check_catalyst->screen_catalyst Yes success Minimized HDF Byproduct check_catalyst->success No screen_catalyst->success

Caption: Troubleshooting workflow for hydrodefluorination byproducts.

Section 4: Purification Strategies for Fluorinated Compounds

The unique properties of fluorinated molecules can also present challenges during workup and purification.[1] Their altered polarity and potential for strong interactions require tailored strategies.

Frequently Asked Questions (FAQs)

Q1: My fluorinated compound is showing poor peak shape (tailing) during silica gel chromatography. What can I do?

A: This is often due to strong interactions between your polar fluorinated analyte and residual acidic silanol groups on the silica surface.[14]

  • Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[14]

  • Mobile Phase Modifiers: For reversed-phase chromatography, adding a small amount of an additive like trifluoroacetic acid (TFA) can improve the peak shape of basic compounds.[14]

  • Alternative Stationary Phases: If silica is problematic, consider alumina or specialized fluorinated stationary phases, which separate compounds based on fluorous-fluorous interactions.[14][15]

Q2: I'm having trouble separating my desired fluorinated product from the urea byproduct of a PhenoFluor reaction. Any suggestions?

A: This is a known challenge. The urea byproduct from PhenoFluor can sometimes have similar polarity to the desired product.[2]

  • Liquid-Liquid Extraction: A carefully designed aqueous workup can often remove the majority of the urea. Perform several extractions and washes.

  • Optimize Chromatography: Screen different solvent systems for column chromatography. A switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system, or vice versa, can alter the selectivity and improve separation.[14]

  • Orthogonal Purification: If chromatography is insufficient, consider a different technique like preparative HPLC or crystallization to achieve the final desired purity.[1]

References

Technical Support Center: Purifying Halophenols with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halophenols using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges and seek to optimize their separation strategies. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

The Challenge of Halophenols

Halophenols, a class of compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, are prevalent in pharmaceutical synthesis and as environmental intermediates. Their purification can be challenging due to the subtle differences in polarity and acidity among isomers and variously halogenated analogues. Column chromatography is the cornerstone technique for their isolation, but success hinges on a well-designed methodology.[1][2]

A Logic-Driven Workflow for Method Development

Effective purification is not a matter of chance; it's the result of a systematic approach. Before touching a column, a logical workflow ensures that your efforts are efficient and successful. The following diagram outlines a field-proven strategy for developing a robust purification method for halophenols.

MethodDevelopment cluster_prep Phase 1: Initial Assessment & Planning cluster_dev Phase 2: Method Optimization cluster_scaleup Phase 3: Preparative Scale-Up A Characterize Mixture: Identify target halophenol(s) and major impurities. B Analyze Polarity: Are compounds polar or non-polar? Are they ionizable (phenolic)? A->B C Select Chromatography Mode: Normal-Phase vs. Reversed-Phase B->C D Choose Stationary Phase: e.g., Silica (NP) or C18 (RP) C->D E Screen Mobile Phases (TLC/Analytical HPLC): Test solvent systems for separation D->E F Optimize Mobile Phase: Adjust solvent ratio and pH E->F G Prepare Column & Sample F->G H Perform Column Chromatography: Collect fractions G->H I Analyze Fractions & Combine H->I J Purified Product Workflow Complete I->J Purity Verified? K Re-evaluate & Re-optimize Return to Phase 2 I->K No

Caption: A systematic workflow for halophenol purification.

FAQs: Core Concepts & Starting Points

This section addresses foundational questions that form the basis of a successful separation strategy.

Q1: Should I use normal-phase or reversed-phase chromatography for halophenols?

A1: While both are possible, reversed-phase chromatography (RPC) is overwhelmingly the method of choice for halophenols.[3][4] Here’s the expert reasoning:

  • Mechanism: In RPC, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a water/methanol or water/acetonitrile mixture).[3][4] Halophenols, being moderately polar, will have a natural affinity for the non-polar stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its non-polar character and coaxes the compounds off the column.

  • Advantages for Halophenols: This mode offers excellent resolution for separating closely related hydrophobic compounds.[4] The elution order is generally predictable: more polar compounds (e.g., those with fewer halogen atoms) elute earlier, while more hydrophobic, non-polar compounds (e.g., those with more halogen atoms) are retained longer.[3][5]

  • When to Consider Normal-Phase: Normal-phase chromatography (polar stationary phase like silica gel, non-polar mobile phase like hexane/ethyl acetate) can be useful for separating specific isomers where RPC fails or for compounds that are not soluble in typical RPC mobile phases.[5][6][7]

Q2: What is the best starting stationary phase for my separation?

A2: For reversed-phase purification of halophenols, the industry standard and most recommended starting point is C18 (Octadecylsilane) bonded silica .[3]

  • Why C18? The 18-carbon alkyl chains provide a highly hydrophobic surface, promoting the retention of halophenols through hydrophobic interactions.[3] This strong retention allows for fine-tuning of the mobile phase to achieve separation.

  • Other Options: If your halophenol is very non-polar and retains too strongly on C18, a C8 (Octylsilane) phase can be a good alternative. The shorter carbon chains are less retentive. For more polar halophenols or when different selectivity is needed, a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase can be explored.[8]

Q3: How do I select an initial mobile phase?

A3: The mobile phase is your primary tool for controlling the separation.[9] For reversed-phase chromatography of halophenols, you will use a mixture of a polar aqueous component and a less polar organic modifier.

  • Common Solvents: The most common pairings are Water/Methanol or Water/Acetonitrile .[3] Methanol and acetonitrile offer different selectivities due to their distinct chemical properties (dipole moment, acidity), so if one doesn't provide adequate separation, it is worthwhile to try the other.[10]

  • Starting Gradient: A good starting point is a linear gradient from a high aqueous percentage to a high organic percentage. For example, start with 95:5 Water:Acetonitrile and run a gradient to 5:95 Water:Acetonitrile over 20-30 column volumes. This will give you a broad overview of where your compounds elute.

  • The Role of pH: For ionizable compounds like phenols, pH is a critical parameter that must be controlled.[11][12] See the dedicated troubleshooting section on pH for a deeper dive.

SolventPolarity Index (P')UV Cutoff (nm)Viscosity (cP at 20°C)Eluting Strength (Reversed-Phase)
Water10.2~1801.00Weak
Acetonitrile5.81900.37Strong
Methanol5.12050.60Medium
Hexane0.11950.31Very Strong (Used in Normal-Phase)
Ethyl Acetate4.42550.45Strong (Used in Normal-Phase)
Data compiled from various sources.[13]

Step-by-Step Experimental Protocol: A General Guide

This protocol provides a generalized workflow for purifying a mixture of halophenols using reversed-phase flash column chromatography.

1. Column Preparation (Wet Packing Method):

  • Select a C18 reversed-phase column with a stationary phase weight of at least 20-100 times the dry weight of your crude sample mixture.[14]
  • Prepare a slurry of the C18 silica in your initial, weak mobile phase (e.g., 90:10 water:methanol).[15]
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[16]
  • Open the column outlet and allow the stationary phase to settle into a uniform bed as the solvent drains.[15]
  • Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase. The bed should never be allowed to run dry.[14][17]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude halophenol mixture in a minimal amount of a suitable volatile solvent (e.g., methanol, acetone).
  • Add a small amount of C18 silica (or Celite) to the solution, approximately 1-2 times the mass of your crude sample.
  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[18] This prevents the loading solvent from interfering with the separation.[19]
  • Carefully apply this dry powder as a uniform layer on top of the packed column bed.[16]

3. Elution and Fraction Collection:

  • Begin eluting with your starting mobile phase (e.g., 90:10 water:methanol).
  • Gradually increase the percentage of the organic solvent (methanol or acetonitrile) to increase the mobile phase's eluting strength.[20] This can be done in a stepwise fashion (e.g., 80:20, 70:30) or as a continuous gradient if using an automated system.
  • Collect fractions of a consistent volume throughout the elution process.[14]
  • Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify which fractions contain your purified target compound.

4. Product Isolation:

  • Combine the pure fractions containing your desired halophenol.
  • Remove the mobile phase solvents, typically via rotary evaporation, to yield the purified compound.

Troubleshooting Guide: A Problem-Solving Matrix

Even with a well-planned experiment, issues can arise. This section provides solutions to common problems encountered during halophenol purification.

Troubleshooting Problem Problem Observed Poor Resolution / Peak Tailing Compound Elutes Too Quickly Compound Won't Elute Irreproducible Retention Times High Backpressure Cause Potential Cause pH is near pKa of phenol / Column overload Mobile phase is too strong / Incorrect phase pairing Mobile phase is too weak / Sample precipitated on column Unbuffered mobile phase / Temperature fluctuations Precipitated buffer / Column frit blocked Problem:c1->Cause:c1 Problem:c2->Cause:c2 Problem:c3->Cause:c3 Problem:c4->Cause:c4 Problem:c5->Cause:c5 Solution Solution Cause:c1->Solution:c1 Cause:c2->Solution:c2 Cause:c3->Solution:c3 Cause:c4->Solution:c4 Cause:c5->Solution:c5

Caption: A troubleshooting flowchart for common chromatography issues.

In-Depth Q&A for Advanced Troubleshooting

Q4: My peaks are broad and tailing. What is the most likely cause for halophenols?

A4: The most common culprit for tailing peaks with acidic compounds like phenols is an inappropriate mobile phase pH. Phenols are weak acids (pKa typically ~8-10). If the mobile phase pH is near the pKa, the phenol will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms.[11] These two forms have different polarities and interact with the stationary phase differently, resulting in a smeared, tailing peak.

  • The Scientist's Solution: To ensure sharp, symmetrical peaks, you must suppress the ionization of the phenolic hydroxyl group.[12] This is achieved by acidifying the mobile phase to a pH at least 2 units below the pKa of your halophenol.[12] Adding a small amount of an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase will typically lower the pH to around 2.5-3.0. At this pH, the phenol is fully protonated, behaves as a single neutral species, and undergoes clean partitioning, leading to sharp peaks and improved retention.

Q5: I can't get my halophenol isomers to separate. What should I try?

A5: Separating isomers is a classic chromatographic challenge. If a standard C18 column with a methanol/water or acetonitrile/water gradient doesn't work, consider these expert adjustments:

  • Change the Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa.[10] The different solvent properties can alter the selectivity and may resolve your isomers.

  • Adjust the pH: Even small pH changes can subtly alter the electronic character of the halophenols, potentially impacting their interaction with the stationary phase enough to achieve separation.[21]

  • Lower the Temperature: Running the column at a lower temperature (e.g., in a cold room or with a column chiller) can sometimes enhance the subtle intermolecular interactions that govern isomeric separation, improving resolution.

  • Try a Different Stationary Phase: If all else fails, a PFP (Pentafluorophenyl) column is an excellent choice for separating halogenated compounds and isomers. The highly electronegative fluorine atoms on the stationary phase can induce unique dipole-dipole interactions with your halophenols, offering a completely different selectivity profile compared to a standard C18.[8]

Q6: My column pressure is suddenly very high. What should I do?

A6: High backpressure is a common issue that indicates a blockage.[22]

  • Check for Precipitation: The most likely cause is that your sample or a buffer in your mobile phase has precipitated.[22] This often happens if you mix a sample dissolved in a strong organic solvent with a highly aqueous mobile phase at the head of the column.

  • Systematic Check: Disconnect the column from the detector and see if the pressure returns to normal. If it does, the blockage is in the column. If not, the blockage is in the system tubing or detector.

  • Column Flush: If the column is blocked, try flushing it in the reverse direction (if the manufacturer allows) with a strong solvent like isopropanol or tetrahydrofuran (THF) to dissolve the precipitate. Always filter your samples and mobile phases to prevent particulates from entering the system.[17][23]

References

troubleshooting low conversion rates in Grignard reactions with phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for low conversion rates in Grignard reactions involving phenols. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific synthetic context.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a phenol-containing starting material is failing completely or giving abysmal yields. What is the most likely cause?

The most probable cause is the acidic proton of the phenolic hydroxyl (-OH) group.[1][2][3] Grignard reagents are not only potent nucleophiles but also extremely strong bases.[2][4][5] The reagent will preferentially act as a base and abstract the acidic phenolic proton in a rapid acid-base reaction. This consumes the Grignard reagent, forming an alkane and a magnesium phenoxide salt, thus preventing the desired carbon-carbon bond formation with the intended electrophile (e.g., a carbonyl group).[4][6][7] Each equivalent of the phenol will quench one equivalent of your Grignard reagent.

Core Problem: The Acidic Phenolic Proton

The central issue when attempting a Grignard reaction on a substrate containing a phenol is the inherent acidity of the hydroxyl proton. This leads to a detrimental acid-base side reaction that takes precedence over the desired nucleophilic addition.

AcidBaseReaction Grignard R-MgX (Strong Base) Alkane R-H (Quenched Reagent) Grignard->Alkane Protonation Phenol Ar-OH (Acidic Proton Source) Phenoxide Ar-O-MgX (Magnesium Phenoxide) Phenol->Phenoxide Deprotonation

Caption: Acid-base reaction between a Grignard reagent and a phenol.

Troubleshooting Guide: A Step-by-Step Approach

Q2: How can I prevent the Grignard reagent from reacting with the phenolic hydroxyl group?

The solution is to "mask" or protect the acidic hydroxyl group before forming or adding the Grignard reagent.[2][6] This involves converting the -OH group into a functionality that is stable and non-reactive towards the strongly basic and nucleophilic Grignard reagent.[3] After the Grignard reaction is complete, this "protecting group" can be removed to regenerate the phenol.[2]

The general workflow is as follows:

ProtectionWorkflow Start Phenolic Substrate (Ar-OH) Protect Step 1: Protect Phenolic -OH Start->Protect Add Protecting Group Grignard Step 2: Perform Grignard Reaction Protect->Grignard Protected Substrate Deprotect Step 3: Deprotect (Remove Protecting Group) Grignard->Deprotect Grignard Adduct Product Final Product Deprotect->Product Regenerate -OH

Caption: General workflow for Grignar reactions with phenols.

Q3: What are the best protecting groups for phenols in Grignard reactions, and how do I choose one?

The choice of protecting group is critical and depends on the overall stability of your molecule and the conditions required for subsequent steps. Ethers are the most common and effective protecting groups for phenols in this context as they are generally resistant to bases.[3]

Here is a comparison of common choices:

Protecting GroupStructureKey AdvantagesCommon Deprotection ConditionsConsiderations
Methyl Ether -OCH₃Simple to install, very stable.Harsh conditions (BBr₃, HBr).[8]Deprotection can be aggressive and may not be suitable for sensitive molecules.[8] Often, it's easier to start with the commercially available methoxy-substituted analog.[8]
Benzyl Ether -OCH₂PhStable to a wide range of reagents.Mild hydrogenolysis (H₂, Pd/C).[8]Not suitable if your molecule contains other groups susceptible to reduction (e.g., alkenes, alkynes). Magnesium metal itself can sometimes cleave benzyl ethers, requiring mild Grignard formation conditions.[8]
Silyl Ethers (e.g., TBDMS)-OSi(CH₃)₂(t-Bu)Easily installed and removed under mild, non-acidic conditions.Fluoride sources (e.g., TBAF).Can be sterically bulky. Ensure your Grignard reagent isn't hindered.
Acetal Ethers (e.g., THP)-OTHPStable to bases and nucleophiles.Mild aqueous acid.[3]Creates a new stereocenter. Can be sensitive to acidic conditions elsewhere in the synthesis.

Expert Insight: For most standard applications, a benzyl ether is an excellent starting point due to its robustness and the mild, selective nature of its removal by hydrogenolysis.[8] If your molecule is sensitive to reduction, a silyl ether offers a versatile alternative.

Experimental Protocols

Protocol 1: Protection of a Phenol as a Benzyl Ether

This protocol provides a general method for the benzylation of a phenol using benzyl bromide.

Materials:

  • Phenol-containing substrate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide (BnBr)

  • Anhydrous acetone or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.).

  • Base and Solvent: Add anhydrous K₂CO₃ (1.5 - 2.0 eq.) and anhydrous acetone or DMF.

  • Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add benzyl bromide (1.1 - 1.2 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60-80 °C (for DMF) and monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the K₂CO₃.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude benzyl ether by flash column chromatography.

Protocol 2: Deprotection of a Benzyl Ether via Hydrogenolysis

Materials:

  • Benzyl-protected substrate

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or THF)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Setup: Dissolve the benzyl ether in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas (a balloon is sufficient for small-scale reactions) and maintain a positive pressure of H₂.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction can take anywhere from a few hours to overnight.

  • Work-up:

    • Carefully purge the flask with an inert gas to remove excess H₂.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Advanced Troubleshooting FAQs

Q4: I've protected my phenol, but my Grignard reaction yield is still low. What else could be wrong?

Low yields after protection point to other common issues in Grignard reactions.[9][10][11]

  • Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture.[6][12] Ensure all glassware is rigorously flame- or oven-dried and that you are using anhydrous solvents.[13]

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passive MgO layer that prevents reaction.[9] Use fresh, shiny magnesium turnings. Activation with a small crystal of iodine, 1,2-dibromoethane, or sonication can be beneficial.[14]

  • Difficult Initiation: Sometimes, the reaction simply fails to start.[9] Gentle heating or adding a small amount of pre-formed Grignard reagent can initiate the process.

  • Side Reactions: The Wurtz coupling, where the Grignard reagent couples with unreacted alkyl/aryl halide, can be a significant side reaction, especially at higher temperatures.[9] Slow, controlled addition of the halide to the magnesium can minimize this.[9]

TroubleshootingTree Start Low Grignard Yield with Phenol Q1 Is the Phenol -OH Protected? Start->Q1 Protect Protect the -OH group (e.g., as Benzyl Ether) Q1->Protect No Q2 Are Glassware/Solvents Strictly Anhydrous? Q1->Q2 Yes Protect->Q2 Dry Flame/Oven-Dry Glassware Use Anhydrous Solvents Q2->Dry No Q3 Is Magnesium Quality Sufficient? Q2->Q3 Yes Dry->Q3 Activate Use Fresh Mg Turnings Activate with Iodine/Heat Q3->Activate No Success Improved Yield Q3->Success Yes Activate->Success

Caption: Decision tree for troubleshooting Grignard reactions with phenols.

Q5: Are there any alternatives to using protecting groups or Grignard reagents for this type of transformation?

Yes, depending on your target molecule, other organometallic reagents or synthetic strategies might be more suitable.

  • Organolithium Reagents: These are even more reactive than Grignard reagents and will also be quenched by phenols. They require the same protection strategy.

  • Organocuprates (Gilman Reagents): These are softer nucleophiles and are generally less basic than Grignard reagents. However, they are still basic enough to be protonated by phenols.

  • Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Stille couplings can be excellent alternatives for forming aryl-carbon bonds.[15] In these cases, the phenol can be converted to a triflate (-OTf), which acts as a pseudohalide and can participate directly in the catalytic cycle.[16]

References

Technical Support Center: Catalyst Selection for Efficient Phenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Phenol Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.

Section 1: Understanding the Fundamentals of Catalyst Selection

Phenol coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and polycyclic ether structures found in numerous natural products and pharmaceutical agents.[1][2] The success of these reactions hinges on the judicious selection of a catalyst that can control the chemo-, regio-, and stereoselectivity of the transformation.

The primary challenge in oxidative phenol coupling is that the desired product is often more easily oxidized than the starting materials. This can lead to over-oxidation, catalyst quenching, and the formation of polymeric byproducts, all of which contribute to low yields.[1] A well-chosen catalyst mitigates these issues by controlling the reaction mechanism, often through the stabilization of reactive intermediates.[3]

Transition metal complexes, particularly those of vanadium, copper, iron, and ruthenium, are frequently employed as catalysts.[1] The ligand sphere around the metal center plays a crucial role in tuning the catalyst's reactivity and selectivity. For instance, salen and salan ligands have proven effective in improving site-selectivity in homo-coupling reactions by stabilizing oxidized phenol intermediates through metal coordination.[3]

Key Considerations for Catalyst Selection:
  • Substrate's Electronic and Steric Properties: The substitution pattern on the phenol ring influences the electron density and steric hindrance at potential coupling sites. Electron-donating groups generally facilitate oxidation.

  • Desired Selectivity:

    • Regioselectivity (ortho-ortho, para-para, ortho-para): This is influenced by a combination of steric effects on the substrate and the coordinating properties of the catalyst.[3]

    • Chemoselectivity (C-C vs. C-O coupling): C-C coupling is often kinetically favored, and achieving selective C-O coupling can be challenging, sometimes requiring substrates where all ortho and para positions are blocked.[1]

    • Enantioselectivity: For the synthesis of chiral biaryls, asymmetric catalysts are required. This is a developing area, with some success achieved using asymmetric vanadium catalysts.[3]

  • Oxidant Choice: The oxidant should be strong enough to initiate the reaction but not so strong as to cause uncontrolled side reactions. Molecular oxygen (air) is an atom-economical choice, often used with catalysts that are readily reoxidized.[4]

  • Reaction Conditions: Solvent, temperature, and pH can all have a profound impact on the reaction outcome. For example, nonpolar solvents may favor certain selectivities with specific catalysts.[3]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during phenol coupling reactions in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

A: Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Catalyst Inactivity:

    • Cause: The chosen catalyst may not be active enough for the specific substrate. Phenols have higher oxidation potentials than naphthols, making them more difficult to couple.[3]

    • Solution: Switch to a more oxidizing catalyst. For example, installing electron-withdrawing groups on the catalyst's ligands can increase its oxidizing power.[3] Adding a Lewis or protic acid can also enhance reactivity and selectivity, particularly with vanadium catalysts.[3]

  • Over-oxidation and Catalyst Quenching:

    • Cause: The biphenol product often has a lower oxidation potential than the starting phenol, making it susceptible to further oxidation.[3] This can lead to the formation of higher-order oligomers and can also poison the catalyst through off-cycle redox processes.[1]

    • Solution:

      • Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Consider using a photocatalyst, though be aware that product quenching of the photocatalyst can also be an issue.[3]

      • Choose a catalyst where substrate coordination is a key part of the catalytic cycle, as this can make the reaction less sensitive to the oxidation potential of the product.[3]

  • Prolonged Reaction Times:

    • Insight: Simply extending the reaction time for a sluggish reaction is often counterproductive and can lead to the formation of intractable polymeric materials.[3]

    • Solution: If the reaction is slow, it is better to address the root cause (e.g., catalyst activity, temperature) rather than just increasing the duration.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Q: I am getting a mixture of ortho-ortho, ortho-para, and para-para coupled products. How can I improve the selectivity for a specific isomer?

A: Regioselectivity is a delicate balance between the intrinsic properties of the substrate and the directing effects of the catalyst.

Factors Influencing Regioselectivity

Factor Influence on Regioselectivity Example/Insight Citation
Substrate Sterics Bulky groups at the ortho positions will generally favor para-para coupling due to steric hindrance.Phenols with unsubstituted ortho and para positions can lead to diverse outcomes.[3]
Catalyst System The choice of metal and ligand can override substrate-inherent biases.For the same substrate, a Cu-salan catalyst can favor ortho-ortho coupling, while a Cr-salen catalyst promotes para-para coupling.[3]
Solvent Polarity The solvent can influence the catalyst's coordination environment and, consequently, its selectivity.In some vanadium-catalyzed reactions, nonpolar solvents favor β-O bond coupling in alkenylphenols.[3]
Catalyst Concentration Higher catalyst concentrations can sometimes alter the selectivity profile.High catalyst concentrations can favor β-O coupling with certain vanadium catalysts.[3]

Strategies for Improving Regioselectivity:

  • Catalyst Screening: This is the most effective approach. Screen a library of catalysts with different metals (e.g., V, Cu, Cr, Fe, Ru) and ligands (e.g., salen, salan).[4]

  • Substrate Modification: If possible, install blocking groups on the phenol to prevent reaction at undesired positions. These can be removed later if necessary.

  • Solvent Optimization: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).

  • Temperature Adjustment: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.

Problem 3: Formation of Polymeric Byproducts

Q: My reaction is producing a significant amount of insoluble, intractable material. What is causing this polymerization and how can I prevent it?

A: The formation of polymeric material is typically a result of uncontrolled, often radical-mediated, side reactions or extensive over-oxidation.

Mechanism of Polymer Formation

Caption: Pathways leading to polymer formation.

Prevention Strategies:

  • Control the Oxidant: Use the mildest oxidant possible and add it slowly to the reaction mixture to maintain a low concentration of radical intermediates.

  • Use a Scavenger/Inhibitor: In some cases, adding a radical scavenger can suppress polymerization. However, this must be done carefully to avoid inhibiting the desired reaction. Phenothiazine is an example of an inhibitor used in some polymerization processes.[5]

  • Optimize Catalyst Loading: An insufficient amount of catalyst may not be able to control the reaction, leading to background radical processes. Conversely, some catalysts might promote polymerization at high loadings. Optimization is key.

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen (unless it is the intended oxidant) by degassing solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent autoxidation pathways.

Problem 4: Catalyst Deactivation

Q: My reaction starts well but then stalls before completion. What could be deactivating my catalyst?

A: Catalyst deactivation is a common problem and can occur through several mechanisms.

Common Catalyst Deactivation Pathways

Deactivation Pathway Description Troubleshooting Steps Citation
Product Inhibition The coupled product binds strongly to the catalyst, removing it from the catalytic cycle.Increase catalyst loading; choose a catalyst less prone to product binding.[6]
Formation of Inactive Species The active catalyst species aggregates into an inactive form, such as palladium black in Pd-catalyzed reactions.Use stabilizing ligands; avoid high temperatures.[6]
Thermal Degradation The catalyst or its ligands decompose at the reaction temperature.Run the reaction at the lowest effective temperature.[7]
Poisoning by Impurities Trace impurities in substrates, solvents, or from glassware can act as catalyst poisons.Use high-purity reagents and solvents; ensure glassware is scrupulously clean.[6]

Catalyst Regeneration:

For precious metal catalysts, regeneration can be economically viable. Common methods include:

  • Washing: Removing poisons by washing with solvents, acids, or bases.

  • Oxidative Treatment: Burning off coke or organic foulants in air, followed by re-reduction.

  • Hydrogen Treatment: To regenerate certain metal catalysts.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose between a homogeneous and a heterogeneous catalyst? A1: The choice depends on your specific needs. Homogeneous catalysts often offer higher activity and selectivity due to their well-defined active sites. However, they can be difficult to separate from the reaction mixture. Heterogeneous catalysts are easily separated and recycled, which is advantageous for industrial processes, but they may have lower activity or selectivity.

Q2: What is the optimal catalyst loading for my reaction? A2: There is no universal answer. Catalyst loading should be optimized for each specific reaction. Start with a loading reported for a similar transformation (typically 1-10 mol%). If the reaction is slow or incomplete, incrementally increase the loading. Be aware that excessively high loadings can sometimes lead to side reactions.[9][10]

Q3: How important is the solvent choice? A3: Solvent choice is critical. It affects the solubility of reactants and the catalyst, and it can influence the catalyst's electronic and steric environment, thereby impacting selectivity.[3] For example, nonpolar solvents might be preferred in some vanadium-catalyzed couplings.[3] Always ensure your solvent is dry and degassed, as water and oxygen can interfere with many catalytic systems.

Q4: What analytical techniques are best for monitoring my reaction? A4: A combination of techniques is often best.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction kinetics and yield determination. HPLC with electrochemical detection can be particularly sensitive for phenols.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and analysis of isomeric ratios.

Q5: What are the key safety precautions when working with phenol coupling reactions? A5:

  • Phenol Hazards: Phenol is toxic, corrosive, and can cause severe skin burns that may not be immediately painful due to its anesthetic properties.[13] It can be fatal if ingested or absorbed through the skin.[13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves. Nitrile gloves offer limited protection; for handling concentrated phenol or in situations with a high risk of splashing, use neoprene or butyl rubber gloves, or double-glove with nitrile.[14][15]

  • Engineering Controls: Always handle phenol and volatile reagents in a certified chemical fume hood.[16]

  • Emergency Procedures: Ensure an emergency eyewash and safety shower are immediately accessible.[17] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Trial Oxidative Homo-Coupling Reaction

This protocol provides a general starting point for optimizing a phenol homo-coupling reaction.

  • Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the phenol substrate (1.0 mmol) and the chosen catalyst (e.g., Cu(salen), 0.05 mmol, 5 mol%).

    • Add the appropriate dry, degassed solvent (e.g., toluene, 10 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and coordination.

    • Add the oxidant (e.g., if using a solid oxidant, add it in one portion; if using air/O₂, bubble it through the solution via a needle).

    • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS every hour.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Validation & Comparative

A Predictive Guide to the ¹H NMR Spectrum of 2-Chloro-6-fluoro-3-methylphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed predictive analysis of the ¹H NMR spectrum of 2-Chloro-6-fluoro-3-methylphenol, a substituted aromatic compound of interest in medicinal chemistry and material science. In the absence of a publicly available experimental spectrum, this guide leverages a comparative analysis of structurally related compounds to forecast the chemical shifts, multiplicities, and coupling constants of the target molecule. This approach not only offers a robust hypothesis for the spectrum of this compound but also serves as a practical framework for spectral interpretation of other complex substituted phenols.

The Structural Landscape of this compound

The structure of this compound presents a unique arrangement of substituents on the phenol ring, each influencing the electronic environment and, consequently, the ¹H NMR spectrum. The molecule has three distinct proton environments: the phenolic hydroxyl proton (-OH), two aromatic protons, and the methyl group protons (-CH₃).

Comparative ¹H NMR Spectral Data of Analogous Phenols

To predict the ¹H NMR spectrum of this compound, it is instructive to examine the experimental data of simpler, structurally related phenols. The following table summarizes the ¹H NMR spectral data for a series of relevant compounds.

CompoundSolventAromatic Protons (δ, ppm, multiplicity, J in Hz)Methyl Protons (δ, ppm)Hydroxyl Proton (δ, ppm)
o-CresolCDCl₃7.16-7.09 (m, 2H), 6.88 (t, J=7.4, 1H), 6.79 (d, J=8.0, 1H)2.28 (s, 3H)4.89 (s, 1H)
m-CresolCDCl₃7.21 (t, J=7.6, 1H), 6.86 (d, J=7.6, 1H), 6.77 (d, J=7.9, 2H)2.38 (s, 3H)6.50 (s, 1H)
2-Fluorophenol[1]CDCl₃7.11-7.02 (m, 3H), 6.89-6.85 (m, 1H)-5.88 (s, 1H)
4-Chlorophenol[1]CDCl₃7.16-7.13 (m, 2H), 6.75-6.72 (m, 2H)-5.08 (s, 1H)
2-Chloro-5-methylphenol[1]DMSO-d₆7.16-7.13 (m, 1H), 6.80 (s, 1H), 6.57 (d, J=8.0, 1H)2.34 (s, 3H)9.94 (s, 1H)

Deciphering Substituent Effects: A Predictive Analysis

The chemical shifts of the aromatic protons in this compound are influenced by the interplay of the electronic effects of the chloro, fluoro, methyl, and hydroxyl groups.

  • Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group donates electron density to the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding protons.

  • Methyl Group (-CH₃): The methyl group is a weakly activating group that also donates electron density to the ring through hyperconjugation, leading to a slight upfield shift of the aromatic protons.

  • Chlorine (-Cl): Chlorine is an electronegative atom that withdraws electron density from the ring through induction, causing a downfield shift (to higher ppm values) of nearby protons. However, it also has lone pairs of electrons that can be donated to the ring through resonance, which has a shielding effect. Generally, the inductive effect of chlorine is dominant.

  • Fluorine (-F): Similar to chlorine, fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, deshielding adjacent protons. Fluorine also possesses lone pairs that can participate in resonance. A key feature of fluorine is its ability to couple with nearby protons, leading to characteristic splitting patterns (J-coupling).

Based on these principles and the data from analogous compounds, we can predict the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~6.9 - 7.1Doublet of doublets (dd)ortho J(H-F) ≈ 8-10, meta J(H-H) ≈ 2-3
H-5~6.7 - 6.9Doublet of doublets (dd)ortho J(H-H) ≈ 8-9, meta J(H-F) ≈ 5-7
-CH₃~2.2 - 2.4Singlet (s)-
-OH~5.0 - 6.0 (in CDCl₃) or ~9.0 - 10.0 (in DMSO-d₆)Broad singlet (br s)-

dot graph "2_Chloro_6_fluoro_3_methylphenol_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#202124"];

}

Predicted ¹H NMR assignments for this compound.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is based on established best practices for the NMR analysis of small organic molecules.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For phenols, which can exhibit variable hydroxyl proton chemical shifts due to hydrogen bonding, DMSO-d₆ is an excellent alternative as it often results in sharper -OH signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its signal is defined as 0.00 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the final sample height is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

dot graph "NMR_Sample_Preparation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for ¹H NMR sample preparation and data acquisition.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased and baseline corrected to produce the final, interpretable result.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound. By systematically evaluating the electronic effects of the various substituents and drawing comparisons with structurally related compounds, we have established a robust hypothesis for the expected chemical shifts and coupling patterns. The detailed experimental protocol further equips researchers with the necessary methodology to acquire a high-quality spectrum for this, or similar, substituted phenols. This predictive approach, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data, serves as a valuable tool in the structural elucidation of novel organic compounds.

References

A Senior Scientist's Guide to the 13C NMR Analysis of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 2-Chloro-6-fluoro-3-methylphenol (C7H6ClFO). Moving beyond a simple data report, this document serves as a comparative guide, grounding theoretical predictions with experimental data from analogous structures to offer a comprehensive interpretation. We will explore the causal relationships between the molecule's structure and its spectral output, detail a robust experimental protocol, and compare the utility of 13C NMR against other analytical techniques for structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of its substituents—a hydroxyl group, a chlorine atom, a fluorine atom, and a methyl group—on the benzene ring dictates its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore a critical step in its synthesis and application.

13C NMR spectroscopy is a powerful, non-destructive technique for this purpose. It provides direct information about the carbon skeleton of a molecule, revealing the number of chemically distinct carbon environments and offering insights into the electronic effects of neighboring atoms and functional groups.[2] For a molecule like this compound, where all seven carbon atoms are chemically non-equivalent due to the lack of symmetry, 13C NMR is expected to show seven distinct signals.

Predicted 13C NMR Spectral Analysis

The predicted chemical shifts are heavily influenced by the electronic environment of each carbon. Key factors include:

  • Electronegativity: The highly electronegative oxygen, fluorine, and chlorine atoms will deshield adjacent carbons, shifting their signals downfield (to higher ppm values).

  • Hybridization: The sp2 hybridized aromatic carbons resonate at a significantly different frequency than the sp3 hybridized methyl carbon.[2]

  • Substituent Effects: The interplay of inductive and resonance effects from all four substituents creates a unique chemical shift for each carbon atom.

Below is a table summarizing the predicted 13C NMR chemical shifts for this compound, with assignments based on established principles of NMR spectroscopy.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1 (-OH)~148-152Attached to the highly electronegative oxygen; significantly deshielded. Exhibits C-F coupling.
C2 (-Cl)~118-122Attached to chlorine, deshielded. Also exhibits C-F coupling.
C3 (-CH3)~128-132Influenced by the adjacent methyl and chloro groups.
C4~115-119Ortho to the fluorine atom, showing a significant C-F coupling.
C5~125-129Meta to most substituents, representing a typical aromatic C-H.
C6 (-F)~155-160Directly bonded to the most electronegative atom, fluorine, resulting in the most downfield aromatic signal and a large one-bond C-F coupling constant.
-CH3~15-20Typical chemical shift for an sp3 hybridized methyl carbon attached to an aromatic ring.[6]

Note: Predicted values are generated using standard NMR prediction algorithms (e.g., ACD/Labs, ChemDraw, NMRDB.org). Actual experimental values may vary slightly based on solvent and concentration.

Comparative Analysis with Structurally Related Phenols

To validate our predicted assignments and understand the nuanced effects of each substituent, we can compare our target molecule with the known experimental 13C NMR data of similar compounds.

Comparison A: The Effect of Fluorine vs. Hydrogen

Let's compare our target with 2-Chloro-6-methylphenol .[7][8] The primary difference is the fluorine atom at the C6 position. In 2-Chloro-6-methylphenol, the C6 signal would appear much further upfield and would lack the characteristic large C-F coupling. The fluorine atom in our target molecule is expected to shift the C6 signal significantly downfield due to its strong electron-withdrawing inductive effect.

Comparison B: The Effect of Chlorine vs. Hydrogen

Comparing with 2-Fluoro-6-methylphenol , we can isolate the effect of the chlorine atom at C2.[9] The presence of chlorine at C2 in our target molecule causes a downfield shift for the C2 signal compared to the C-H signal in 2-fluoro-6-methylphenol.

Comparison C: Positional Isomerism

Consider the isomer 4-Chloro-3-methylphenol .[10] Its 13C NMR spectrum shows distinct signals with different chemical shifts due to the altered positions of the chloro and methyl groups. For instance, the carbon bearing the hydroxyl group (C1) in this isomer is flanked by two C-H groups, resulting in a different chemical shift compared to the C1 in our target, which is flanked by chloro and fluoro-substituted carbons. This highlights the sensitivity of 13C NMR to subtle changes in the substitution pattern.

This comparative approach provides a self-validating system. By observing the predictable shifts caused by adding or moving a specific functional group (F, Cl), we can be highly confident in the assignment of the 13C NMR spectrum for this compound.

Experimental Protocol for 13C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound. The causality behind each step is explained to ensure scientific rigor.

Objective: To obtain a quantitative and high-resolution proton-decoupled 13C NMR spectrum.

Materials:

  • This compound (15-25 mg)

  • Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)[11]

  • Tetramethylsilane (TMS) as an internal standard (can be pre-added to the solvent)

  • 5 mm NMR Tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean vial.

    • Rationale: This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which does not typically interfere with the sample signals.[11]

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Rationale: The lock signal compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.

    • Shim the magnetic field to achieve homogeneity.

    • Rationale: Shimming optimizes the magnetic field, resulting in sharp, symmetrical peaks. A well-shimmed sample is crucial for resolving closely spaced signals and observing fine couplings.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Experiment Type: Standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on Bruker systems).

    • Pulse Angle: 30 degrees.

    • Rationale: A smaller pulse angle allows for a shorter relaxation delay, reducing the total experiment time without significantly compromising signal intensity for quantitative analysis.

    • Spectral Width: 0 to 220 ppm.

    • Rationale: This range covers the entire expected chemical shift region for organic molecules, from alkyl to carbonyl carbons.[2]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Rationale: This delay allows the carbon nuclei to return to their equilibrium state before the next pulse, which is important for accurate signal integration, although integration is not typically the primary focus in 13C NMR.[2]

    • Number of Scans (ns): 1024 to 4096.

    • Rationale: Due to the low natural abundance of the 13C isotope (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak (CDCl3 at 77.16 ppm) to its known value.

    • Rationale: Accurate calibration is essential for comparing experimental data with literature or predicted values.

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim params Set Acquisition Parameters (Pulse Program, Scans, etc.) shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum (to TMS or Solvent) phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: Experimental workflow for 13C NMR analysis.

Structure-Spectrum Correlation

The relationship between the molecular structure and the predicted 13C NMR signals can be visualized to aid in spectral assignment. The diagram below maps each unique carbon atom to its expected chemical shift region.

Caption: Correlation of carbon atoms to their predicted 13C NMR signals.

Conclusion and Alternative Methodologies

13C NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of this compound. The predicted spectrum, supported by comparative analysis with known compounds, offers a reliable blueprint for confirming its synthesis and purity.

While 13C NMR is definitive for the carbon skeleton, a comprehensive analysis would be complemented by:

  • 1H NMR: To confirm the number and connectivity of protons.

  • 19F NMR: To directly observe the fluorine environment, which is highly sensitive and can provide valuable structural information.[12]

  • 2D NMR (HSQC, HMBC): To establish direct (one-bond) and long-range (2-3 bond) correlations between protons and carbons, providing unequivocal proof of the assigned structure.

  • Mass Spectrometry: To confirm the molecular weight (160.57 g/mol ) and fragmentation pattern.[13]

By integrating the data from these techniques, researchers and drug development professionals can achieve an authoritative and trustworthy characterization of this compound, ensuring the integrity of their subsequent research and development efforts.

References

Deconstructing the Signature: A Comparative Guide to Interpreting the Mass Spectrum of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to interpreting the mass spectrum of 2-Chloro-6-fluoro-3-methylphenol. We will move beyond a simple cataloging of peaks to a nuanced understanding of the fragmentation pathways, grounded in the principles of mass spectrometry and supported by comparative data from analogous structures. This guide is designed to be a self-validating resource, empowering you to confidently identify and characterize this and similar halogenated phenolic compounds in your own analytical workflows.

The Molecular Blueprint: Predicting the Molecular Ion and Isotopic Pattern

The first step in interpreting any mass spectrum is to locate and verify the molecular ion peak (M⁺˙). For this compound (C₇H₆ClFO), the nominal molecular weight is 160.57 g/mol .[1][2] Therefore, we anticipate the molecular ion peak to appear at an m/z (mass-to-charge ratio) of 160.

However, the presence of a chlorine atom introduces a characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively.[3] This results in a distinctive M⁺˙ and M+2 peak pattern with a relative intensity ratio of roughly 3:1.[3] Thus, for this compound, we expect to observe:

  • M⁺˙ peak at m/z 160: Corresponding to the molecule containing the ³⁵Cl isotope.

  • M+2 peak at m/z 162: Corresponding to the molecule containing the ³⁷Cl isotope.

The presence of this 3:1 isotopic cluster is a strong preliminary confirmation of a monochlorinated compound.

FeatureExpected m/zRelative IntensitySignificance
Molecular Ion (M⁺˙)160~100% (for the cluster)Corresponds to [C₇H₆³⁵ClFO]⁺˙
Isotopic Peak (M+2)162~33%Corresponds to [C₇H₆³⁷ClFO]⁺˙

The Fragmentation Story: Unraveling the Pathways

Electron ionization (EI) mass spectrometry is a high-energy technique that not only ionizes the molecule but also induces fragmentation. The resulting fragment ions provide a structural fingerprint. Based on the functional groups present in this compound (a phenol, a chloro group, a fluoro group, and a methyl group), we can predict several key fragmentation pathways.

Initial Fragmentation Events

The initial fragmentation of the molecular ion is often dictated by the weakest bonds and the stability of the resulting fragments. For halogenated phenols, common initial losses include the halogen atom, hydrogen halides, and small neutral molecules like carbon monoxide (CO) and the formyl radical (CHO).[4][5]

dot

fragmentation_pathway M [M]⁺˙ m/z 160/162 F1 Loss of Cl [M-Cl]⁺ m/z 125 M->F1 - Cl• F2 Loss of HCl [M-HCl]⁺˙ m/z 124 M->F2 - HCl F3 Loss of CH₃ [M-CH₃]⁺ m/z 145/147 M->F3 - CH₃• F4 Loss of CO [M-CO]⁺˙ m/z 132/134 M->F4 - CO F5 Loss of CHO [M-CHO]⁺ m/z 131/133 M->F5 - CHO•

Caption: Predicted initial fragmentation pathways of this compound.

  • Loss of a Chlorine Radical (-Cl•): Cleavage of the C-Cl bond would result in a fragment ion at m/z 125 . This is a common fragmentation for chlorinated aromatic compounds.

  • Loss of Hydrogen Chloride (-HCl): The ortho-positioning of the chlorine and hydroxyl groups can facilitate the elimination of a neutral HCl molecule, leading to a radical cation at m/z 124 . This "ortho effect" is a known phenomenon in the mass spectrometry of ortho-substituted phenols.[4]

  • Loss of a Methyl Radical (-CH₃•): Benzylic cleavage of the methyl group is a favorable process, leading to a stable cation. This would produce a fragment ion at m/z 145/147 , retaining the chlorine isotopic pattern.

  • Loss of Carbon Monoxide (-CO): Phenolic compounds are known to undergo rearrangement and lose a neutral CO molecule from the aromatic ring, which would result in a fragment at m/z 132/134 .[6]

  • Loss of a Formyl Radical (-CHO•): A related fragmentation involves the loss of a formyl radical, leading to a fragment at m/z 131/133 .[6]

Comparative Fragmentation: Insights from Analogs

The mass spectrum of 2-Chloro-6-methylphenol (C₇H₇ClO) provides a valuable comparison, differing only by the absence of the fluorine atom.[7][8] The NIST database shows a prominent molecular ion peak at m/z 142/144.[7][8] Key fragments for 2-Chloro-6-methylphenol include:

m/zProposed FragmentNeutral LossComparison to Target Molecule
142/144[M]⁺˙-Molecular Ion
107[M-Cl]⁺Cl•Analogous to the expected m/z 125 fragment.
77[C₆H₅]⁺C H₂O + Cl•Loss of the substituent groups.

The prominent loss of the chlorine atom in 2-chloro-6-methylphenol strongly supports our prediction of a significant m/z 125 peak for our target molecule.

Studies on various halogenated phenols have shown a competition between the elimination of a halogen atom and the loss of carbon monoxide.[4][5] For chlorophenols, both fragmentation pathways are significant.[4] This reinforces the likelihood of observing fragments resulting from both the loss of Cl• and CO from this compound.

Experimental Protocol: A Self-Validating Workflow

To acquire a reliable mass spectrum of this compound, a standardized and well-controlled experimental setup is crucial. The following protocol outlines a robust method using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

dot

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in appropriate solvent (e.g., Dichloromethane) Injection Inject sample into GC Sample->Injection Separation Separation on a non-polar capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass analysis (e.g., Quadrupole) Ionization->Analysis Detection Detection and Data Acquisition Analysis->Detection

Caption: A typical GC-MS workflow for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for dilute samples or with a high split ratio (e.g., 50:1) for more concentrated samples. Injector temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is a good starting point.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. (This program should be optimized based on the retention time of the analyte and the presence of any impurities.)

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is crucial for generating reproducible fragmentation patterns that are comparable to library spectra.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion.

    • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the high concentration of the injection solvent from saturating the detector.

Summary of Predicted Mass Spectrum

The following table summarizes the key ions we predict to observe in the mass spectrum of this compound. The relative abundances are estimations based on the principles of fragmentation and comparison with analogous compounds. The base peak (most intense peak) is likely to be the molecular ion or a highly stable fragment.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossPredicted Relative Abundance
160/162[C₇H₆ClFO]⁺˙-High (Molecular Ion)
145/147[C₆H₃ClFO]⁺CH₃•Moderate to High
132/134[C₆H₆ClF]⁺˙COModerate
131/133[C₆H₅ClF]⁺CHO•Low to Moderate
125[C₇H₆FO]⁺Cl•Moderate to High
124[C₇H₅FO]⁺˙HClModerate

Conclusion: A Framework for Interpretation

Interpreting the mass spectrum of a novel or uncharacterized compound like this compound is a deductive process that combines theoretical knowledge with comparative analysis. By understanding the fundamental principles of ionization and fragmentation and by leveraging data from structurally related molecules, we can construct a highly probable fragmentation map. This guide provides a robust framework for this process, from predicting the initial molecular ion signature to proposing detailed fragmentation pathways and outlining a reliable experimental protocol for verification. The insights provided here should empower researchers to approach the structural elucidation of complex halogenated aromatics with confidence and scientific rigor.

References

A Comparative Guide to the FTIR Spectroscopy of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Chloro-6-fluoro-3-methylphenol, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with structurally related phenols, supported by theoretical principles and a detailed experimental protocol for spectral acquisition. Our objective is to elucidate the distinct spectral features arising from the unique substitution pattern of this molecule, thereby providing a robust framework for its identification and characterization.

The Power of Vibrational Spectroscopy in Molecular Characterization

FTIR spectroscopy is an indispensable analytical technique for the identification of organic compounds.[1] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds. These vibrations occur at specific, quantized frequencies that are characteristic of the bond type, the mass of the atoms involved, and the overall molecular environment.[1] Consequently, an FTIR spectrum, which plots infrared absorbance or transmittance against the wavenumber (cm⁻¹) of the radiation, serves as a unique molecular "fingerprint."[1]

For a complex molecule like this compound, the FTIR spectrum is a composite of the vibrational modes of its various functional groups and its aromatic backbone. By analyzing the position, intensity, and shape of the absorption bands, we can confirm the presence of key structural motifs and distinguish the compound from its isomers and other related substances.

The Predicted FTIR Spectrum of this compound

While a publicly available, peer-reviewed spectrum with a complete peak list for this compound is not readily accessible due to its common inclusion in proprietary spectral databases, we can predict its key spectral features based on established group frequencies. The structure of this compound, shown below, informs our predictions.[2]

Figure 1: Molecular Structure of this compound.

Based on this structure, we can anticipate the following key absorption bands:

Predicted Peak Range (cm⁻¹)Vibrational ModeAssociated Functional GroupExpected Characteristics
3600 - 3200O-H stretchPhenolic -OHStrong and broad due to intermolecular hydrogen bonding. The presence of ortho-substituents may influence the degree of broadening.
3100 - 3000C-H stretchAromatic C-HMedium to weak intensity.
2960 - 2850C-H stretchMethyl -CH₃Medium intensity.
1600 - 1450C=C stretchAromatic RingTwo to three bands of medium to strong intensity, characteristic of the benzene ring.
~1200C-O stretchPhenolic C-OStrong intensity. The exact position is sensitive to substitution on the ring.
1150 - 1000C-F stretchAryl-FStrong intensity. This is a key indicator for the presence of the fluorine substituent.
800 - 600C-Cl stretchAryl-ClStrong intensity. This peak confirms the presence of the chlorine atom.
900 - 675C-H out-of-plane bendAromatic C-HStrong intensity. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

A Comparative Analysis with Structurally Related Phenols

To understand the unique spectral contributions of the chloro, fluoro, and methyl groups in this compound, a comparison with the spectra of simpler, related phenols is highly instructive. We will consider phenol, m-cresol, 2-chloro-6-methylphenol, and 2-fluoro-6-methylphenol as our comparative compounds.

Phenol: The Unsubstituted Parent Compound

The FTIR spectrum of phenol provides a baseline for our comparison.[3] Its key features include a broad O-H stretch around 3350 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aromatic C=C stretching bands between 1600 and 1450 cm⁻¹, and a strong C-O stretching vibration around 1220 cm⁻¹.[3]

m-Cresol (3-Methylphenol): The Effect of Methylation

Compared to phenol, the spectrum of m-cresol will exhibit additional peaks corresponding to the methyl group, specifically C-H stretching vibrations between 2960 and 2850 cm⁻¹.[4][5] The substitution pattern will also influence the C-H out-of-plane bending bands in the fingerprint region.

2-Chloro-6-methylphenol: The Influence of the Chloro Group

The introduction of a chlorine atom in 2-chloro-6-methylphenol is expected to give rise to a strong C-Cl stretching absorption in the 800-600 cm⁻¹ region.[6][7] The high electronegativity of chlorine can also induce slight shifts in the frequencies of the aromatic C=C and C-H vibrations compared to m-cresol. The presence of two ortho-substituents may also affect the hydrogen bonding of the O-H group, potentially altering the shape and position of its broad absorption band.

2-Fluoro-6-methylphenol: The Impact of the Fluoro Group

Fluorine, being the most electronegative element, will have a pronounced effect on the spectrum. A strong C-F stretching band is expected in the 1150-1000 cm⁻¹ range.[8] This peak is a key diagnostic feature for the presence of the fluorine substituent. Similar to the chloro-substituted analogue, the electronic effects of the fluorine atom will likely cause shifts in the other ring vibrations.

Table 1: Predicted Comparative FTIR Peak Positions (cm⁻¹) for this compound and Related Compounds

Vibrational ModePhenolm-Cresol2-Chloro-6-methylphenol2-Fluoro-6-methylphenolThis compound
O-H Stretch ~3350 (broad)~3350 (broad)~3350 (broad)~3350 (broad)~3350 (broad)
Aromatic C-H Stretch 3100-30003100-30003100-30003100-30003100-3000
Aliphatic C-H Stretch N/A2960-28502960-28502960-28502960-2850
Aromatic C=C Stretch 1600-14501600-14501600-14501600-14501600-1450
C-O Stretch ~1220~1220~1220~1220~1220
C-F Stretch N/AN/AN/A1150-10001150-1000
C-Cl Stretch N/AN/A800-600N/A800-600

This table provides a qualitative comparison. The precise wavenumbers will vary depending on the specific electronic and steric environment within each molecule. The key takeaway is that the spectrum of this compound will be a composite of the features of a substituted phenol, with the distinct and strong absorptions of the C-F and C-Cl bonds serving as crucial identifiers.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Phenol

The following protocol details the preparation of a potassium bromide (KBr) pellet, a common and reliable method for obtaining the FTIR spectrum of a solid sample.

Rationale for the KBr Pellet Method

For solid samples, infrared radiation can be scattered by the particles, leading to a poor-quality spectrum with a sloping baseline and distorted peak shapes. The KBr pellet technique mitigates this by dispersing the analyte in a matrix of an infrared-transparent material, potassium bromide. When subjected to high pressure, the KBr flows and forms a transparent disc, allowing the infrared beam to pass through the sample with minimal scattering.

Step-by-Step Methodology

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition start Start grind_sample Grind 1-2 mg of This compound start->grind_sample grind_kbr Grind ~200 mg of dry, spectroscopic grade KBr grind_sample->grind_kbr mix Thoroughly mix sample and KBr in an agate mortar grind_kbr->mix load_die Load mixture into pellet die mix->load_die press Apply 8-10 tons of pressure for 2-5 minutes load_die->press eject Carefully eject the transparent pellet press->eject background Acquire background spectrum of a blank KBr pellet eject->background acquire_spectrum Acquire sample spectrum background->acquire_spectrum process Process data (baseline correction, normalization) acquire_spectrum->process end End process->end

Figure 2: Experimental Workflow for FTIR Analysis using the KBr Pellet Method.

  • Preparation of Materials: Use spectroscopic grade KBr that has been dried in an oven at 110°C for at least 4 hours to remove any adsorbed water, which shows strong IR absorption bands.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine powder.

  • Mixing: Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes until it is a homogenous, fine powder.

  • Pellet Formation: Transfer the powder mixture to a pellet die and press it in a hydraulic press at 8-10 tons of pressure for 2-5 minutes.

  • Pellet Inspection: The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Background Spectrum: Acquire a background spectrum using a blank KBr pellet to account for instrumental and atmospheric absorptions (H₂O and CO₂).

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the FTIR spectrum.

Conclusion

The FTIR spectrum of this compound is predicted to be rich in information, characterized by the vibrational modes of its phenolic backbone and its unique combination of chloro, fluoro, and methyl substituents. While a detailed quantitative comparison is limited by the accessibility of spectral data, a thorough understanding of group frequencies allows for a robust qualitative analysis. The presence of strong C-F and C-Cl stretching bands, in conjunction with the characteristic absorptions of the substituted phenol moiety, provides a definitive spectral signature for this important chemical intermediate. The experimental protocol provided herein offers a reliable method for obtaining high-quality spectra for this and other solid organic compounds, enabling their unambiguous identification and characterization.

References

A Comparative Guide for Researchers: 2-Chloro-6-fluoro-3-methylphenol vs. 2-Chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Two Key Synthetic Building Blocks

For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount. Polysubstituted phenols are a critical class of building blocks, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides a detailed, objective comparison of two such phenols: 2-Chloro-6-fluoro-3-methylphenol and 2-Chloro-6-methylphenol. By examining their physicochemical properties, acidity, spectroscopic characteristics, synthesis, and reactivity, this document aims to equip scientists with the necessary insights to make informed decisions in their research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental starting point for comparing these two molecules is an examination of their intrinsic physical and chemical properties. The introduction of a fluorine atom in this compound in place of a hydrogen atom in 2-Chloro-6-methylphenol leads to notable differences in molecular weight, and potentially in melting and boiling points, which can have implications for reaction conditions and purification strategies.

PropertyThis compound2-Chloro-6-methylphenol
CAS Number 261762-90-7[1]87-64-9[2]
Molecular Formula C₇H₆ClFO[1]C₇H₇ClO[2]
Molecular Weight 160.57 g/mol [1]142.58 g/mol [2]
Appearance Not specified in available dataColorless to light yellow liquid[2]
Melting Point 47-50 °CNot specified in available data
Boiling Point 211 °C86 °C

Acidity and pKa: The Influence of Halogen Substitution

The acidity of a phenol is a critical parameter that dictates its reactivity, particularly in base-catalyzed reactions. The acidity is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity of the phenol (i.e., lowering its pKa).

For 2-Chloro-6-methylphenol, a predicted pKa value is approximately 8.84[2]. The chloro and methyl groups have opposing effects on acidity. The chlorine atom is electron-withdrawing via the inductive effect (-I), which stabilizes the phenoxide ion and increases acidity. Conversely, the methyl group is electron-donating (+I), which destabilizes the phenoxide ion and decreases acidity.

In the case of this compound, the introduction of a fluorine atom adds another layer of complexity. Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which is stronger than that of chlorine. However, like chlorine, fluorine also has lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). This +R effect is stronger for fluorine than for chlorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. These two opposing effects, the strong -I and a notable +R effect, make the prediction of its exact pKa challenging without experimental data. However, given the ortho position of the fluorine atom to the hydroxyl group, the strong -I effect is expected to dominate, leading to a lower pKa compared to 2-Chloro-6-methylphenol, making it a stronger acid.

G cluster_0 Electronic Effects on Phenolic Acidity Phenoxide_Ion_1 2-Chloro-6-methylphenoxide Ion Inductive_Effect_Cl -I Effect (Cl) Phenoxide_Ion_1->Inductive_Effect_Cl Stabilizing Donating_Effect_Me +I Effect (Methyl) Phenoxide_Ion_1->Donating_Effect_Me Destabilizing Phenoxide_Ion_2 2-Chloro-6-fluoro-3-methylphenoxide Ion Phenoxide_Ion_2->Inductive_Effect_Cl Stabilizing Inductive_Effect_F -I Effect (F, stronger) Phenoxide_Ion_2->Inductive_Effect_F Strongly Stabilizing Resonance_Effect_F +R Effect (F) Phenoxide_Ion_2->Resonance_Effect_F Weakly Destabilizing Phenoxide_Ion_2->Donating_Effect_Me Destabilizing

Caption: Electronic effects influencing the stability of the conjugate bases.

Spectroscopic Characterization: A Comparative Fingerprint

The structural differences between these two compounds are clearly reflected in their spectroscopic data. A comparative analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provides valuable information for their identification and characterization.

1H and 13C NMR Spectroscopy

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution of a hydrogen atom with a fluorine atom in this compound will lead to distinct changes in the 1H and 13C NMR spectra compared to 2-Chloro-6-methylphenol.

Expected 1H NMR Spectral Differences:

  • Aromatic Region: The aromatic protons in both molecules will exhibit complex splitting patterns. In this compound, the fluorine atom will introduce additional coupling (1H-19F coupling), further complicating the signals of nearby protons.

  • Methyl Group: The chemical shift of the methyl protons will be influenced by the presence of the adjacent fluorine atom in the fluorinated compound, likely causing a slight downfield shift compared to the non-fluorinated analog.

Expected 13C NMR Spectral Differences:

  • Aromatic Carbons: The carbon atoms in the aromatic ring of this compound will show coupling to the fluorine atom (13C-19F coupling), which is a key diagnostic feature. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), and other carbons will show smaller two- and three-bond couplings.

  • Chemical Shifts: The strong electronegativity of fluorine will cause a significant downfield shift for the carbon atom it is attached to.

Compound Key 1H NMR Features Key 13C NMR Features
This compound Aromatic protons show 1H-19F coupling.Aromatic carbons show 13C-19F coupling; significant downfield shift for the carbon bonded to fluorine.
2-Chloro-6-methylphenol Aromatic protons show standard 1H-1H coupling.No C-F coupling; chemical shifts are influenced by the chloro and methyl groups.
Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by the characteristic broad O-H stretching vibration of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. Other key absorptions will include aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1500-1600 cm⁻¹), and C-O stretching (around 1200 cm⁻¹). The main difference in the IR spectrum of this compound will be the presence of a C-F stretching vibration, which typically appears in the region of 1000-1400 cm⁻¹.

Vibrational Mode This compound (Expected Range) 2-Chloro-6-methylphenol (Expected Range)
O-H Stretch (broad) 3200-3600 cm⁻¹3200-3600 cm⁻¹
Aromatic C-H Stretch 3000-3100 cm⁻¹3000-3100 cm⁻¹
C=C Aromatic Stretch 1500-1600 cm⁻¹1500-1600 cm⁻¹
C-O Stretch ~1200 cm⁻¹~1200 cm⁻¹
C-F Stretch 1000-1400 cm⁻¹Absent
C-Cl Stretch 600-800 cm⁻¹600-800 cm⁻¹

Synthesis and Reactivity: A Chemist's Perspective

Both this compound and 2-Chloro-6-methylphenol are valuable intermediates in organic synthesis. Their preparation and subsequent reactivity are of great interest to synthetic chemists.

Synthetic Approaches

The synthesis of polysubstituted phenols often involves multi-step sequences. A common strategy for the synthesis of 2-Chloro-6-methylphenol involves the chlorination of m-cresol. This reaction can be challenging in terms of regioselectivity, as chlorination can occur at multiple positions on the aromatic ring. The use of specific catalysts and reaction conditions is crucial to favor the desired isomer[3].

A plausible synthetic route for 2-Chloro-6-methylphenol is the direct chlorination of m-cresol using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst.

G m-Cresol m-Cresol 2-Chloro-6-methylphenol 2-Chloro-6-methylphenol m-Cresol->2-Chloro-6-methylphenol SO₂Cl₂, AlCl₃

Caption: Synthesis of 2-Chloro-6-methylphenol from m-cresol.

The synthesis of this compound is more complex due to the need to introduce three different substituents with specific regiochemistry. A potential strategy could involve starting with a pre-functionalized benzene ring and introducing the substituents sequentially. For instance, one could start with a fluorinated or chlorinated cresol derivative and then introduce the remaining halogen.

Reactivity Profile

The reactivity of these phenols in various chemical transformations will be influenced by the electronic nature of their substituents.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director. However, the presence of two deactivating halogen atoms will reduce the overall reactivity of the aromatic ring towards electrophiles compared to phenol or cresol. The fluorine atom in this compound, being more electronegative, will have a stronger deactivating effect than the corresponding hydrogen in 2-Chloro-6-methylphenol.

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups ortho and para to a leaving group can facilitate nucleophilic aromatic substitution. While the chlorine and fluorine atoms are not typically good leaving groups on an aromatic ring, under forcing conditions, their substitution might be possible, and the reactivity would be enhanced in the more electron-deficient fluorinated analog.

  • Reactions of the Hydroxyl Group: The hydroxyl group in both compounds will undergo typical reactions of phenols, such as ether and ester formation. The increased acidity of this compound may influence the reaction rates in base-catalyzed processes.

Applications in Research and Development

Both this compound and 2-Chloro-6-methylphenol serve as important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • 2-Chloro-6-methylphenol is a versatile building block used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs[4]. Its antimicrobial properties also make it useful as a preservative[4].

  • This compound is utilized as a scaffold for constructing bioactive molecules. The presence of the fluorine atom is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Conclusion

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-fluoro-3-methylphenol Derivatives: A Scoping Review and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 6, 2026 – The pursuit of novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of modern drug discovery. Within this landscape, halogenated phenolic compounds have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive overview of the known and potential biological activities of derivatives of 2-Chloro-6-fluoro-3-methylphenol, a unique substituted phenol. While direct comparative studies on a series of these specific derivatives are not yet prevalent in published literature, this review synthesizes data from structurally related compounds to forecast their potential as antimicrobial, anti-inflammatory, and anticancer agents, thereby highlighting promising avenues for future research and development.

Introduction: The Therapeutic Potential of Halogenated Phenols

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The introduction of halogen atoms, such as chlorine and fluorine, into the phenolic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability.[2] This, in turn, can enhance its biological activity and target specificity. This compound serves as an intriguing scaffold for the development of novel therapeutic agents due to the unique interplay of its substituents. The chlorine and fluorine atoms are expected to enhance its binding properties and stability, while the methyl group can influence its selectivity and pharmacokinetic profile.[3]

Projected Antimicrobial Activity: A Promising Frontier

While specific studies on a broad range of this compound derivatives are limited, the existing literature on related halogenated phenols provides a strong rationale for their investigation as antimicrobial agents. Halogenation has been shown to be a critical factor in enhancing the antimicrobial and antibiofilm activities of phenolic compounds.[2]

Comparative Analysis of Related Compounds

Studies on other halogenated phenols have demonstrated significant antimicrobial efficacy. For instance, 2,4,6-triiodophenol has been identified as a potent inhibitor of Staphylococcus aureus biofilms with a minimum inhibitory concentration (MIC) of 5 μg/mL.[2] The mechanism of action for such compounds is often attributed to the disruption of bacterial cell membranes and the inhibition of key cellular processes. Research on Schiff base derivatives of other chlorinated phenols, such as 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol, has also revealed notable antibacterial and antifungal activity.[1]

Derivatives of this compound could be synthesized to explore a range of modifications, such as the formation of ethers, esters, or the introduction of further substituents on the phenyl ring. It is hypothesized that these modifications will modulate the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Structurally Related Halogenated Phenols
CompoundTarget OrganismActivity (MIC/Zone of Inhibition)Reference
2,4,6-triiodophenolStaphylococcus aureusMIC: 5 μg/mL[2]
2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenolS. aureus, E. coli, A. nigerSignificant zone of inhibition[1]
Substituted Quinoline DerivativesS. aureus, E. coli, C. albicansPotent activity
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This standard method is used to evaluate the antimicrobial activity of synthesized compounds.

Methodology:

  • Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) equivalent to 0.5 McFarland standard.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Rationale: This assay provides a preliminary, qualitative assessment of the antimicrobial potential of the derivatives, allowing for the rapid screening of a library of compounds.

Diagram 1: Antimicrobial Screening Workflow```dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize Culture Media inoculate Inoculate Agar Plates prep_media->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds, Controls & Standards create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare Compare with Standards measure_zones->compare

Caption: Simplified pathway of LPS-induced nitric oxide production.

Anticipated Anticancer Properties: A Look into Cytotoxicity

The search for novel anticancer agents is a continuous effort, and halogenated organic molecules have shown promise in this area. The presence of chlorine and fluorine in the this compound scaffold could lead to derivatives with significant cytotoxic activity against various cancer cell lines.

Evidence from Similar Compounds

Studies on 5-chloro-6-methylaurone derivatives have demonstrated their potential as anticancer agents, with some compounds showing remarkable growth inhibition and cytotoxicity against a panel of human cancer cell lines. [4]Similarly, chlorochalcones have been shown to selectively target malignant cells while sparing normal cells, inducing apoptosis through the modulation of reactive oxygen species and mitochondrial dysfunction. [5]These findings suggest that derivatives of this compound could exhibit similar mechanisms of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Crystal Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: This assay provides a quantitative measure of the cytotoxic potential of the synthesized derivatives against cancer cells, allowing for the identification of lead compounds for further development.

Future Outlook and a Call for Research

The analysis of structurally related compounds strongly suggests that derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. A systematic approach to synthesize a library of these derivatives and screen them for antimicrobial, anti-inflammatory, and anticancer activities is warranted. Such studies would not only identify novel bioactive molecules but also contribute to a deeper understanding of the structure-activity relationships of halogenated phenols.

This guide serves as a foundational call to action for researchers in medicinal chemistry and drug development to explore the therapeutic potential of this unique chemical scaffold. The synthesis and rigorous biological evaluation of this compound derivatives could unlock a new class of potent and selective therapeutic agents.

References

A Researcher's Guide to Regioselective Synthesis of Halogenated Phenol Isomers: Efficiency and Control

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated phenols are foundational building blocks in the synthesis of a vast array of high-value molecules, from pharmaceuticals and agrochemicals to advanced materials. The specific isomeric form of a halogenated phenol—whether the halogen is positioned ortho, meta, or para to the hydroxyl group—dramatically influences its reactivity and the ultimate properties of the final product. Achieving high synthetic efficiency, therefore, is not merely about yield; it is about precise control over regioselectivity.

This guide provides an in-depth comparison of synthetic strategies for accessing different halogenated phenol isomers. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern isomer distribution, offering field-proven insights and experimental data to empower researchers in drug development and chemical synthesis to make informed, effective decisions.

The Mechanistic Cornerstone: Electrophilic Aromatic Substitution in Phenols

The synthesis of halogenated phenols is primarily governed by the principles of Electrophilic Aromatic Substitution (EAS). The hydroxyl (-OH) group of phenol is a powerful activating substituent, making the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1] This high reactivity often allows for halogenation to proceed under mild conditions, frequently without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings.[1][2][3]

The activating nature of the -OH group stems from its ability to donate a lone pair of electrons into the benzene ring through resonance. This donation stabilizes the carbocation intermediate (the arenium ion) formed during the EAS mechanism and increases the electron density at the ortho and para positions, making them the primary sites for electrophilic attack.[3][4][5] Consequently, direct halogenation of phenol almost exclusively yields ortho and para isomers.

EAS_Mechanism cluster_Resonance Resonance Structures of Phenol cluster_Attack Electrophilic Attack cluster_Deprotonation Final Product Formation P Phenol (Increased e- density at ortho/para positions) R1 Ortho Anion Phenol Phenol Ring R2 Para Anion R3 Ortho Anion Arenium Arenium Ion (Intermediate) Phenol->Arenium Attack at ortho/para position E E+ (Halogen Electrophile) E->Arenium Product Halogenated Phenol Arenium->Product Deprotonation (Restores Aromaticity)

Caption: General mechanism of Electrophilic Aromatic Substitution on phenol.

The Decisive Factors: Controlling the Ortho vs. Para Ratio

While the -OH group directs substitution to the ortho and para positions, the ratio between these two isomers is not statistical and can be manipulated. The choice of solvent, temperature, and halogenating agent are critical levers for controlling the reaction's outcome.

  • Solvent Polarity: This is arguably the most influential factor.

    • Polar, Protic Solvents (e.g., Water): In aqueous media, phenol can ionize to form the highly reactive phenoxide ion. This ion is so strongly activated that reaction with bromine water, for instance, leads to an uncontrollable, rapid reaction that yields the 2,4,6-tribromophenol as a white precipitate.[3][5][6]

    • Non-Polar Solvents (e.g., CS₂, CHCl₃, CCl₄): In solvents of low polarity, the ionization of phenol is suppressed. The reaction proceeds on the less activated, neutral phenol molecule, which allows for controlled monohalogenation.[3][7][8] In these cases, the para product is often favored, primarily due to the steric hindrance at the ortho positions, which are adjacent to the bulky hydroxyl group.[9]

  • Temperature: Lower reaction temperatures (e.g., < 5 °C) generally favor monohalogenation and can help improve selectivity by reducing the overall reaction rate and minimizing side reactions.[2][7]

  • Steric Hindrance: The size of the incoming electrophile and any existing substituents on the phenol ring can impede attack at the ortho position. This effect is a primary reason for the common preference for para substitution.[2][10] For example, methods utilizing sterically bulky sulfoxides in combination with HBr have been developed to achieve high para-selectivity in bromination.[11]

  • Catalysts and Specialized Reagents: Modern synthetic methods employ catalysts to steer the reaction towards a desired isomer with high fidelity.

    • Ortho-Selectivity: Amine and ammonium salt-catalyzed processes have been developed that can direct halogenation preferentially to the ortho position.[12] It is believed that these catalysts interact with the phenolic proton via hydrogen bonding, orienting the halogenating agent for attack at the adjacent position.

    • Para-Selectivity: The choice of chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), has been shown to be highly promising for favoring the formation of para-isomers.[13]

Control_Workflow Start Phenol Halogenation Condition Select Reaction Conditions Start->Condition Polar Polar Solvent (e.g., H₂O) Condition->Polar High Polarity NonPolar Non-Polar Solvent (e.g., CS₂) Condition->NonPolar Low Polarity Catalyst Use of Catalyst (e.g., Amine Salt) Condition->Catalyst Directed Synthesis Product1 Polysubstitution (e.g., 2,4,6-Tribromophenol) Polar->Product1 Product2 Monosubstitution (Mainly para-isomer) NonPolar->Product2 Product3 High ortho-Selectivity Catalyst->Product3

Caption: Workflow for controlling regioselectivity in phenol halogenation.

A Comparative Analysis of Halogenation Efficiency

The synthetic approach varies significantly depending on the target halogen.

Chlorination

Direct chlorination of phenol can be difficult to control. However, selectivity can be achieved by carefully tuning the reaction conditions.

Target IsomerReagent(s)SolventTemperatureKey Outcome & CommentsReference(s)
2-Chlorophenol Cl₂Molten Phenol (no solvent)50-150°CFavors ortho isomer formation.[14][15]
4-Chlorophenol Cl₂Polar SolventsAmbientTends to yield the para derivative.[14]
4-Chlorophenol SO₂Cl₂VariousAmbientHigh selectivity for the para-isomer is often observed.[13]
2-Chlorophenols N,N'-dimethylhydrazine dihydrochlorideCH₃CNRefluxAn advanced method via nucleophilic chlorination of quinone monoketals.[16]
Bromination

Bromination is the most extensively studied halogenation of phenol, with well-established protocols for achieving various outcomes.

Target Isomer(s)Reagent(s)SolventTemperatureKey Outcome & CommentsReference(s)
2,4,6-Tribromophenol Bromine Water (Br₂/H₂O)WaterAmbientRapid reaction, forms a white precipitate.[3][5]
o/p Mixture Br₂CS₂ or CCl₄Low (e.g., 0-5°C)Monobromination occurs, with para-isomer as the major product.[6][7][9]
2-Bromophenol (major) NBS, p-TsOH (cat.)MethanolAmbientExcellent selectivity for mono ortho-bromination in short reaction times.[17][18]
4-Bromophenol (major) HBr, Sterically Hindered SulfoxideDioxane50°CHigh para-selectivity due to steric effects from the oxidant system.[11]
Iodination

Due to the low electrophilicity of I₂, iodination is the most challenging and typically requires an activating or oxidizing agent to generate a more potent iodine electrophile (e.g., I⁺).

Target Isomer(s)Reagent(s)Solvent/ConditionsKey Outcome & CommentsReference(s)
2-Iodophenol I₂, H₂O₂WaterRoom TempYields a mixture of 2-iodophenol and 2,6-diiodophenol.
o/p Mixture N-Iodosuccinimide (NIS)VariousMildCommon and effective reagent for iodination.
4-Iodophenol 1. NaNO₂, H₂SO₄2. KIWater0°C then 75-80°CA robust, indirect method via diazotization of p-aminophenol.

Validated Experimental Protocols

The following protocols are representative examples for achieving regioselective control.

Protocol 1: Selective Synthesis of 4-Bromophenol

This protocol leverages a non-polar solvent and low temperature to favor monobromination at the para position.

  • Rationale: Carbon disulfide (CS₂) is a non-polar solvent that minimizes the formation of the highly reactive phenoxide ion, thereby preventing over-bromination. The low temperature further moderates reactivity. The para position is favored sterically over the two ortho positions.[6][7]

  • Materials:

    • Phenol (9.4 g, 0.1 mol)

    • Carbon disulfide (CS₂) (60 mL)

    • Bromine (16.0 g, 5.1 mL, 0.1 mol)

    • 10% Sodium hydroxide solution

    • Drying agent (e.g., anhydrous MgSO₄)

    • Ice-salt bath

  • Procedure:

    • In a flask equipped with a dropping funnel and stirrer, dissolve phenol in 20 mL of carbon disulfide.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Separately, dissolve bromine in the remaining 40 mL of carbon disulfide.

    • Add the bromine solution dropwise to the stirred phenol solution over 1 hour, maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir for an additional 2 hours at low temperature.

    • Allow the reaction to warm to room temperature and evaporate the CS₂ under a fume hood.

    • Wash the resulting residue with water and then with a dilute sodium hydroxide solution to remove unreacted phenol and HBr.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over MgSO₄, and remove the solvent via rotary evaporation to yield a mixture of bromophenols, with 4-bromophenol as the major product. Further purification can be achieved by chromatography or recrystallization.

Protocol 2: Synthesis of 4-Iodophenol via Diazotization

This classic Sandmeyer-type reaction provides a reliable route to isomerically pure 4-iodophenol, avoiding the challenges of direct iodination.

  • Rationale: Direct iodination of phenol is often low-yielding and difficult to control. The diazotization of an aminophenol followed by displacement with iodide is a highly efficient and regiochemically unambiguous alternative.[19]

  • Materials:

    • 4-Aminophenol (10.9 g, 0.1 mol)

    • Concentrated Sulfuric Acid (H₂SO₄) (6.5 mL)

    • Sodium Nitrite (NaNO₂) (7.2 g, 0.104 mol)

    • Potassium Iodide (KI) (20 g, 0.12 mol)

    • Ice, Water

  • Procedure:

    • Prepare a solution of 4-aminophenol in a mixture of 50 g of ice, 50 mL of water, and the concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

    • Prepare a solution of sodium nitrite in 15 mL of water.

    • Add the sodium nitrite solution dropwise to the cold 4-aminophenol solution with constant stirring, keeping the temperature at 0°C. This forms the diazonium salt.

    • In a separate beaker, dissolve the potassium iodide in 20 mL of water and cool in an ice bath.

    • Pour the cold diazonium salt solution into the potassium iodide solution.

    • Gently warm the resulting mixture on a water bath to 75-80°C until the evolution of nitrogen gas ceases. The 4-iodophenol will separate as a dark oil.

    • Cool the mixture to room temperature and extract the product with diethyl ether.

    • Wash the ether extract with a dilute sodium thiosulfate solution to remove any residual iodine, then with water.

    • Dry the organic layer over a drying agent, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or recrystallization from ligroin to yield pure 4-iodophenol.[19]

Concluding Remarks for the Practicing Scientist

The efficient synthesis of specific halogenated phenol isomers is a solvable, yet nuanced, challenge. A thorough understanding of the interplay between the electronic effects of the hydroxyl group and the steric and environmental factors of the reaction is paramount.

  • For monobromination and monochlorination , the primary control lever is solvent polarity. Non-polar solvents are essential to temper the high reactivity of the phenol ring and generally favor the sterically less-hindered para isomer.

  • For achieving high ortho-selectivity , modern catalytic methods involving hydrogen-bond-donating catalysts offer a powerful and increasingly reliable strategy.

  • For iodination , particularly when high isomeric purity is required, indirect methods such as the diazotization of the corresponding aminophenol remain the most robust and efficient approach.

By carefully selecting the halogenating agent, solvent, and temperature based on the mechanistic principles outlined in this guide, researchers can effectively control the regiochemical outcome and maximize the synthetic efficiency of these critical chemical intermediates.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3,6-Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenolic compounds are fundamental structural motifs in a vast array of molecules, from natural products and pharmaceuticals to industrial antioxidants.[1] The precise substitution pattern on the aromatic ring dictates the molecule's chemical reactivity, biological activity, and physical properties. For researchers in drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the most powerful toolset for this purpose.

This guide offers an in-depth comparison of the spectroscopic signatures of phenols bearing substituents at the 2, 3, and 6 positions. We will move beyond a simple recitation of data to explore the underlying principles—the electronic and steric effects—that govern the observed differences in UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By understanding the causality behind these spectral shifts and patterns, researchers can interpret data with greater confidence and troubleshoot analytical challenges more effectively.

Core Principles: The Interplay of Steric and Electronic Effects

The spectroscopic behavior of a substituted phenol is primarily governed by two factors:

  • Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring. Alkyl groups, such as methyl or tert-butyl, are weak electron-donating groups (EDGs) through an inductive effect. These effects alter the energy levels of the π-electron system and modify the electron density (and thus the magnetic environment) of ring protons and carbons.[2][3]

  • Steric Effects: Bulky substituents, particularly at the ortho positions (2 and 6), create steric hindrance around the hydroxyl group. This has profound consequences for intermolecular interactions, most notably hydrogen bonding, which dramatically influences the spectral characteristics of the -OH group itself.[4]

The unique 2,3,6-substitution pattern combines the influence of two ortho substituents and one meta substituent, leading to distinct and predictable spectroscopic features.

Comparative Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the benzene ring chromophore. The hydroxyl group itself is a powerful auxochrome that modifies the absorption of the benzene ring.

  • Mechanism of Influence: Electron-donating substituents, like the alkyl groups in our target molecules, interact with the π-system, slightly raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift).[5]

  • Expected Observations: Compared to phenol (λmax ≈ 270 nm), 2,3,6-substituted phenols will exhibit a slight bathochromic shift. For instance, the λmax for phenol in methanol is around 275 nm, and the addition of electron-donating groups can shift this further into the 275-285 nm range.[6][7] While spectrophotometry is generally not sensitive enough to distinguish between individual substituted phenol isomers without a separation step, it serves as a preliminary confirmation of the phenolic chromophore.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the vibrational modes of specific functional groups. For 2,3,6-substituted phenols, the most informative regions are the O-H stretching, C-O stretching, and the aromatic C-H bending regions.

  • O-H Stretching Vibration (νO-H):

    • Causality: In unsubstituted or less hindered phenols, the hydroxyl protons readily form strong intermolecular hydrogen bonds. This broadens the O-H bond length, weakens the bond, and shifts the stretching frequency to lower wavenumbers, resulting in a characteristic broad band between 3200-3550 cm⁻¹.[8][9][10]

    • The 2,6-Disubstitution Effect: The presence of two ortho substituents, especially bulky ones like tert-butyl, sterically hinders the hydroxyl group, preventing it from participating in intermolecular hydrogen bonding. Consequently, the IR spectrum will display a sharp, "free" O-H stretching band at a higher frequency, typically around 3600-3650 cm⁻¹. This is one of the most dramatic and diagnostically useful differences.

  • C-O Stretching Vibration (νC-O):

    • Causality: The C-O stretch in phenols is found at a higher wavenumber (around 1200-1250 cm⁻¹) compared to aliphatic alcohols (1000-1200 cm⁻¹) due to the partial double bond character from resonance with the aromatic ring.[3]

    • Expected Observations: This band will be present in all substituted phenols, serving as a key identifier. The precise position can be subtly influenced by the electronic effects of the other ring substituents but is generally found in the expected 1200-1260 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane (OOP) Bending:

    • Causality: The pattern of strong absorption bands in the 675-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.[11] For a 1,2,3,4-tetrasubstituted ring (as in our 2,3,6-substituted phenol), one would expect to find a characteristic band for the two adjacent free hydrogens. This typically appears as a strong absorption in the 800-840 cm⁻¹ range.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a comprehensive workflow for the structural elucidation of a novel 2,3,6-substituted phenol.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Structure Confirmation Sample Unknown Phenol Sample Prep_NMR Dissolve in CDCl3 (or DMSO-d6) + TMS Prep_UV Prepare dilute solution in spectral grade solvent (e.g., EtOH, Hexane) Prep_IR Prepare KBr pellet (solid) or neat film (liquid) Prep_MS Dissolve in volatile solvent (e.g., MeOH, MeCN) or direct injection NMR ¹H & ¹³C NMR Determine connectivity, proton environment, and carbon backbone Prep_NMR->NMR Prep_NMR->NMR Acquire Spectra UV UV-Vis Confirm aromatic chromophore, check for conjugation Prep_UV->UV Prep_UV->UV Measure Absorbance IR FT-IR Identify functional groups (-OH, C-O, Ar-H), probe H-bonding Prep_IR->IR Prep_IR->IR Measure Transmittance MS Mass Spec Determine molecular weight and fragmentation pattern Prep_MS->MS Prep_MS->MS Analyze m/z Interpret Synthesize all spectral data NMR->Interpret UV->Interpret IR->Interpret MS->Interpret Structure Propose & Confirm Structure Interpret->Structure Interpret->Structure Final Elucidation

Caption: General experimental workflow for the comprehensive spectroscopic characterization of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating the precise structure of substituted phenols. Both ¹H and ¹³C NMR provide a wealth of information.

  • ¹H NMR Spectroscopy:

    • Hydroxyl Proton (-OH): As with IR, the chemical shift of the -OH proton is highly sensitive to hydrogen bonding and steric hindrance.[12] In a non-hindered phenol in a solvent like CDCl₃, the -OH signal might appear between 4-7 ppm and can be broad.[13] For a 2,6-disubstituted phenol, steric hindrance shields the proton from the solvent, causing a significant upfield shift to a much sharper signal, often appearing between 4.5-5.5 ppm.[14] This upfield shift and sharpening are highly diagnostic. A D₂O shake experiment can be used for definitive confirmation, as the -OH proton will exchange with deuterium, causing its signal to disappear.[15]

    • Aromatic Protons (Ar-H): A 2,3,6-trisubstituted phenol has two remaining protons on the ring at positions 4 and 5. These adjacent, non-equivalent protons will split each other, appearing as a pair of doublets (an AX or AB system). The electron-donating alkyl groups will shield these protons relative to benzene (7.26 ppm), shifting them upfield into the ~6.5-7.0 ppm region. For 2,3,6-trimethylphenol, the two aromatic protons appear at approximately 6.61 and 6.79 ppm.[16]

    • Alkyl Protons: The methyl groups at positions 2, 3, and 6 will appear as sharp singlets in the typical alkyl region (~2.1-2.3 ppm). Their distinct chemical shifts are due to the slightly different electronic environments at the ortho and meta positions.

  • ¹³C NMR Spectroscopy:

    • C1 (Carbon bearing -OH): The carbon atom directly attached to the electronegative oxygen is significantly deshielded and appears far downfield, typically around 150-158 ppm.[3][13]

    • Substituted Aromatic Carbons (C2, C3, C6): These carbons will appear downfield of unsubstituted carbons due to the alpha-effect of the attached alkyl groups.

    • Unsubstituted Aromatic Carbons (C4, C5): These carbons will have chemical shifts influenced by the electronic effects of the substituents.

    • Alkyl Carbons: The methyl carbons will resonate in the upfield alkyl region, typically between 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways. Electron Ionization (EI) is a common method for analyzing such compounds.

  • Molecular Ion (M⁺•): Phenols generally show a prominent molecular ion peak, confirming the molecular weight. For 2,3,6-trimethylphenol, the molecular weight is 136.19 g/mol , and the M⁺• peak at m/z 136 is strong.[17]

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical ([M-15]⁺): For alkylphenols, the most characteristic fragmentation is the loss of a methyl group (•CH₃) from the molecular ion. This results in a very stable benzylic-type cation or a quinone-methide structure. For 2,3,6-trimethylphenol, the base peak (the most intense peak) is often the [M-15]⁺ ion at m/z 121.[17]

    • Loss of CO ([M-28]⁺): A common fragmentation for phenols is the loss of carbon monoxide after rearrangement, leading to a cyclopentadienyl cation. This would appear at m/z 108 for 2,3,6-trimethylphenol.

    • For tert-Butyl Groups: If the substituents at positions 2 and 6 were bulky tert-butyl groups, a prominent peak corresponding to the loss of isobutylene (56 Da) via a McLafferty-type rearrangement would be observed, in addition to the loss of a methyl radical (M-15). The base peak for Butylated Hydroxytoluene (BHT), a related compound, is often the [M-15]⁺ ion at m/z 205.[18]

Data Summary: A Comparative Table

The table below summarizes the expected spectroscopic features for two representative 2,3,6-substituted phenols, highlighting the key differences.

Spectroscopic Feature2,3,6-Trimethylphenol2,6-di-tert-butyl-3-methylphenolRationale for Difference
Molecular Weight 136.19 g/mol 220.35 g/mol [19]Difference in alkyl substituents.
UV-Vis (λmax) ~275-280 nm~278-283 nmMinor bathochromic shift due to slightly stronger inductive effect of tert-butyl groups.
IR (O-H Stretch) ~3620 cm⁻¹ (sharp)~3640 cm⁻¹ (sharp)Steric hindrance from two ortho groups prevents H-bonding in both, leading to a sharp "free" -OH band. The bulkier t-butyl groups provide even more shielding.
¹H NMR (-OH ppm) ~4.5-5.0 ppm (sharp)~5.0-5.5 ppm (sharp)Highly shielded by ortho groups. The chemical shift is solvent and concentration-dependent but will be sharp and upfield.
¹H NMR (Ar-H ppm) Two doublets (~6.6-6.8 ppm)Two doublets (~6.8-7.0 ppm)Appears as an AX or AB system. The exact shift depends on the specific electronic environment.
MS (Base Peak m/z) 121 ([M-15]⁺)[17]205 ([M-15]⁺)Loss of a methyl radical to form a stable cation is the dominant fragmentation pathway for both.
MS (Other frags) 136 (M⁺•), 108 ([M-CO]⁺)220 (M⁺•), 164 ([M-isobutylene]⁺)Loss of isobutylene is highly characteristic of the tert-butyl group.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols should be followed.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the phenol sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Chloroform-d is suitable for many phenols, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the -OH.

  • Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS, 0 ppm).

  • Acquisition: Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • D₂O Exchange: To confirm the -OH peak, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The -OH signal should disappear or significantly diminish.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.

  • Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The GC is coupled to a mass spectrometer, typically a quadrupole or ion trap analyzer.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization (e.g., 250 °C).

  • Separation: Program the GC oven with a temperature gradient to separate the analyte from any impurities. A typical program might start at 50 °C and ramp to 280 °C at 10 °C/min.

  • Ionization: As the compound elutes from the column, it enters the ion source (typically set to 70 eV for electron ionization), where it is fragmented.

  • Detection and Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.[20]

Conclusion

The spectroscopic differentiation of 2,3,6-substituted phenols is a logical process rooted in the fundamental principles of chemical structure and energy. By systematically analyzing the data from multiple techniques, a complete and unambiguous structural picture emerges. The steric hindrance provided by the 2,6-substituents offers the most telling clues, manifesting as a sharp, high-frequency O-H stretch in the IR and a shielded, sharp -OH signal in the ¹H NMR. These features, combined with the predictable fragmentation in the mass spectrum and the specific splitting patterns of the remaining aromatic protons, provide a self-validating system for structural confirmation, empowering researchers to proceed with their work with the utmost confidence in their materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-6-fluoro-3-methylphenol (CAS No. 261762-90-7) is a halogenated phenolic compound utilized in various research and development applications, including the synthesis of novel pharmaceutical and agricultural compounds.[1] Its trifunctional molecular structure—featuring chlorine, fluorine, and a hydroxyl group on a cresol backbone—makes it a versatile intermediate. However, these same characteristics contribute to its significant hazard profile, demanding meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Adherence to these protocols is not merely a matter of best practice but a fundamental requirement for a self-validating system of laboratory safety.

Part 1: Hazard Profile and Regulatory Imperative

Understanding the specific hazards of this compound is foundational to appreciating the causality behind its disposal requirements. This compound is not only corrosive and toxic but is also classified as a halogenated organic compound, placing it under stringent environmental regulations.

Table 1: Physicochemical and Hazard Data for this compound

Property Value / Classification Source(s)
CAS Number 261762-90-7 [1][2]
Molecular Formula C₇H₆ClFO [2]
Molecular Weight 160.57 g/mol [2]
GHS Pictograms Corrosive, Irritant, Toxic, Environmental Hazard [2][3][4]
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritation [2][3]

| Waste Classification | Hazardous Halogenated Organic Waste |[5][6] |

Regulatory Context: As a chlorinated and fluorinated phenol, this compound falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management outlined in the Resource Conservation and Recovery Act (RCRA).[7] Halogenated organic compounds are specifically regulated because their improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, it must be segregated as "Halogenated Organic Waste" to ensure it is routed to a specialized high-temperature incineration facility.[5][8][9]

Part 2: Pre-Disposal Safety Protocols: Your First Line of Defense

Before generating any waste, establishing a safe handling environment is non-negotiable. These engineering and personal protective measures are designed to prevent exposure at the source.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and waste collection, must be performed inside a certified chemical fume hood.[10] This is the primary mechanism for preventing inhalation of potentially harmful vapors or aerosols.

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[9][11] Proximity is critical due to the compound's corrosive nature.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9] The severe corrosive hazard to eyes (H314) necessitates this dual layer of protection.

  • Skin Protection: A flame-resistant lab coat and long-sleeved clothing are required. Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film; consult manufacturer-specific glove compatibility charts). Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[11]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][11]

Part 3: Step-by-Step Disposal and Segregation Procedures

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

NEVER dispose of this compound or its contaminated materials down the sink drain. [10][11] This compound is hazardous to the environment and can compromise your facility's wastewater compliance.[12]

Protocol 3.1: Liquid Waste Collection

This applies to the pure chemical, reaction mixtures, and solutions containing this compound.

  • Select the Correct Waste Container: Use a designated, leak-proof, and shatter-resistant container clearly marked "Halogenated Organic Waste".[6][8] The container must be compatible with the chemical. A glass bottle with a screw cap is often suitable.

  • Affix a Hazardous Waste Label: Immediately label the container with a fully completed hazardous waste tag, specifying all constituents by their full chemical name and estimating their concentrations.

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel, performing this action inside a chemical fume hood.

  • Secure the Container: Tightly cap the container immediately after adding waste. It must remain closed at all times unless you are actively adding waste.[10]

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area, preferably within a secondary containment bin to mitigate leaks or spills.

Protocol 3.2: Solid Waste Collection

This applies to contaminated labware (pipette tips, tubes), PPE (gloves), and spill cleanup materials.

  • Designate a Container: Use a separate, sealable, and puncture-resistant container for contaminated solids.[10] A disposable plastic tub with a lid or a lined cardboard box designed for chemical waste is appropriate.

  • Label the Container: Clearly label the container as "Halogenated Organic Solid Waste" and list "this compound" as the contaminant.

  • Collect Waste: Place all contaminated disposable items directly into this container. Do not mix with non-hazardous or other types of chemical waste.

  • Seal for Disposal: Once the container is full (no more than 90%), seal it securely. Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department.[10]

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen despite the best precautions. A rapid and correct response is vital.

Spill Response:

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[13][14]

  • Contain the Spill: If safe to do so, prevent the spill from spreading.

  • Absorb and Collect: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[8][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean and Decontaminate: Once absorbed, carefully scoop the material into your designated "Halogenated Organic Solid Waste" container.[13] Decontaminate the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid for Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[3]

Part 5: Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste streams.

G start Waste Generated (this compound) decision Identify Waste Type start->decision liquid_path Liquid Waste (Solutions, Residues) decision->liquid_path Liquid solid_path Solid Waste (Contaminated PPE, Labware) decision->solid_path Solid container_liquid Collect in Labeled, Shatter-Proof Container: 'Halogenated Organic Waste' liquid_path->container_liquid container_solid Collect in Labeled, Sealable Container: 'Halogenated Solid Waste' solid_path->container_solid storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area container_liquid->storage container_solid->storage end Request Pickup by EHS for Incineration storage->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding its specific hazards and adhering to the segregated waste streams outlined in this guide, researchers can effectively mitigate risks. These procedures—from mandatory PPE and engineering controls to meticulous waste collection and emergency preparedness—form a cohesive, self-validating system that protects both the scientist and the wider community.

References

Personal protective equipment for handling 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-6-fluoro-3-methylphenol

As a senior application scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide moves beyond a simple checklist, offering a comprehensive operational plan for handling this compound. We will delve into the "why" behind each procedural step, grounding our recommendations in established safety principles and authoritative standards.

The fundamental framework for all laboratory work is the RAMP principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1] This guide is structured to walk you through that process, ensuring a self-validating system of safety for your laboratory operations.

Part 1: Recognizing the Hazards of this compound

This compound is a substituted halogenated phenol. Its hazard profile is dictated by this chemical class. The primary hazards are its corrosivity and toxicity.[2][3][4] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential dangers.[2]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
alt text
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
alt text
Acute Toxicity, Dermal4H312: Harmful in contact with skin
alt text
Serious Eye Damage1H318: Causes serious eye damage
alt text
Acute Toxicity, Inhalation4H332: Harmful if inhaled
alt text

Source: PubChem CID 2773683[2]

The core takeaway is that this chemical is corrosive and can be absorbed through the skin, ingested, or inhaled, leading to harmful systemic effects.[2][4] Phenolic compounds are known for their ability to penetrate the skin rapidly, and some have an anesthetic effect, meaning a severe burn may not be immediately painful.[3][4][5]

Part 2: Assessing and Minimizing Risks Through a Multi-Layered PPE & Handling Protocol

Risk minimization is achieved by implementing a hierarchy of controls. This involves using engineering controls (like fume hoods), administrative controls (your standard operating procedures), and finally, the last line of defense: Personal Protective Equipment (PPE).[1]

All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[3][6] This is non-negotiable. The fume hood is critical to minimize the risk of inhaling harmful vapors.[5][7] An emergency eyewash station and safety shower must be accessible within 10 seconds of your workstation.[3][8]

The selection of PPE is not a matter of preference but is dictated by the specific hazards of the chemical. For a corrosive and toxic-by-absorption compound like this, the following PPE is mandatory.

Summary of Mandatory PPE

Body PartPPE TypeSpecification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[5][8] A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant splash risk.[9][10]
Hands Double-Gloving System: Nitrile Base + Butyl Rubber/Viton OuterPhenolic compounds and halogenated solvents can degrade common laboratory gloves. A double-gloving system is required. The inner glove should be a standard nitrile exam glove. The outer glove must be a material with high resistance to phenols, such as Butyl rubber or Viton.[3][11] Neoprene may be suitable for short-term work.[3][10] Never use latex gloves. [5]
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronA fully buttoned, flame-resistant lab coat is the minimum requirement.[5] For any procedures involving a risk of splashes, a chemical-resistant apron (e.g., made of butyl rubber or neoprene) must be worn over the lab coat.[3][10]
Feet Closed-toe ShoesFull-foot, closed-toe shoes made of a non-porous material are required at all times in the laboratory.[3]

PPE_Workflow

Part 3: Operational and Disposal Plans
  • Preparation : Before handling the chemical, ensure your work area in the fume hood is clear of clutter. Assemble all necessary equipment and reagents. Post a warning sign indicating that a highly hazardous substance is in use.

  • Donning PPE : Put on your lab coat, followed by chemical splash goggles. Don your inner nitrile gloves, then your outer butyl rubber/Viton gloves.

  • Chemical Handling : Conduct all manipulations deep within the chemical fume hood with the sash at the lowest practical height.

  • Post-Handling : After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate cleaning agent (refer to your institution's specific guidelines).

  • Doffing PPE : Remove your apron (if used), then your outer gloves, followed by your lab coat and goggles. Remove your inner gloves last, peeling them off without touching the outer surface.

  • Hygiene : Wash your hands thoroughly with soap and water immediately after the procedure.

Disposal of this compound and any contaminated materials must be handled with extreme care. As a halogenated organic compound, it is classified as hazardous waste.[12]

  • Liquid Waste : Collect all liquid waste containing this chemical in a dedicated, properly labeled, leak-proof container for halogenated organic waste.[12][13] The container should be kept closed when not in use and stored in secondary containment.[11]

  • Solid Waste : Any disposable items contaminated with this chemical (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]

  • NEVER dispose of this chemical or contaminated materials down the sink or in the regular trash.[6][11] Contact your institution's Environmental Health & Safety (EHS) department for waste pickup and to ensure compliance with all regulations.[11]

Disposal_Process

Part 4: Preparing for Emergencies

Even with meticulous planning, accidents can happen. Being prepared is the final, critical step of the RAMP framework.[1]

  • Small Spill (inside fume hood) : If you are trained and comfortable doing so, absorb the spill with an inert material (e.g., vermiculite or a chemical absorbent pad).[4][14] Collect the contaminated material in a sealed bag for hazardous waste disposal. Decontaminate the area.

  • Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert your colleagues and supervisor. Call your institution's emergency number or EHS for spill response.[5][14]

Immediate and correct first aid is critical when working with phenols.[3]

  • Skin Contact : This is a medical emergency. Immediately go to the safety shower and remove all contaminated clothing while rinsing.[14] The recommended procedure for phenol burns is to then repeatedly wipe the affected area with a cloth soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) until the odor of phenol is gone.[3][4] If PEG is not available, rinse with copious amounts of water for at least 15 minutes. Call for emergency medical assistance immediately.[10]

  • Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][10] Call for emergency medical assistance.

  • Inhalation : Move the affected person to fresh air. Call for emergency medical assistance.

  • Ingestion : Do NOT induce vomiting.[14][15] Call for emergency medical assistance immediately.

By integrating these safety protocols into every step of your workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-3-methylphenol
Reactant of Route 2
2-Chloro-6-fluoro-3-methylphenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.